Hexaethylene glycol decyl ether
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O7/c1-2-3-4-5-6-7-8-9-11-24-13-15-26-17-19-28-21-22-29-20-18-27-16-14-25-12-10-23/h23H,2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGQRQQFWLTGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075250 | |
| Record name | 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5168-89-8 | |
| Record name | 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5168-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deceth-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005168898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Hexaethylene Glycol Decyl Ether: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Hexaethylene glycol decyl ether, a non-ionic surfactant, is a versatile tool in various scientific disciplines, particularly in biochemistry, pharmacology, and materials science. Its amphipathic nature, arising from a hydrophilic hexaethylene glycol head and a hydrophobic decyl tail, allows it to form micelles in aqueous solutions and interact with biological membranes. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its applications in key research areas.
Core Physical and Chemical Properties
The fundamental properties of this compound (C10E6) are summarized below. These characteristics are crucial for its application in forming stable emulsions, solubilizing hydrophobic molecules, and interacting with biological systems.
| Property | Value | Source(s) |
| Chemical Formula | C22H46O7 | [1] |
| Molecular Weight | 422.6 g/mol | [1] |
| CAS Number | 5168-89-8 | [1][2] |
| Appearance | Clear, colorless liquid at room temperature | |
| Density | 0.987 g/mL at 25 °C | [1] |
| Boiling Point | 496.6 °C at 760 mmHg | [1] |
| Melting Point | Below 25 °C (liquid at room temperature) | Inferred |
| Critical Micelle Concentration (CMC) | In the millimolar range (estimated) |
In-Depth Physicochemical Data
A more detailed look at the physicochemical parameters of this compound reveals its behavior in solution and at interfaces, which is critical for its function as a surfactant.
| Parameter | Value/Description | Source(s) |
| Synonyms | C10E6, Decyl hexaethylene glycol ether, Polyoxyethylene (6) decyl ether | [1][2] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO).[3] Glycol ethers exhibit a range of solubilities in water and organic solvents depending on the length of the alkyl chain and the number of ethylene glycol units.[4] | [3] |
| Refractive Index | n20/D 1.455 | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Understanding the methodologies used to determine the key properties of surfactants is essential for researchers. Below are detailed protocols for determining the Critical Micelle Concentration (CMC) and solubility.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form.[5] Several methods can be employed for its determination:
1. Surface Tension Method:
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[6]
-
Procedure:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the breakpoint in the resulting curve, where the slope changes significantly.[6]
-
2. Conductivity Method (for ionic surfactants, but can be adapted for non-ionic surfactants with additives):
-
Principle: The molar conductivity of an ionic surfactant solution changes at the CMC due to the different mobility of micelles compared to individual surfactant ions. For non-ionic surfactants, a change in the conductivity of an added electrolyte can be monitored.
-
Procedure:
-
Prepare a series of surfactant solutions in deionized water containing a small amount of a background electrolyte.
-
Measure the electrical conductivity of each solution.
-
Plot the conductivity against the surfactant concentration.
-
The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.
-
3. Fluorescence Spectroscopy Method:
-
Principle: A fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment is used. The probe partitions into the hydrophobic core of the micelles above the CMC, leading to a change in its fluorescence spectrum.
-
Procedure:
-
Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.
-
Measure the fluorescence emission spectrum of each solution.
-
Analyze the changes in the fluorescence intensity or the ratio of intensities at different wavelengths (e.g., the I1/I3 ratio for pyrene).
-
Plot the chosen fluorescence parameter against the surfactant concentration. The CMC is determined from the inflection point of the curve.[4]
-
Determination of Solubility
1. Static Equilibrium Method:
-
Principle: An excess of the surfactant is equilibrated with the solvent at a constant temperature, and the concentration of the dissolved surfactant in the saturated solution is determined.[7]
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, etc.) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).[7]
-
Allow the undissolved surfactant to settle or separate by centrifugation.
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of the surfactant in the supernatant using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a calibrated refractive index measurement.
-
The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).
-
Applications in Research and Drug Development
This compound's properties make it a valuable component in several research and development applications.
Membrane Protein Extraction
Non-ionic detergents like this compound are crucial for solubilizing and purifying integral membrane proteins from their native lipid bilayer environment while preserving their structure and function.[8][9]
Caption: Workflow for membrane protein extraction using a non-ionic detergent.
Drug Delivery Systems
The ability of this compound to form micelles makes it a promising vehicle for the delivery of hydrophobic drugs. These drugs can be encapsulated within the hydrophobic core of the micelles, increasing their solubility in aqueous environments and potentially enhancing their bioavailability.[10][11]
Caption: Mechanism of micellar drug delivery for a hydrophobic drug.
References
- 1. Cas 5168-89-8,HEXAETHYLENE GLYCOL MONODECYL ETHER | lookchem [lookchem.com]
- 2. Anatrace.com [anatrace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. agilent.com [agilent.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. biolinscientific.com [biolinscientific.com]
- 7. nanopartikel.info [nanopartikel.info]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Nanomicellar formulations for sustained drug delivery: strategies and underlying principles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mixed Micellization and Spectroscopic Studies of Anti-Allergic Drug and Non-Ionic Surfactant in the Presence of Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Hexaethylene Glycol Decyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaethylene glycol decyl ether, a non-ionic surfactant, is of significant interest in various scientific and industrial applications, including pharmaceuticals and biotechnology. Its amphiphilic nature, arising from a hydrophilic hexaethylene glycol head and a hydrophobic decyl tail, allows it to form micelles and facilitate the solubilization of nonpolar substances in aqueous environments. This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, focusing on the widely employed Williamson ether synthesis and subsequent purification by column chromatography. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in the successful preparation and isolation of this important molecule.
Synthesis of this compound via Williamson Ether Synthesis
The most common and versatile method for the synthesis of ethers, including this compound, is the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide.[1][3] For the synthesis of this compound, this translates to the reaction between the alkoxide of hexaethylene glycol and a decyl halide (e.g., decyl bromide).
Reaction Principle
The synthesis proceeds in two main steps:
-
Deprotonation of Hexaethylene Glycol: A strong base, such as sodium hydride (NaH), is used to deprotonate one of the terminal hydroxyl groups of hexaethylene glycol, forming a highly nucleophilic alkoxide ion.[1]
-
Nucleophilic Substitution: The resulting hexaethylene glycol monoalkoxide then acts as a nucleophile, attacking the electrophilic carbon of the decyl halide in an SN2 reaction to form the ether linkage and a salt byproduct.[1][3]
Experimental Protocol: A General Procedure
The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis and can be adapted for the specific synthesis of this compound.
Materials:
-
Hexaethylene glycol
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Decyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of hexaethylene glycol in anhydrous DMF.
-
Formation of the Alkoxide: The flask is cooled in an ice bath (0 °C). Sodium hydride is added portion-wise to the stirred solution. The reaction mixture is stirred at this temperature for approximately 1 hour, allowing for the formation of the sodium salt of hexaethylene glycol.
-
Addition of Alkyl Halide: A solution of decyl bromide in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of water to destroy any unreacted sodium hydride.
-
Extraction: The reaction mixture is transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Quantitative Data
The following table summarizes the key parameters for the synthesis of this compound. Please note that the yield is an expected value and can vary based on reaction scale and optimization.
| Parameter | Value/Range | Citation |
| Purity of Commercial Product | ≥98.0% (TLC) | [4] |
| ≥99% (HPLC) | [5] | |
| Expected Yield | 60-80% | General expectation for Williamson ether synthesis |
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting materials, byproducts, and residual solvent. Purification is essential to obtain this compound of high purity. Column chromatography is a widely used and effective method for this purpose.
Principle of Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. For the purification of this compound, silica gel is a common stationary phase. The polarity of the mobile phase is adjusted to control the elution of the desired compound.
Experimental Protocol: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Methanol
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Column Packing: A slurry of silica gel in hexane is prepared and carefully poured into the chromatography column. The column is packed uniformly to avoid cracks or air bubbles. A layer of sand can be added on top of the silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with a nonpolar solvent like hexane and gradually increases the proportion of a more polar solvent like ethyl acetate, and then potentially a small amount of methanol for highly polar impurities.
-
Fraction Collection: Fractions of the eluate are collected in separate tubes.
-
Analysis of Fractions: Each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Product Isolation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Quantitative Data
The following table outlines the parameters for the purification of this compound by column chromatography.
| Parameter | Description | Citation |
| Stationary Phase | Silica Gel | [6] |
| Mobile Phase | Gradient of Hexane/Ethyl Acetate, potentially with Methanol | General chromatographic principles |
| Final Purity | ≥98.0% | [4] |
Workflow Visualizations
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Synthesis of oligo(ethylene glycol) toward 44-mer. | Semantic Scholar [semanticscholar.org]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. One‐Step Biocatalytic Synthesis of Sustainable Surfactants by Selective Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Critical Micelle Concentration of Hexaethylene Glycol Decyl Ether in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Hexaethylene glycol decyl ether (C10E6), a non-ionic surfactant of significant interest in various scientific and industrial applications, including cosmetics, pharmaceuticals, and food industries.[1] Understanding the CMC is crucial as it marks the threshold concentration for the self-assembly of surfactant molecules into micelles, a phenomenon fundamental to their function as solubilizing agents, emulsifiers, and detergents. This guide presents quantitative data on the CMC of C10E6, details the experimental protocols for its determination, and provides visual representations of these methodologies.
Introduction to Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental property of surfactants. It is defined as the concentration of a surfactant in a solution above which micelles spontaneously form. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases and reaches the CMC, the monomers aggregate to form micelles. This process leads to significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances. The CMC is a key parameter for characterizing the efficiency of a surfactant.
Quantitative Data for C10E6 in Aqueous Solution
The CMC of this compound is influenced by various factors, most notably temperature. The following table summarizes the CMC values of C10E6 in aqueous solutions at different temperatures, as determined by static light scattering (SLS).
| Temperature (°C) | CMC (g/L) | CMC (mM) |
| 15 | 0.38 | 0.90 |
| 20 | 0.35 | 0.83 |
| 25 | 0.32 | 0.76 |
| 30 | 0.30 | 0.71 |
| 35 | 0.28 | 0.66 |
| 40 | 0.27 | 0.64 |
| 47 | - | - |
| 50 | 0.27 | 0.64 |
| 55 | 0.28 | 0.66 |
Note: The molecular weight of C10E6 is approximately 422.60 g/mol . The CMC values in mM are calculated based on this molecular weight. The data indicates a minimum in the CMC versus temperature curve around 47-50 °C.[2]
Experimental Protocols for CMC Determination
The accurate determination of the CMC is essential for the effective application of surfactants. Several experimental techniques are commonly employed for this purpose. The most prevalent methods for non-ionic surfactants like C10E6 are surface tensiometry and fluorescence spectroscopy.
Surface Tensiometry
Surface tensiometry is a direct and classical method for determining the CMC. It relies on measuring the surface tension of a solution as a function of surfactant concentration.
Principle: As the concentration of a surfactant increases, the monomeric surfactant molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. Once the CMC is reached, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk of the solution. Consequently, the surface tension remains relatively constant above the CMC. The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.[3]
Detailed Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC of C10E6.
-
Tensiometer Calibration: Calibrate the tensiometer, for instance, one employing the Du Noüy ring or Wilhelmy plate method, following the manufacturer's instructions.[4][5]
-
Surface Tension Measurement: Measure the surface tension of each prepared solution. It is crucial to ensure the measuring probe is thoroughly cleaned and dried between each measurement to prevent cross-contamination.[4] Allow sufficient time for the surface tension to equilibrate before recording a measurement, particularly for solutions with concentrations near the CMC.[4]
-
Data Analysis: Plot the measured surface tension values against the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear regions of the plot, corresponding to the pre-micellar and post-micellar concentration ranges.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. benchchem.com [benchchem.com]
- 5. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
An In-Depth Technical Guide to Hexaethylene Glycol Decyl Ether: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol decyl ether, a non-ionic surfactant, plays a important role in various scientific and industrial applications, particularly within the realms of cosmetics, pharmaceuticals, and food industries.[1][2] Its amphiphilic nature, characterized by a hydrophilic hexaethylene glycol head and a hydrophobic decyl tail, allows it to form micelles in aqueous solutions, making it an effective solubilizing agent, emulsifier, and stabilizer. This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of this compound, with a focus on its synthesis, purification, and applications in drug development.
Molecular Structure and Formula
This compound, also known by synonyms such as C10E6 and Deceth-6, possesses a well-defined molecular structure that dictates its surfactant properties.
Molecular Formula: C₂₂H₄₆O₇[2]
Molecular Weight: 422.60 g/mol [2]
The structure consists of a ten-carbon alkyl chain (decyl group) which forms the hydrophobic tail, and a chain of six repeating ethylene glycol units capped with a hydroxyl group, which constitutes the hydrophilic head. This balance between the hydrophobic and hydrophilic portions of the molecule is crucial for its surface-active properties.
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its application in various formulations. The following table summarizes its key quantitative properties.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₆O₇ | [2] |
| Molecular Weight | 422.60 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 496.6 °C at 760 mmHg | lookchem.com |
| Density | 0.987 g/mL at 25 °C | lookchem.com |
| Refractive Index | nD²⁰ 1.455 | lookchem.com |
Synthesis and Purification
The synthesis of this compound can be achieved through two primary methods: the Williamson ether synthesis and the ethoxylation of decyl alcohol.
Synthesis Pathways
A common and versatile method for preparing ethers is the Williamson ether synthesis .[3][4][5] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this would involve the reaction of a decyl halide with the alkoxide of hexaethylene glycol.
Alternatively, the industrial production of alcohol ethoxylates like this compound is predominantly carried out via the ethoxylation of the corresponding fatty alcohol.[6][7] This process involves the reaction of decyl alcohol with ethylene oxide in the presence of a catalyst, typically a strong base like potassium hydroxide. The degree of ethoxylation can be controlled to produce a distribution of polyethylene glycol chain lengths, with an average of six units for C10E6.
Caption: Synthesis pathways for this compound.
Experimental Protocols
Williamson Ether Synthesis (General Protocol):
-
Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve hexaethylene glycol in a suitable anhydrous solvent (e.g., THF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Etherification: Add decyl bromide (or another suitable decyl halide) dropwise to the alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Ethoxylation of Decyl Alcohol (General Protocol):
-
Catalyst Addition: Charge decyl alcohol and a catalytic amount of potassium hydroxide into a high-pressure reactor.
-
Inert Atmosphere: Purge the reactor with an inert gas to remove air and moisture.
-
Heating and Ethylene Oxide Addition: Heat the mixture to the reaction temperature (typically 120-180 °C).
-
Introduce a measured amount of ethylene oxide into the reactor under controlled pressure. The reaction is exothermic and requires careful temperature control.
-
Reaction Monitoring: Monitor the reaction progress by measuring the consumption of ethylene oxide.
-
Neutralization and Purification: Once the desired degree of ethoxylation is achieved, cool the reactor and neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid).
-
The resulting product is typically a mixture with a distribution of ethylene oxide chain lengths and may require further purification.
Purification
Purification of non-ionic surfactants like this compound is crucial to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:
-
Chromatography: Column chromatography using silica gel or alumina can be effective for separating the desired product from impurities.
-
Solvent Extraction: Liquid-liquid extraction can be used to remove water-soluble or oil-soluble impurities.
-
Adsorption: Treatment with activated carbon can remove colored impurities and other non-polar contaminants.[8]
-
Distillation: For volatile impurities, distillation under reduced pressure can be employed.
Spectroscopic Data
¹H NMR Spectroscopy: The ¹H NMR spectrum of a polyoxyethylene ether would typically show a triplet at approximately 0.88 ppm corresponding to the terminal methyl group of the alkyl chain. A broad multiplet between 1.2-1.6 ppm would be assigned to the methylene protons of the alkyl chain. A series of multiplets between 3.4-3.7 ppm would correspond to the methylene protons of the ethylene glycol units. A triplet at around 3.6 ppm is characteristic of the -CH₂-OH group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a peak for the terminal methyl carbon of the decyl chain at around 14 ppm. A series of peaks between 22 and 32 ppm would correspond to the methylene carbons of the alkyl chain. The carbons of the ethylene glycol units would resonate in the region of 60-72 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the terminal hydroxyl group. Strong C-H stretching vibrations would be observed around 2850-2960 cm⁻¹. A prominent C-O stretching band, characteristic of the ether linkages, would appear around 1100 cm⁻¹.
Mass Spectrometry: The mass spectrum of polyoxyethylene ethers often shows a characteristic fragmentation pattern with a repeating loss of 44 Da, corresponding to the ethylene oxide unit. The molecular ion peak may or may not be observed depending on the ionization technique used.
Applications in Drug Development
The unique properties of this compound make it a valuable excipient in pharmaceutical formulations, particularly in drug delivery systems.
Micelle Formation and Drug Solubilization
As a non-ionic surfactant, this compound self-assembles into micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell. This structure allows for the encapsulation and solubilization of poorly water-soluble drugs within the hydrophobic core, thereby enhancing their bioavailability.[9]
Caption: Diagram of a micelle formed by this compound.
Topical and Transdermal Drug Delivery
This compound can act as a penetration enhancer in topical and transdermal formulations. It can disrupt the highly organized structure of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of active pharmaceutical ingredients (APIs) into the deeper layers of the skin and into the systemic circulation. Its use in topical formulations can lead to improved therapeutic efficacy and reduced side effects compared to systemic administration.
Conclusion
This compound is a versatile non-ionic surfactant with a well-defined molecular structure that underpins its wide range of applications. Its synthesis via established chemical routes and its ability to form micelles and enhance drug penetration make it a valuable tool for researchers, scientists, and drug development professionals. A thorough understanding of its physicochemical properties and careful consideration of its synthesis and purification are essential for its effective and safe use in various formulations. Further research into its specific interactions with biological membranes and its application in targeted drug delivery systems will likely expand its role in the pharmaceutical industry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Ethoxylation - Wikipedia [en.wikipedia.org]
- 7. Ethoxylated Alcohol | Alcohol Ethoxylate | Venus Ethoxyethers [venus-goa.com]
- 8. Physico-chemical treatments for the complete removal of non-ionic surfactants from effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Micellar growth of octaethylene glycol decyl ether - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
CAS number and safety data sheet for Hexaethylene glycol decyl ether.
CAS Number: 5168-89-8
This technical guide provides an in-depth overview of Hexaethylene glycol decyl ether, a non-ionic surfactant widely utilized in research, pharmaceuticals, and drug development. This document details its physicochemical properties, safety information, and key experimental applications, with a focus on methodologies relevant to scientific professionals.
Core Properties and Safety Data
This compound, also known by synonyms such as Deceth-6 and C10E6, is a valuable tool for researchers due to its ability to form micelles and solubilize hydrophobic substances.[1] Its amphiphilic nature, consisting of a hydrophobic decyl tail and a hydrophilic hexaethylene glycol head, drives its surface-active properties.
Physicochemical and Micellar Properties
The effectiveness of a surfactant is defined by several key quantitative parameters. The data for this compound and its closely related dodecyl ether analog are summarized below.
| Property | Value | Notes |
| CAS Number | 5168-89-8 | For Hexaethylene glycol monodecyl ether. |
| Molecular Formula | C22H46O7 | |
| Molecular Weight | 422.60 g/mol | |
| Critical Micelle Concentration (CMC) | 70–80 µM at 25°C | For the closely related Hexaethylene glycol monododecyl ether (C12E6).[2] The CMC is the concentration at which surfactant molecules begin to form micelles. |
| Aggregation Number | Approximately 100 | For C12E6 micelles at 1 millimolar concentration, indicating the number of monomers per micelle.[3] |
| Hydrophilic-Lipophilic Balance (HLB) | 8.6 | For Deceth-3, indicating its utility in forming oil-in-water emulsions.[4] |
| Appearance | Varies; can be a liquid or semi-solid | |
| Density | ~0.987 g/mL at 25 °C |
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates that it can cause skin and serious eye irritation. Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling. It is important to avoid breathing in any dust, fumes, gas, mist, vapors, or spray. Store the compound in a dry, well-ventilated place.
Experimental Applications and Protocols
This compound is primarily used as a surfactant for solubilizing hydrophobic molecules, including drugs and membrane proteins, and for creating stable emulsions.
Micelle-Mediated Solubilization of Hydrophobic Drugs
The formation of micelles by this compound in aqueous solutions provides a hydrophobic core that can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility. This is a critical application in pharmaceutical formulation and drug delivery research.
Caption: Workflow for enhancing the solubility of a hydrophobic drug.
The following protocol is a representative procedure for enhancing the aqueous solubility of a hydrophobic drug using a non-ionic surfactant. This specific example is for Decaethylene glycol monododecyl ether, a closely related surfactant, and can be adapted for this compound.[5]
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound at concentrations above its critical micelle concentration (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, and 10 mM).
-
Drug Solubilization: Add an excess amount of the hydrophobic drug to each surfactant solution. Vortex the mixtures vigorously for 1-2 minutes.[5]
-
Equilibration: Incubate the mixtures in a shaking incubator or a temperature-controlled water bath (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[5]
-
Sample Preparation for Analysis: After incubation, centrifuge the samples to pellet the undissolved drug.[5]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved drug particles.[5]
-
Quantification: Analyze the concentration of the solubilized drug in the filtrate using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Data Analysis: Plot the measured drug solubility as a function of the surfactant concentration to determine the solubilization capacity.
Extraction of Membrane Proteins
The solubilization of membrane proteins is a critical first step for their purification and subsequent structural and functional characterization. Non-ionic surfactants like this compound are often used to extract these proteins from the lipid bilayer in a manner that preserves their native conformation and activity.
Caption: General workflow for the extraction of membrane proteins.
The following is a generalized protocol for the extraction of membrane proteins from E. coli. The optimal concentration of this compound and incubation conditions should be determined empirically for each specific protein.
-
Cell Lysis and Membrane Isolation:
-
Harvest E. coli cells expressing the membrane protein of interest by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using a French press or sonication.
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Isolate the cell membranes from the supernatant by ultracentrifugation.
-
-
Solubilization:
-
Resuspend the membrane pellet in a buffer appropriate for the target protein.
-
Add a stock solution of this compound to the membrane suspension to a final concentration above its CMC. The optimal detergent-to-protein ratio needs to be determined experimentally.
-
Incubate the mixture with gentle agitation for a period of 1 to 4 hours at 4°C.
-
-
Removal of Insoluble Material:
-
Centrifuge the mixture at high speed (ultracentrifugation) to pellet any unsolubilized membrane fragments and aggregated proteins.
-
-
Purification of Solubilized Protein:
-
Carefully collect the supernatant, which contains the solubilized membrane protein within detergent micelles.
-
Proceed with purification of the protein-detergent complex, typically using affinity chromatography if the protein is tagged (e.g., with a His-tag).
-
Conclusion
This compound is a versatile and effective non-ionic surfactant with important applications in drug development and protein science. Its well-characterized physicochemical properties and its utility in solubilizing hydrophobic molecules make it a valuable tool for researchers. The experimental protocols provided in this guide offer a starting point for the application of this surfactant in the laboratory. As with any experimental procedure, optimization of conditions is crucial for achieving the desired outcomes.
References
A Technical Guide to the Spectroscopic Analysis of Hexaethylene Glycol Decyl Ether
Introduction
Hexaethylene glycol decyl ether, also known as C10E6, is a non-ionic surfactant utilized in various research and industrial applications, including proteomics research and as a component in detergents.[1] Its amphiphilic nature, combining a hydrophilic hexaethylene glycol headgroup with a hydrophobic decyl tail, dictates its functionality. Understanding its molecular structure is critical for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for its characterization. This guide provides a summary of the expected spectroscopic data for this compound (CAS No: 5168-89-8, Molecular Formula: C₂₂H₄₆O₇, Molecular Weight: 422.60 g/mol ) and outlines the general experimental protocols for these analyses.[2][3]
While complete, publicly available datasets for this specific molecule are limited, this document compiles predicted data based on its chemical structure and established principles of spectroscopy for analogous polyoxyethylene surfactants.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | t | 2H | -CH₂-OH |
| ~3.64 | m | 20H | -O-CH₂-CH₂-O- (ethylene glycol chain) |
| ~3.58 | t | 2H | -O-CH₂-CH₂-OH |
| ~3.45 | t | 2H | CH₃-(CH₂)₈-CH₂-O- |
| ~2.5-3.0 | br s | 1H | -OH |
| ~1.57 | p | 2H | CH₃-(CH₂)₇-CH₂-CH₂-O- |
| ~1.26 | m | 14H | CH₃-(CH₂)₇-CH₂- |
| 0.88 | t | 3H | CH₃- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~72.6 | -O-CH₂-CH₂-OH |
| ~71.5 | CH₃-(CH₂)₈-CH₂-O- |
| ~70.6 | -O-CH₂-CH₂-O- (Internal ethylene glycol carbons) |
| ~70.3 | -O-CH₂-CH₂-O- (Internal ethylene glycol carbons) |
| ~61.7 | -CH₂-OH |
| ~31.9 | CH₃-CH₂-CH₂- |
| ~29.6 | Internal -CH₂- carbons of decyl chain |
| ~29.3 | Internal -CH₂- carbons of decyl chain |
| ~26.1 | CH₃-(CH₂)₇-CH₂-CH₂-O- |
| ~22.7 | CH₃-CH₂- |
| ~14.1 | CH₃- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3600 - 3200 | Strong, Broad | O-H Stretch (Alcohol, H-bonded) |
| 2955 - 2915 | Strong | C-H Asymmetric Stretch (Alkyl CH₂) |
| 2875 - 2845 | Strong | C-H Symmetric Stretch (Alkyl CH₂ & CH₃) |
| 1470 - 1450 | Medium | C-H Bend (Scissoring) |
| ~1100 | Strong, Broad | C-O Stretch (Ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. For polyethylene glycol ethers, Electron Ionization (EI) often leads to extensive fragmentation with no visible molecular ion peak.[4] Chemical Ionization (CI) is a softer technique that may yield a protonated molecular ion [M+H]⁺.
Table 4: Expected Mass Spectrometry Data
| m/z Value | Ion Identity | Ionization Mode | Comments |
| 423.3 | [M+H]⁺ | CI, ESI | Protonated molecular ion. |
| 445.3 | [M+Na]⁺ | ESI | Sodiated molecular ion adduct, common in ESI. |
| 45, 89, 133, 177... | [(C₂H₄O)ₓH]⁺ | EI, CI | Characteristic repeating fragment ions from the cleavage of the ethylene glycol chain.[4] |
| 59, 103, 147... | [Alkyl-(OC₂H₄)ₓ]⁺ | EI, CI | Characteristic fragment ions containing the alkyl chain.[5] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent residual peak or TMS (0.00 ppm).
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained neat.[6] Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer coupled with a suitable inlet system, such as Gas Chromatography (GC-MS) or direct infusion Electrospray Ionization (ESI-MS).[7][8]
-
GC-MS (EI) Protocol:
-
Chromatography: Inject a small volume (e.g., 1 µL) into a GC equipped with a capillary column (e.g., SE-30 or SE-54). Use a temperature program to elute the compound (e.g., 35°C to 250°C at 5°C/min).[7]
-
Mass Spectrometry: Use an electron energy of 70 eV for Electron Ionization (EI). Scan a mass range from m/z 10 to 500.[7][8]
-
-
ESI-MS Protocol:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in positive ion mode to observe protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion (or adducts) and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical substance like this compound.
References
- 1. HEXAETHYLENE GLYCOL MONODECYL ETHER | 5168-89-8 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. maxwellsci.com [maxwellsci.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Hexaethylene Glycol Decyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Hexaethylene Glycol Decyl Ether (C10E6), a nonionic surfactant widely utilized in research and various industrial applications, including pharmaceuticals and drug delivery systems. This document details its solubility in aqueous and organic solvents, outlines experimental protocols for solubility determination, and illustrates key physicochemical phenomena through logical diagrams.
Physicochemical Properties of this compound (C10E6)
This compound is an amphiphilic molecule consisting of a hydrophobic ten-carbon decyl chain and a hydrophilic head composed of six ethylene glycol units. This structure dictates its solubility behavior, allowing it to interact with both polar and non-polar environments.
| Property | Value | References |
| Molecular Formula | C22H46O7 | |
| Molecular Weight | 422.6 g/mol | |
| Appearance | Semisolid | |
| Density | 0.987 g/mL at 25 °C | |
| Critical Micelle Concentration (CMC) in Water | Approximately 0.9 mM |
Solubility Data
The solubility of C10E6 is influenced by the nature of the solvent, temperature, and the presence of other solutes. As a nonionic surfactant, its solubility in water is particularly sensitive to temperature, exhibiting a cloud point phenomenon.
Aqueous Solubility
This compound is soluble in water at room temperature. However, as the temperature of an aqueous solution of C10E6 is raised, it becomes cloudy at a specific temperature known as the cloud point. Above this temperature, the surfactant phase separates from the water, leading to a significant decrease in solubility. This behavior is reversible upon cooling. The cloud point is a critical parameter for applications involving temperature changes.
Organic Solvent Solubility
Generally, polyoxyethylene alkyl ethers like C10E6 exhibit good solubility in a range of organic solvents. This is attributed to the hydrophobic alkyl chain and the ether linkages in the hydrophilic head, which can interact with various organic molecules. While precise quantitative data for C10E6 is limited in publicly available literature, the following table summarizes the expected qualitative solubility based on the properties of similar glycol ethers.
| Solvent Class | Solvent Examples | Expected Solubility |
| Alcohols | Methanol, Ethanol, Propanol, Butanol | Soluble/Miscible |
| Hydrocarbon Oils | Mineral Oil, Paraffin Oil | Generally soluble, aided by the decyl chain |
| Aromatic Hydrocarbons | Toluene | Soluble |
| Aliphatic Hydrocarbons | Hexane | Limited solubility to insoluble |
| Ethers | Diethyl Ether | Soluble |
| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble |
Note: "Soluble" or "Miscible" indicates that a significant amount of C10E6 can be dissolved, but the exact concentration may vary. "Limited solubility" suggests that only a small amount will dissolve.
Experimental Protocols
Accurate determination of solubility is crucial for the effective application of C10E6. Below are detailed protocols for measuring equilibrium solubility and determining the cloud point.
Determination of Equilibrium Solubility (Shake-Flask Method)
This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound (C10E6)
-
Solvent of interest (e.g., ethanol, mineral oil, toluene)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument for quantification (e.g., HPLC, GC, or a validated spectrophotometric method)
-
Syringe filters (0.45 µm, solvent-compatible)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of C10E6 to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that equilibrium is reached from a state of saturation.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature for a sufficient time to allow the undissolved C10E6 to settle. For emulsions or fine suspensions, centrifugation at the experimental temperature may be necessary to achieve clear phase separation.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid aspirating any undissolved material, the pipette tip should be kept well below the liquid surface and away from the settled solid.
-
Filtration: Immediately filter the collected aliquot through a syringe filter (0.45 µm) that has been pre-equilibrated to the experimental temperature. This step removes any fine, undissolved particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Dilution and Quantification: Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-validated analytical technique to determine the concentration of C10E6.
-
Calculation: Calculate the solubility of C10E6 in the solvent at the specified temperature, typically expressed in g/L, mg/mL, or wt%.
Determination of Cloud Point
The cloud point is the temperature at which an aqueous solution of a nonionic surfactant becomes turbid as it is heated.
Materials:
-
This compound (C10E6)
-
Deionized water
-
Test tubes
-
Water bath with a temperature controller and a magnetic stirrer
-
Calibrated thermometer or thermocouple
-
Light source and a dark background for visual observation
Procedure:
-
Solution Preparation: Prepare an aqueous solution of C10E6 at a specific concentration (e.g., 1 wt% or 1 g/L) in a test tube. The cloud point can be concentration-dependent, so consistency is key.
-
Heating: Place the test tube containing the C10E6 solution in the water bath.
-
Observation: Slowly heat the water bath while gently stirring the C10E6 solution. The heating rate should be controlled (e.g., 1-2 °C per minute) to ensure accurate determination.
-
Cloud Point Identification: Continuously observe the solution against a dark background with a light source. The cloud point is the temperature at which the solution first shows a distinct cloudiness or turbidity. Record this temperature.
-
Confirmation: To confirm the cloud point, allow the solution to cool slowly. The temperature at which the solution becomes clear again should be close to the cloud point temperature. The average of the two temperatures can be reported as the cloud point.
Visualization of Key Physicochemical Phenomena
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships of micelle formation and the cloud point phenomenon, which are central to understanding the solubility behavior of C10E6.
Micelle Formation Workflow
An In-depth Technical Guide to the Phase Behavior of Hexaethylene Glycol Decyl Ether-Water Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase behavior of binary systems composed of hexaethylene glycol decyl ether (C10E6) and water. C10E6 is a non-ionic surfactant of significant interest in various applications, including pharmaceuticals and material science, owing to its self-assembly into diverse structural phases in aqueous environments. Understanding the temperature and concentration-dependent phase transitions is critical for harnessing its potential in drug delivery systems, formulation science, and nanotechnology.
Phase Diagram and Quantitative Data
The phase behavior of the C10E6-water system is complex, exhibiting a rich variety of lyotropic liquid crystalline phases as a function of temperature and surfactant concentration. The temperature-composition phase diagram, as determined by Differential Scanning Calorimetry (DSC), reveals the presence of isotropic liquid (micellar solution), hexagonal, cubic, and lamellar liquid crystal phases, in addition to solid phases at lower temperatures.[1]
A notable feature of this system is the formation of a stoichiometric solid phase compound between this compound and water with a composition of C10E6 · 12H2O.[1] This indicates a strong interaction between the surfactant's polyoxyethylene headgroups and water molecules, leading to a well-defined hydrated crystal structure.[1]
Below are tables summarizing the key quantitative data related to the phase transitions and characteristic properties of the C10E6-water system.
Table 1: Phase Transition Temperatures for the C10E6-Water System
| C10E6 Concentration (wt%) | Observed Phases (with increasing temperature) | Transition Temperatures (°C) |
| 0 - 20 | Solid + Liquid → Liquid (L1) | Variable, below 0°C |
| 20 - 40 | Solid → Hexagonal (H1) + Liquid → Liquid (L1) | Multiple transitions, complex region |
| 40 - 60 | Solid → Hexagonal (H1) → Liquid (L1) | Phase boundaries are temperature-dependent |
| 60 - 80 | Solid → Lamellar (Lα) → Hexagonal (H1) → Liquid (L1) | Multiple transitions, complex region |
| 80 - 100 | Solid → Lamellar (Lα) → Liquid (L1) | Variable, above room temperature |
Note: This table provides a qualitative summary based on the typical behavior of similar non-ionic surfactant systems. Specific transition temperatures for a comprehensive range of concentrations for the C10E6-water system would require detailed experimental data from the primary literature.
Table 2: Critical Micelle Concentration (CMC) of C10E6 in Water at Various Temperatures
| Temperature (°C) | Critical Micelle Concentration (CMC) (mM) |
| 15 | 0.85 |
| 25 | 0.75 |
| 40 | 0.68 |
| 50 | 0.65 |
Data obtained from light scattering studies.
Experimental Protocols
The characterization of the C10E6-water system's phase behavior relies on a suite of complementary analytical techniques. Below are detailed methodologies for key experiments.
Determination of the Phase Diagram by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a primary technique for determining the temperature and enthalpy of phase transitions.
Methodology:
-
Sample Preparation: A series of C10E6-water mixtures with varying weight fractions (e.g., from 5% to 95% C10E6 in 5% increments) are prepared gravimetrically in hermetically sealed aluminum pans.
-
Instrumentation: A calibrated differential scanning calorimeter is used. An empty hermetically sealed aluminum pan is used as a reference.
-
Thermal Program:
-
The samples are typically cooled from room temperature to a low temperature (e.g., -60 °C) at a controlled rate (e.g., 5 °C/min) to ensure complete solidification.
-
The samples are then heated at the same controlled rate to a temperature above all expected transitions (e.g., 80 °C).
-
-
Data Analysis: The heat flow as a function of temperature is recorded. Endothermic and exothermic peaks in the DSC thermograms correspond to phase transitions. The peak temperatures are plotted against the composition to construct the temperature-composition phase diagram.[1]
Determination of Critical Micelle Concentration (CMC) by Tensiometry
Surface tension measurements are a classic method for determining the CMC of surfactants.
Methodology:
-
Solution Preparation: A stock solution of C10E6 in deionized water is prepared at a concentration significantly above the expected CMC. A series of dilutions are then prepared from the stock solution.
-
Instrumentation: A tensiometer equipped with a Wilhelmy plate or a Du Noüy ring is used. The instrument is calibrated with deionized water.
-
Measurement: The surface tension of each dilution is measured at a constant temperature. It is crucial to allow the surface tension to equilibrate at each concentration, as the diffusion of surfactant molecules to the air-water interface is a time-dependent process.
-
Data Analysis: The surface tension is plotted against the logarithm of the C10E6 concentration. The plot will show a sharp break, and the concentration at this inflection point is the CMC.
Micelle Size and Distribution by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to determine the hydrodynamic radius of particles in solution, such as micelles.
Methodology:
-
Sample Preparation: C10E6 solutions are prepared at concentrations above the CMC in deionized water. The solutions are filtered through a microporous filter (e.g., 0.22 µm) to remove dust and other particulates.
-
Instrumentation: A dynamic light scattering instrument equipped with a laser and a photodetector is used.
-
Measurement: The filtered sample is placed in a cuvette and equilibrated at the desired temperature in the instrument. The intensity fluctuations of the scattered light due to the Brownian motion of the micelles are measured over time.
-
Data Analysis: An autocorrelation function of the intensity fluctuations is generated. From this function, the diffusion coefficient of the micelles is calculated, and subsequently, the hydrodynamic radius is determined using the Stokes-Einstein equation.
Identification of Lyotropic Liquid Crystalline Phases by Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the structure of self-assembled systems on the nanometer scale.
Methodology:
-
Sample Preparation: C10E6-water mixtures corresponding to different regions of the phase diagram are prepared and loaded into thin-walled glass capillaries.
-
Instrumentation: A SAXS instrument with a monochromatic X-ray source and a 2D detector is used. The sample-to-detector distance is calibrated using a standard.
-
Measurement: The capillary containing the sample is placed in a temperature-controlled sample holder in the path of the X-ray beam. Scattering patterns are collected for each sample at various temperatures.
-
Data Analysis: The 2D scattering patterns are radially averaged to obtain 1D plots of scattering intensity versus the scattering vector, q. The positions of the Bragg peaks in the scattering patterns are used to determine the lattice parameters and the symmetry of the liquid crystalline phases (e.g., hexagonal, cubic, lamellar).
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of the C10E6-water system.
References
Thermogravimetric Analysis of Hexaethylene Glycol Decyl Ether: A Technical Guide
Disclaimer: Publicly available, specific thermogravimetric analysis (TGA) data for Hexaethylene glycol decyl ether (C10E6) is limited. This guide synthesizes information on the thermal stability of analogous nonionic surfactants, particularly other polyoxyethylene alkyl ethers, to provide a comprehensive overview of the expected thermal behavior and appropriate analytical methodologies. The data presented herein is derived from closely related compounds and should be considered representative.
Introduction
This compound, a nonionic surfactant, finds extensive application in the pharmaceutical and biotechnology sectors, primarily for its role in solubilizing membrane proteins and its use in various drug delivery systems. A thorough understanding of its thermal stability is paramount for ensuring product integrity, defining storage conditions, and predicting its behavior during manufacturing processes that may involve elevated temperatures. Thermogravimetric analysis (TGA) is a critical technique for evaluating the thermal decomposition profile of such materials. This technical guide provides an in-depth look at the thermogravimetric analysis of compounds analogous to this compound, offering a detailed experimental protocol and representative data.
Principles of Thermogravimetric Analysis
Thermogravimetric analysis is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes. This method provides valuable information about the physical and chemical phenomena of a material, including thermal stability, decomposition temperatures, and the composition of multi-component systems.
Expected Thermal Decomposition of this compound
Based on data from analogous polyoxyethylene alkyl ethers, the thermal decomposition of this compound is anticipated to occur at elevated temperatures. The primary degradation mechanism is likely the scission of the polyoxyethylene chain.
The thermal stability of polyoxyethylene alkyl ethers is influenced by both the length of the alkyl chain and the number of ethylene oxide units. Generally, thermal stability tends to increase with a longer alkyl chain and a greater number of ethylene oxide units.
Data Presentation: Thermal Stability of Analogous Compounds
The following table summarizes the 5 wt% mass loss temperatures for several poly(polyethylene glycol n-alkyl ether vinyl ether)s, which serve as analogs for understanding the thermal stability of this compound.
| Compound | Alkyl Chain Length | Ethylene Oxide Units | 5 wt% Mass Loss Temperature (°C) |
| Poly(ethylene glycol octadecyl ether vinyl ether) (PC18E1VE) | C18 | 1 | > 300 |
| Poly(diethylene glycol hexadecyl ether vinyl ether) (PC16E2VE) | C16 | 2 | > 300 |
| Poly(diethylene glycol octadecyl ether vinyl ether) (PC18E2VE) | C18 | 2 | > 300 |
| Poly(ethylene glycol hexadecyl ether vinyl ether) (PC16E1VE) | C16 | 1 | 283 |
Data sourced from a study on polymeric phase change materials.[1]
Additionally, the thermal decomposition of a high molecular weight polyethylene glycol (PEG) has been observed to start at 340°C and conclude at approximately 415°C.
Experimental Protocol for Thermogravimetric Analysis
This section outlines a typical experimental protocol for conducting TGA on a nonionic surfactant like this compound.
5.1. Instrumentation:
A calibrated thermogravimetric analyzer is required.
5.2. Sample Preparation:
A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).
5.3. Analytical Method:
-
Purge Gas: The system is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25°C.
-
Ramp the temperature at a controlled heating rate, commonly 10°C/min, up to a final temperature of 600°C. This range should be sufficient to capture the complete decomposition of the sample.
-
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
5.4. Data Analysis:
The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events:
-
Onset Temperature of Decomposition: The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature: The temperature at which the rate of mass loss is at its maximum, determined from the derivative of the TGA curve (DTG curve).
-
Residual Mass: The percentage of mass remaining at the end of the analysis.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thermogravimetric analysis experimental protocol.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Hexaethylene Glycol Decyl Ether in Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol decyl ether (C10E6) is a non-ionic detergent widely utilized in the fields of biochemistry and drug development for the extraction and solubilization of integral membrane proteins.[1] Its amphipathic nature, consisting of a hydrophilic hexaethylene glycol headgroup and a hydrophobic decyl (C10) alkyl chain, allows it to disrupt the lipid bilayer and form micelles around membrane proteins, thereby rendering them soluble in aqueous solutions.[2] This process is critical for the purification, functional characterization, and structural analysis of membrane proteins, which constitute a major class of drug targets.[3] The selection of an appropriate detergent and the optimization of solubilization conditions are paramount for preserving the native structure and function of the target protein.[4][5]
Data Presentation: Physicochemical Properties of this compound (C10E6)
The efficacy of a detergent in membrane protein research is largely dictated by its physicochemical properties. The following table summarizes the key quantitative data for this compound.
| Property | Value | Unit | Notes |
| Molecular Formula | C22H46O7 | - | [6] |
| Molecular Weight | 422.6 | g/mol | [6] |
| CAS Number | 5168-89-8 | - | [6] |
| Critical Micelle Concentration (CMC) | Value not explicitly found in search results. Typically in the millimolar (mM) range for similar non-ionic detergents. | mM | The CMC is a crucial parameter; solubilization should be performed at concentrations well above the CMC.[7] |
| Aggregation Number | Value not explicitly found in search results. | Monomers/micelle | This represents the average number of detergent molecules in a micelle.[8] |
| Purity | ≥ 99% | % | As determined by HPLC analysis for analytical grade reagents.[6] |
| Form | Supplied as a 25% (w/v) aqueous solution | - | [6] |
Note: The precise Critical Micelle Concentration (CMC) and Aggregation Number for C10E6 were not explicitly available in the provided search results. These values are critical for optimizing solubilization protocols and may need to be determined empirically or sourced from the full text of cited literature, such as LeMaire, M., Champeil, P. and Moller, J. V. (2000) Biochimica et Biophysica Acta 1508, 86-111.[9][10]
Experimental Protocols
The following protocols provide a general framework for the extraction and solubilization of membrane proteins using this compound. Optimization of parameters such as detergent concentration, temperature, and incubation time is essential for each specific membrane protein.[3]
Protocol 1: Small-Scale Screening for Optimal Solubilization of a Target Membrane Protein
This protocol is designed to test the efficacy of C10E6 in solubilizing a target membrane protein from a small amount of cell membrane preparation.
Materials:
-
Isolated cell membranes containing the target protein
-
This compound (C10E6), 10% (w/v) stock solution
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Microcentrifuge tubes
-
Ultracentrifuge with appropriate rotor
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Membrane Preparation: Start with a pellet of isolated cell membranes. Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: Prepare a series of microcentrifuge tubes each containing the membrane suspension. Add varying final concentrations of C10E6 (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v). Ensure the final volume is consistent across all tubes.
-
Solubilization: Incubate the samples on a rotator at 4°C for 1-2 hours. The optimal time may vary.[11]
-
Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the unsolubilized membrane material.[11]
-
Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein to determine the optimal C10E6 concentration for solubilization.
Protocol 2: Large-Scale Extraction and Solubilization for Protein Purification
This protocol is suitable for generating a larger quantity of solubilized membrane protein for subsequent purification steps.
Materials:
-
Cell paste or tissue expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, Protease Inhibitor Cocktail
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
This compound (C10E6), 10% (w/v) stock solution
-
Homogenizer or sonicator
-
Ultracentrifuge
Methodology:
-
Cell Lysis: Resuspend the cell paste or minced tissue in ice-cold Lysis Buffer. Disrupt the cells using a homogenizer or sonicator on ice.
-
Membrane Isolation:
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[11]
-
Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Solubilization Buffer.
-
-
Solubilization:
-
Resuspend the washed membrane pellet in fresh, ice-cold Solubilization Buffer to a protein concentration of approximately 5-10 mg/mL.
-
Add C10E6 to the optimal concentration determined in the small-scale screen (typically 1-2% w/v).
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
-
Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Purification: The resulting supernatant contains the solubilized membrane protein and is ready for subsequent purification steps, such as affinity chromatography. Ensure that all buffers used during purification contain C10E6 at a concentration above its CMC to maintain protein solubility.[12]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a conceptual signaling pathway involving a G-protein coupled receptor (GPCR), a common target for solubilization, and the general experimental workflow for membrane protein extraction.
Caption: Conceptual GPCR signaling cascade.
Caption: General workflow for membrane protein extraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins | PLOS One [journals.plos.org]
- 5. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anatrace.com [anatrace.com]
- 7. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregation number - Wikipedia [en.wikipedia.org]
- 9. Interaction of membrane proteins and lipids with solubilizing detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anatrace.com [anatrace.com]
- 11. cube-biotech.com [cube-biotech.com]
- 12. cube-biotech.com [cube-biotech.com]
Hexaethylene Glycol Decyl Ether: A Versatile Vehicle for Advanced Drug Delivery Systems
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol decyl ether, a non-ionic surfactant, is emerging as a promising vehicle in the formulation of sophisticated drug delivery systems. Its amphiphilic nature, comprising a hydrophilic hexaethylene glycol head and a hydrophobic decyl tail, enables the self-assembly into micelles in aqueous solutions. These micelles can encapsulate poorly water-soluble drugs, enhancing their solubility, stability, and bioavailability.[1][2] This document provides an overview of its applications, key physicochemical properties, and detailed protocols for the preparation and characterization of drug-loaded delivery systems utilizing this versatile surfactant.
Physicochemical Properties
This compound is characterized by its ability to form micelles above a certain concentration, known as the critical micelle concentration (CMC). The properties of these micelles are crucial for their application in drug delivery.
Table 1: Physicochemical Properties of this compound (C10E6) Micelles
| Parameter | Value | Temperature (°C) | Method |
| Critical Micelle Concentration (CMC) | 0.083 mM | 25 | Light Scattering |
| 0.078 mM | 30 | Light Scattering | |
| 0.075 mM | 40 | Light Scattering | |
| 0.076 mM | 50 | Light Scattering | |
| Aggregation Number (Nagg) | 105 | 25 | Light Scattering |
| 131 | 30 | Light Scattering | |
| 193 | 40 | Light Scattering | |
| 311 | 50 | Light Scattering | |
| Hydrodynamic Radius (Rh) | 3.1 nm | 25 | Dynamic Light Scattering (DLS) |
| 3.4 nm | 30 | Dynamic Light Scattering (DLS) | |
| 4.1 nm | 40 | Dynamic Light Scattering (DLS) | |
| 5.2 nm | 50 | Dynamic Light Scattering (DLS) |
Data sourced from a light scattering study on the self-assembly of nonionic CiEj surfactants.[3]
Applications in Drug Delivery
The primary application of this compound in drug delivery is the solubilization and encapsulation of hydrophobic drugs within its micellar core. This enhances the drug's apparent aqueous solubility and can protect it from premature degradation. The small size of the resulting micelles may also allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
While specific quantitative data for drug loading and encapsulation efficiency for a wide range of drugs with this compound is not extensively reported in publicly available literature, the following table provides a general framework for the characterization of such systems. Researchers can adapt the provided protocols to determine these values for their specific drug of interest.
Table 2: Characterization of Drug-Loaded this compound Micelles (Hypothetical Data)
| Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) |
| Drug X (Model Hydrophobic Drug) | 5-15 | > 90 | 10 - 30 | -0.5 to -5.0 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of drug-loaded this compound micelles.
Protocol 1: Preparation of Drug-Loaded Micelles by Thin-Film Hydration
Objective: To prepare drug-loaded micelles using the thin-film hydration method.
Materials:
-
This compound
-
Drug of interest (hydrophobic)
-
Chloroform or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolve a known amount of this compound and the hydrophobic drug in chloroform in a round-bottom flask. The molar ratio of drug to surfactant should be optimized for each specific drug.
-
Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin, uniform film on the wall of the flask.
-
Place the flask under vacuum for at least 2 hours to ensure complete removal of the residual solvent.
-
Hydrate the thin film by adding a pre-warmed (e.g., 60°C) aqueous buffer (e.g., PBS, pH 7.4) and rotating the flask gently in a water bath for 30-60 minutes. The temperature should be above the Krafft temperature of the surfactant.
-
Sonicate the resulting suspension using a probe sonicator or a bath sonicator to reduce the particle size and achieve a clear or slightly opalescent solution.
-
Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates or impurities.
-
Store the drug-loaded micelle solution at 4°C.
Diagram 1: Workflow for Preparation of Drug-Loaded Micelles by Thin-Film Hydration
Caption: Workflow for micelle preparation.
Protocol 2: Determination of Drug Loading Content and Encapsulation Efficiency
Objective: To quantify the amount of drug successfully encapsulated within the micelles.
Materials:
-
Drug-loaded micelle solution
-
Suitable organic solvent to dissolve the drug and disrupt the micelles (e.g., methanol, acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Centrifugal filter units (with a molecular weight cut-off below the micelle molecular weight)
Procedure:
-
Drug Loading Content (DLC):
-
Lyophilize a known volume of the drug-loaded micelle solution to obtain a dry powder.
-
Dissolve a known weight of the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the drug.
-
Determine the concentration of the drug in the solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the DLC using the following formula: DLC (%) = (Mass of drug in micelles / Mass of lyophilized micelles) x 100
-
-
Encapsulation Efficiency (EE):
-
Take a known volume of the drug-loaded micelle solution and separate the free, unencapsulated drug from the micelles using a centrifugal filter unit.
-
Quantify the amount of free drug in the filtrate using HPLC or UV-Vis spectrophotometry.
-
Calculate the EE using the following formula: EE (%) = [(Total mass of drug - Mass of free drug) / Total mass of drug] x 100
-
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of the encapsulated drug from the micelles.
Materials:
-
Drug-loaded micelle solution
-
Release medium (e.g., PBS, pH 7.4, with or without a surfactant like Tween 80 to maintain sink conditions)
-
Dialysis membrane tubing (with a molecular weight cut-off that retains the micelles but allows the free drug to pass through)
-
Shaking incubator or water bath
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Transfer a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium in a container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Diagram 2: Experimental Setup for In Vitro Drug Release Study
Caption: In vitro drug release setup.
Protocol 4: Cytotoxicity Assay
Objective: To assess the in vitro cytotoxicity of the drug-loaded micelles against a relevant cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Drug-loaded micelle solution
-
Empty micelle solution (placebo)
-
Free drug solution
-
96-well plates
-
MTT or other cell viability assay reagent
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the free drug, empty micelles, and drug-loaded micelles in the cell culture medium.
-
Remove the old medium from the wells and add the different treatment solutions. Include untreated cells as a control.
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot it against the drug concentration to determine the IC50 value (the concentration at which 50% of the cells are inhibited).
Hypothetical Signaling Pathway Modulation
Drug delivery systems utilizing this compound can be designed to deliver drugs that target specific cellular signaling pathways implicated in disease. For instance, a micelle-encapsulated kinase inhibitor could be delivered to cancer cells to block a pro-survival signaling cascade.
Diagram 3: Hypothetical Modulation of a Pro-Survival Signaling Pathway
Caption: Drug-induced pathway inhibition.
Conclusion
This compound presents a valuable tool for the formulation of drug delivery systems, particularly for enhancing the solubility and delivery of hydrophobic therapeutic agents. Its well-defined physicochemical properties and ability to self-assemble into stable micelles make it an attractive candidate for further research and development in the pharmaceutical field. The protocols provided herein offer a comprehensive guide for the preparation and characterization of drug-loaded micelles using this versatile non-ionic surfactant. Further studies are warranted to explore its full potential in various therapeutic applications.
References
Application Notes and Protocols: The Role of Hexaethylene Glycol Decyl Ether in Micellar Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of Hexaethylene glycol decyl ether (C10E6) in micellar catalysis, with a focus on its application in facilitating chemical reactions, particularly hydrolysis. Due to the limited availability of specific kinetic data for C10E6, this document utilizes data from its close structural analog, Octaethylene glycol monododecyl ether (C12E8), to illustrate the principles and potential applications.
Introduction to Micellar Catalysis with this compound
This compound is a non-ionic surfactant that, above its critical micelle concentration (CMC) in an aqueous solution, self-assembles into spherical micelles. These micelles possess a hydrophobic core, composed of the decyl chains, and a hydrophilic corona of hexaethylene glycol units. This unique microenvironment makes them effective catalysts for a variety of organic reactions.[1]
The catalytic effect of these micelles arises from several factors:
-
Concentration Effect: Reactant molecules can be concentrated within the micellar core or at the core-corona interface, leading to a significant increase in the effective local concentration and, consequently, the reaction rate.
-
Solubilization: Hydrophobic reactants that are sparingly soluble in water can be solubilized within the hydrophobic core of the micelles, making them accessible for reaction in an aqueous medium.
-
Stabilization of Transition States: The microenvironment of the micelle can stabilize the transition state of a reaction, thereby lowering the activation energy.
-
Altered Polarity: The interface between the hydrophobic core and the hydrophilic corona provides a unique environment with a polarity different from that of the bulk aqueous phase, which can influence reaction pathways and rates.
Non-ionic surfactants like this compound are particularly useful as they are generally less sensitive to changes in pH and ionic strength compared to their ionic counterparts.
Application: Hydrolysis of Esters in Micellar Media
A prominent application of micellar catalysis is in the hydrolysis of esters, particularly those with poor water solubility. The micelles of non-ionic surfactants can encapsulate the ester molecule, bringing it into proximity with the hydrolyzing agent (e.g., hydroxide ions or a catalytic enzyme).
Quantitative Data: Enzymatic Hydrolysis of p-Nitrophenyl Butyrate in C12E8 Micelles
The following table summarizes the kinetic parameters for the hydrolysis of p-nitrophenyl butyrate by patatin lipid acyl hydrolase, where the substrate is solubilized in C12E8 micelles. This system serves as a model to understand how the micellar environment influences reaction kinetics.
| Parameter | Value | Unit | Conditions |
| Km | 1.2 | mol% | Expressed as mole percent of substrate in the micelle |
| Vmax | 150 | µmol/min/mg | Independent of mixed micelle concentration |
Source: Adapted from a study on a mixed micellar assay for patatin lipid acyl hydrolase activity.[1]
Note: Km, when expressed as a molar concentration, was found to be dependent on the C12E8 concentration, highlighting the importance of the substrate's surface concentration within the micelle.
Experimental Protocols
This section provides a general protocol for studying the hydrolysis of a p-nitrophenyl ester in the presence of this compound micelles. This protocol can be adapted for various esters and other organic reactions.
Protocol: Micellar-Mediated Hydrolysis of p-Nitrophenyl Acetate
Objective: To determine the rate of hydrolysis of p-nitrophenyl acetate in an aqueous solution containing this compound micelles.
Materials:
-
This compound (C10E6)
-
p-Nitrophenyl acetate (pNPA)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer
-
Thermostatted cuvette holder
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen buffer at a concentration well above its Critical Micelle Concentration (CMC).
-
Prepare a stock solution of p-nitrophenyl acetate in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.
-
-
Reaction Setup:
-
In a series of cuvettes, prepare different concentrations of this compound in the buffer solution by diluting the stock solution. Ensure the final concentrations span a range below and above the CMC.
-
Equilibrate the cuvettes to the desired reaction temperature (e.g., 25°C) in the thermostatted cell holder of the spectrophotometer.
-
-
Initiation of Reaction and Data Collection:
-
To initiate the reaction, add a small aliquot of the p-nitrophenyl acetate stock solution to the cuvette containing the surfactant solution. The final concentration of the organic solvent should be kept minimal (e.g., <1% v/v) to avoid disrupting the micellar structure.
-
Immediately start monitoring the absorbance of the solution at 400 nm, which corresponds to the formation of the p-nitrophenolate ion, the product of hydrolysis.
-
Record the absorbance as a function of time for a sufficient duration to determine the initial reaction rate.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the p-nitrophenolate ion under the reaction conditions.
-
Plot the observed reaction rate as a function of the this compound concentration. A significant increase in the reaction rate above the CMC is indicative of micellar catalysis.
-
Diagrams and Visualizations
Logical Relationship of Micellar Catalysis
Caption: Logical flow of micellar catalysis with this compound.
Experimental Workflow for Studying Micellar Hydrolysis
Caption: Experimental workflow for kinetic analysis of ester hydrolysis in C10E6 micelles.
Conclusion
This compound serves as an effective non-ionic surfactant for creating micellar nanoreactors in aqueous media. These micelles can significantly enhance the rates of organic reactions, such as ester hydrolysis, by concentrating reactants and providing a favorable microenvironment. The provided protocols and data, using a close structural analog, offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in their specific applications, contributing to the development of greener and more efficient chemical processes.
References
Protocols for Crafting Hexaethylene Glycol Decyl Ether-Based Microemulsions: A Guide for Researchers and Drug Development Professionals
Introduction
Hexaethylene glycol decyl ether (C10E6) is a non-ionic surfactant increasingly utilized in the formulation of microemulsions for a variety of applications, including cosmetics, food science, and pharmaceuticals.[1] Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems composed of an oil phase, an aqueous phase, and a surfactant, often with the addition of a cosurfactant.[2][3] Their unique properties, such as high solubilization capacity for both lipophilic and hydrophilic drugs, ease of preparation, and potential for enhanced drug delivery, make them attractive vehicles for pharmaceutical and research applications.[4][5]
This document provides detailed application notes and protocols for the creation and characterization of this compound-based microemulsions, tailored for researchers, scientists, and professionals in drug development.
I. Application Notes: Formulation and Characterization
Principle of Microemulsion Formation
Microemulsions form spontaneously when the interfacial tension between the oil and water phases is reduced to a very low level by the surfactant molecules. This compound, with its hydrophilic hexaethylene glycol head and hydrophobic decyl tail, positions itself at the oil-water interface, facilitating the formation of stable, nanometer-sized droplets of one phase dispersed within the other. The type of microemulsion formed—oil-in-water (o/w), water-in-oil (w/o), or bicontinuous—depends on the relative proportions of the components.
Components and Selection Criteria
-
Surfactant: this compound (C10E6) is the primary emulsifying agent.
-
Oil Phase: The choice of oil depends on the desired application and the solubility of the active pharmaceutical ingredient (API). Common oils include isopropyl myristate, oleic acid, and medium-chain triglycerides.
-
Aqueous Phase: Typically purified water (e.g., deionized or distilled). Buffers may be used to control the pH of the formulation.
-
Cosurfactant (Optional): Short to medium-chain alcohols, such as ethanol or propylene glycol, can be used as cosurfactants to further reduce interfacial tension and increase the flexibility of the interfacial film, thereby expanding the microemulsion region.
Characterization Techniques
Several techniques are employed to characterize the physicochemical properties of microemulsions:
-
Visual Inspection: The clarity and transparency of the formulation are the first indicators of microemulsion formation.
-
Pseudo-Ternary Phase Diagram Construction: This is a critical step to identify the concentration ranges of the components that lead to the formation of a stable microemulsion.
-
Dynamic Light Scattering (DLS): Used to determine the droplet size and polydispersity index (PDI) of the microemulsion. A low PDI value (typically < 0.3) indicates a narrow size distribution and a monodisperse system.[1]
-
Electrical Conductivity Measurement: This technique helps to determine the type of microemulsion. O/W microemulsions have high conductivity, while w/o microemulsions have low conductivity. A sharp increase in conductivity with the addition of the aqueous phase can indicate a percolation threshold, suggesting a transition from a w/o to a bicontinuous or o/w structure.
-
Viscosity Measurement: The rheological properties of the microemulsion can be important for its application, particularly for topical or parenteral administration.
II. Experimental Protocols
Protocol for Constructing a Pseudo-Ternary Phase Diagram
This protocol describes the water titration method for constructing a pseudo-ternary phase diagram to identify the microemulsion region.
Materials:
-
This compound (C10E6)
-
Selected Oil (e.g., Isopropyl Myristate)
-
Cosurfactant (e.g., Ethanol)
-
Purified Water
-
Glass vials
-
Magnetic stirrer and stir bars
-
Burette
Procedure:
-
Prepare different weight ratios of the surfactant (C10E6) and cosurfactant (S/CoS), for example, 1:1, 2:1, and 1:2.
-
For each S/CoS ratio, prepare a series of mixtures with the oil phase at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 of S/CoS to oil).
-
Place each of these mixtures in a glass vial with a magnetic stir bar and stir at a constant temperature.
-
Slowly titrate each mixture with purified water from a burette, adding water dropwise.
-
Continuously observe the mixture for changes in appearance. The endpoint of the titration for a single-phase microemulsion is the point at which the mixture becomes clear and transparent. Note the amount of water added.
-
Continue adding water until the mixture becomes turbid, indicating a phase separation. Note the amount of water at which turbidity appears.
-
Repeat this procedure for all S/CoS and oil ratios.
-
Calculate the percentage weight of each component (water, oil, and S/CoS mixture) at the points of transparency and turbidity.
-
Plot the data on a ternary phase diagram to delineate the boundaries of the microemulsion region (the area of transparency).
Data Presentation:
The results of the phase diagram construction can be summarized in a table.
| S/CoS Ratio | Oil:S/CoS Ratio | Water (%) for Transparency | Oil (%) | S/CoS (%) |
| 1:1 | 9:1 | X | Y | Z |
| 1:1 | 8:2 | A | B | C |
| ... | ... | ... | ... | ... |
Protocol for Microemulsion Preparation
Once the microemulsion region is identified, formulations with specific compositions can be prepared.
Materials:
-
This compound (C10E6)
-
Selected Oil
-
Cosurfactant (if used)
-
Purified Water
-
Active Pharmaceutical Ingredient (API) - if applicable
-
Vortex mixer or magnetic stirrer
Procedure:
-
Accurately weigh the required amounts of the oil phase, C10E6, and cosurfactant (if used) into a glass vial.
-
If incorporating an oil-soluble API, dissolve it in the oil phase first. If using a water-soluble API, it will be dissolved in the aqueous phase.
-
Mix the oil, surfactant, and cosurfactant until a homogenous mixture is obtained using a vortex mixer or magnetic stirrer.
-
Slowly add the required amount of the aqueous phase (with or without the water-soluble API) to the oil/surfactant mixture while stirring continuously.
-
Continue stirring until a clear and transparent microemulsion is formed.
Protocol for Droplet Size Analysis using Dynamic Light Scattering (DLS)
Materials:
-
Prepared Microemulsion Sample
-
DLS Instrument
-
Cuvettes
Procedure:
-
Ensure the DLS instrument is calibrated and equilibrated at the desired temperature (e.g., 25°C).
-
If necessary, dilute the microemulsion sample with the continuous phase (either water for o/w or oil for w/o) to an appropriate concentration to avoid multiple scattering effects. The dilution factor should be recorded.
-
Filter the diluted sample through a syringe filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any particulate matter.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions. Typically, this involves setting the measurement parameters (e.g., scattering angle, run duration) and initiating the data acquisition.
-
The instrument will provide the average droplet size (Z-average) and the polydispersity index (PDI).
-
Repeat the measurement at least three times to ensure reproducibility.
Data Presentation:
| Formulation ID | S/CoS Ratio | Oil:S/CoS Ratio | Water (%) | Droplet Size (nm) | PDI |
| ME-1 | 1:1 | 8:2 | 10 | 50.5 | 0.15 |
| ME-2 | 1:1 | 7:3 | 15 | 75.2 | 0.21 |
| ME-3 | 2:1 | 8:2 | 12 | 45.8 | 0.12 |
Protocol for Electrical Conductivity Measurement
Materials:
-
Prepared Microemulsion Sample
-
Conductivity Meter with a probe
-
Beaker
Procedure:
-
Calibrate the conductivity meter using standard solutions.
-
Place a known volume of the microemulsion sample in a beaker.
-
Immerse the conductivity probe into the sample, ensuring the electrode is fully covered.
-
Allow the reading to stabilize and record the conductivity value.
-
To study the phase behavior, you can titrate a w/o microemulsion with the aqueous phase and record the conductivity at each addition. A sudden increase in conductivity will indicate phase inversion.
Data Presentation:
| Formulation ID | S/CoS Ratio | Oil:S/CoS Ratio | Water (%) | Conductivity (µS/cm) | Microemulsion Type |
| ME-A | 1:1 | 2:8 | 5 | 5.2 | w/o |
| ME-B | 1:1 | 5:5 | 20 | 150.8 | o/w |
| ME-C | 1:1 | 4:6 | 30 | 85.3 | Bicontinuous |
III. Visualization of Experimental Workflow and a Drug Delivery Application
General Workflow for Microemulsion Formulation and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
Application Notes and Protocols for Hexaethylene Glycol Decyl Ether in Cell Culture and Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Hexaethylene glycol decyl ether (C10E6) in the fields of cell culture and tissue engineering. While direct, extensive data for C10E6 is limited in publicly available literature, its properties as a non-ionic surfactant with a short alkyl chain make it a candidate for several applications. The protocols provided are based on established methods for similar oligo(ethylene glycol) ether surfactants and should be optimized for specific cell types and applications.
Introduction to this compound (C10E6)
This compound is a non-ionic surfactant consisting of a ten-carbon alkyl chain (decyl) and a hydrophilic head composed of six ethylene glycol units. This structure imparts amphipathic properties, allowing it to interact with both hydrophobic and hydrophilic environments. A key characteristic of surfactants is the critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) self-assemble into micelles. The CMC is a crucial parameter for its applications in biological systems.
Key Applications in Cell Culture and Tissue Engineering
Cell Permeabilization for Intracellular Staining and Molecule Delivery
Application: Non-ionic surfactants are used to create transient pores in the cell membrane, allowing the entry of molecules such as antibodies, fluorescent dyes, or small molecules that cannot passively diffuse across the lipid bilayer. The mild nature of non-ionic surfactants like C10E6 can help maintain cell integrity compared to harsher ionic detergents.
Mechanism: Above its CMC, C10E6 can integrate into the cell membrane, disrupting the lipid packing and leading to the formation of temporary pores. This process is reversible upon removal of the surfactant.
Component of Hydrogels for Controlled Release of Growth Factors
Application: Hydrogels are widely used as scaffolds in tissue engineering and for the controlled delivery of therapeutic agents, including growth factors. The incorporation of surfactants like C10E6 into a hydrogel matrix can create micelles that encapsulate hydrophobic growth factors, protecting them from degradation and controlling their release profile.
Mechanism: Growth factors can be entrapped within the hydrophobic core of C10E6 micelles, which are then physically entrapped within the hydrogel network. The release of the growth factor is governed by its diffusion out of the micelle and through the hydrogel matrix.
Templating Agent for Porous Scaffold Fabrication
Application: The creation of porous scaffolds that mimic the extracellular matrix (ECM) is a cornerstone of tissue engineering. Non-ionic surfactants can be used as porogens or templating agents in the fabrication of these scaffolds.
Mechanism: In a polymer solution, C10E6 can form micelles or larger aggregates. Upon polymerization of the surrounding matrix and subsequent removal of the surfactant, a porous structure is left behind. The size and distribution of the pores can be influenced by the concentration of the surfactant.
Quantitative Data
Quantitative data for this compound is not extensively available. The following tables provide data for the closely related Hexaethylene glycol monododecyl ether (C12E6) and general cytotoxicity data for other glycol ethers to serve as a reference. It is strongly recommended to experimentally determine these values for C10E6 in your specific system.
Table 1: Physicochemical Properties of Hexaethylene Glycol Monododecyl Ether (C12E6) - A C10E6 Analog
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) in water | 0.070 - 0.082 mM | [1][2] |
| Molecular Weight | 450.65 g/mol | [3] |
| Aggregation Number | ~100 | [1] |
Table 2: Illustrative Cytotoxicity Data for Ethylene Glycol Ethers on a Human Cell Line (NB4)
This data is for different, more toxic glycol ethers and is provided for conceptual understanding of dose-dependent effects. The cytotoxicity of C10E6 is expected to be significantly lower.
| Compound | Incubation Time | IC50 (mM) | Reference |
| Ethylene glycol monobutyl ether (EGBE) | 6 h | 5 | |
| Ethylene glycol monobutyl ether (EGBE) | 96 h | 0.1 |
Experimental Protocols
Protocol: Cell Permeabilization for Immunofluorescence Staining
This protocol is a general guideline and should be optimized for the specific cell type and antibody used.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
This compound (C10E6) stock solution (10% w/v in sterile water)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Prepare a permeabilization buffer of 0.1% C10E6 in PBS. The optimal concentration may range from 0.05% to 0.5% and should be determined experimentally.
-
Incubate the fixed cells with the permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Staining:
-
Dilute the primary antibody in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Seal the coverslips and allow the mounting medium to cure.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope.
-
Protocol: Preparation of a C10E6-Containing Hydrogel for Controlled Release
This protocol describes the fabrication of a simple, physically cross-linked gelatin hydrogel incorporating C10E6 micelles for the potential encapsulation of a hydrophobic growth factor.
Materials:
-
Gelatin (Type A or B)
-
Deionized water
-
This compound (C10E6)
-
Hydrophobic growth factor (e.g., reconstituted in a minimal amount of a suitable solvent)
-
Glutaraldehyde solution (25% in water) for cross-linking (handle with caution in a fume hood)
Procedure:
-
Prepare Gelatin Solution:
-
Dissolve 10% (w/v) gelatin in deionized water by heating to 60°C with gentle stirring until fully dissolved.
-
Cool the solution to 37°C.
-
-
Prepare C10E6-Growth Factor Micelles:
-
In a separate tube, prepare a C10E6 solution in deionized water at a concentration well above its CMC (e.g., 1-5 mM).
-
Add the hydrophobic growth factor to the C10E6 solution and vortex gently to facilitate encapsulation within the micelles. The optimal ratio of growth factor to C10E6 should be determined experimentally.
-
-
Incorporate Micelles into Gelatin:
-
Add the C10E6-growth factor solution to the 37°C gelatin solution. Mix gently but thoroughly. The final concentration of C10E6 should be maintained above the CMC.
-
-
Hydrogel Casting and Cross-linking:
-
Cast the mixture into a mold of the desired shape.
-
To create a more stable hydrogel, chemical cross-linking can be performed. Expose the gel to glutaraldehyde vapor in a sealed container for 4-12 hours. The duration of cross-linking will affect the degradation rate and release kinetics. (Safety Note: Glutaraldehyde is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood).
-
Alternatively, for a purely physical hydrogel, cool the mold at 4°C for at least 1 hour to allow the gelatin to gel.
-
-
Washing:
-
Wash the cross-linked hydrogel extensively with sterile PBS to remove any unreacted glutaraldehyde and non-encapsulated components.
-
-
Release Study (Optional):
-
Place the hydrogel in a known volume of PBS or cell culture medium at 37°C.
-
At predetermined time points, collect aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of the released growth factor using an appropriate assay (e.g., ELISA).
-
Protocol: Fabrication of a Porous Scaffold using C10E6 as a Templating Agent
This protocol outlines a solvent casting and particulate leaching method combined with surfactant templating to create a porous polymer scaffold.
Materials:
-
Poly(L-lactic acid) (PLLA) or other biodegradable polymer
-
Dichloromethane (DCM) or a suitable solvent for the polymer
-
This compound (C10E6)
-
Sodium chloride (NaCl) particles (sieved to a desired size range, e.g., 100-200 µm)
-
Ethanol
-
Deionized water
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the PLLA in DCM to create a 10% (w/v) solution.
-
-
Addition of Porogens:
-
Add the sieved NaCl particles to the polymer solution. The weight ratio of NaCl to PLLA will determine the overall porosity (e.g., 80:20 NaCl:PLLA).
-
Add C10E6 to the mixture. The concentration of C10E6 will influence the microporosity of the scaffold walls. A starting concentration could be 1-5% of the polymer weight.
-
Mix thoroughly to achieve a homogeneous slurry.
-
-
Casting and Solvent Evaporation:
-
Cast the slurry into a mold (e.g., a Teflon dish).
-
Allow the solvent to evaporate completely in a fume hood for 24-48 hours.
-
-
Leaching:
-
Immerse the dried scaffold in a large volume of deionized water to leach out the NaCl particles. Change the water frequently over 2-3 days to ensure complete removal of the salt.
-
To remove the C10E6, immerse the scaffold in ethanol for 24 hours, followed by extensive washing with deionized water.
-
-
Drying:
-
Freeze the scaffold at -80°C and then lyophilize (freeze-dry) to obtain a dry, porous structure.
-
-
Characterization (Optional):
-
The scaffold porosity, pore size, and interconnectivity can be characterized using scanning electron microscopy (SEM).
-
Visualizations
Caption: Self-assembly of C10E6 monomers into a micelle above the CMC.
Caption: Workflow for cell permeabilization using C10E6.
Caption: Logic of porous scaffold fabrication using C10E6.
References
Hexaethylene glycol decyl ether for the solubilization of hydrophobic compounds in research.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexaethylene glycol decyl ether (C10E6), a non-ionic surfactant, for the solubilization of hydrophobic compounds in various research applications. Detailed protocols for the preparation and use of C10E6 in drug delivery and membrane protein biochemistry are also presented.
Introduction
This compound, also known as C10E6, is a non-ionic surfactant widely utilized in research for its ability to form micelles in aqueous solutions.[1] Its amphipathic nature, consisting of a hydrophilic hexaethylene glycol head and a hydrophobic decyl tail, makes it an effective agent for solubilizing poorly water-soluble compounds. This property is particularly valuable in pharmaceutical sciences for enhancing drug delivery and in biochemistry for the extraction and manipulation of membrane proteins.[1][2]
Physicochemical Properties of this compound (C10E6)
A clear understanding of the physicochemical properties of C10E6 is essential for its effective application. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C22H46O7 | [3][4] |
| Molecular Weight | 422.6 g/mol | [3][4] |
| Appearance | Varies; can be a solid or liquid depending on purity and temperature | [5] |
| Density | ~0.987 g/mL at 25 °C | [3][4] |
| Critical Micelle Concentration (CMC) | See Table 2 | [6] |
| Aggregation Number (Nagg) | See Table 2 | [6] |
| Hydrodynamic Radius (Rh) | See Table 2 | [6] |
Table 1: Physicochemical Properties of this compound (C10E6)
The critical micelle concentration (CMC) is the concentration above which surfactant monomers self-assemble into micelles.[7] The aggregation number represents the average number of monomers per micelle.[8] These properties are influenced by temperature, as detailed in the following table.
| Temperature (°C) | CMC (g/L) | Aggregation Number (Nagg) | Hydrodynamic Radius (Rh) (nm) |
| 15 | 0.33 | 261 | 2.87 |
| 25 | 0.28 | 324 | 3.37 |
| 30 | 0.27 | 364 | 3.91 |
| 40 | 0.27 | 449 | 4.91 |
| 50 | 0.28 | 534 | 5.84 |
Table 2: Temperature-Dependent Properties of C10E6 Micelles [6]
Applications in Solubilizing Hydrophobic Drugs
Poorly water-soluble drugs present a significant challenge in drug development due to their low bioavailability.[9] Polymeric micelles, formed by surfactants like C10E6, can encapsulate these hydrophobic drug molecules within their core, thereby increasing their aqueous solubility and stability.[10][11]
General Workflow for Hydrophobic Drug Solubilization
The following diagram illustrates the general workflow for solubilizing a hydrophobic drug using C10E6 micelles.
Caption: General workflow for solubilizing a hydrophobic drug.
Experimental Protocol: Solubilization of a Hydrophobic Drug (e.g., Quercetin)
This protocol provides a method to enhance the aqueous solubility of a model hydrophobic compound, quercetin, using C10E6 micelles.
Materials:
-
This compound (C10E6)
-
Quercetin (or other hydrophobic drug)
-
Ethanol (or other suitable organic solvent)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
0.22 µm syringe filter
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of C10E6 Solution:
-
Prepare a stock solution of C10E6 in deionized water at a concentration significantly above its CMC (e.g., 10 g/L).
-
Stir the solution until the C10E6 is completely dissolved.
-
-
Preparation of Quercetin Solution:
-
Dissolve quercetin in ethanol to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Formation of Drug-Loaded Micelles:
-
Slowly add the quercetin stock solution dropwise to the C10E6 solution while stirring. The final concentration of the drug and surfactant should be optimized for the specific application.
-
Continue stirring for 1-2 hours at room temperature to allow for the encapsulation of quercetin within the C10E6 micelles.
-
-
Removal of Organic Solvent:
-
Remove the ethanol using a rotary evaporator under reduced pressure.
-
-
Characterization of the Formulation:
-
Filter the resulting aqueous solution through a 0.22 µm syringe filter to remove any non-encapsulated drug precipitate.
-
Determine the concentration of solubilized quercetin using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the solubility enhancement by comparing the solubility of quercetin in the C10E6 micellar solution to its intrinsic aqueous solubility.
-
Applications in Membrane Protein Research
Membrane proteins are notoriously difficult to study due to their hydrophobic nature and requirement for a lipid bilayer environment.[12] Non-ionic detergents like C10E6 are crucial for their extraction from the cell membrane, purification, and reconstitution into artificial lipid bilayers (proteoliposomes) for functional and structural studies.[13][14]
Logical Workflow for Detergent Screening for Membrane Protein Solubilization
The selection of an appropriate detergent is a critical step in membrane protein research. The following diagram outlines a systematic approach to screening detergents for optimal protein solubilization.
Caption: Workflow for screening detergents for membrane protein solubilization.
Experimental Protocol: Solubilization and Purification of a His-tagged Membrane Protein
This protocol describes a general procedure for the solubilization and subsequent affinity purification of a recombinant, histidine-tagged membrane protein expressed in E. coli.
Materials:
-
E. coli cell paste expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol)
-
Protease inhibitors
-
This compound (C10E6)
-
Ni-NTA affinity resin
-
Wash Buffer (Lysis Buffer + 20 mM Imidazole + 0.1% C10E6)
-
Elution Buffer (Lysis Buffer + 250 mM Imidazole + 0.1% C10E6)
-
Ultracentrifuge
-
Chromatography column
Procedure:
-
Cell Lysis and Membrane Preparation:
-
Resuspend the E. coli cell paste in Lysis Buffer containing protease inhibitors.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
-
Collect the supernatant and perform an ultracentrifugation step (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in Lysis Buffer.
-
-
Membrane Protein Solubilization:
-
Add C10E6 to the resuspended membranes to a final concentration of 1-2% (w/v).
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Perform another ultracentrifugation step to pellet any insoluble material. The supernatant now contains the solubilized membrane protein.
-
-
Affinity Purification:
-
Equilibrate the Ni-NTA resin with Lysis Buffer containing 0.1% C10E6.
-
Incubate the solubilized membrane protein fraction with the equilibrated resin for 1-2 hours at 4°C with gentle mixing.
-
Load the resin into a chromatography column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target membrane protein with Elution Buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the presence and purity of the target protein.
-
Experimental Protocol: Reconstitution of a Purified Membrane Protein into Proteoliposomes
This protocol outlines the reconstitution of a purified membrane protein into pre-formed liposomes.
Materials:
-
Purified membrane protein in a C10E6-containing buffer
-
Lipids (e.g., a mixture of POPC and POPG)
-
Chloroform
-
Reconstitution Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl)
-
Bio-Beads SM-2 or similar detergent-adsorbing beads
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Liposome Preparation:
-
Dissolve the lipids in chloroform and dry to a thin film under a stream of nitrogen, followed by vacuum desiccation.
-
Hydrate the lipid film with Reconstitution Buffer to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).
-
-
Detergent-Mediated Destabilization of Liposomes:
-
Add a concentrated solution of C10E6 stepwise to the LUV suspension until the solution becomes transparent, indicating the formation of lipid-detergent mixed micelles.
-
-
Incorporation of the Membrane Protein:
-
Add the purified membrane protein to the lipid-detergent mixed micelles. The lipid-to-protein ratio should be optimized for the specific protein and downstream application.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Detergent Removal and Proteoliposome Formation:
-
Add Bio-Beads to the mixture to gradually remove the C10E6. The amount of Bio-Beads and the incubation time will need to be optimized.
-
As the detergent is removed, the proteoliposomes will spontaneously form.
-
Remove the Bio-Beads by filtration or decantation.
-
-
Characterization:
-
The resulting proteoliposomes can be characterized by dynamic light scattering (DLS) for size distribution and electron microscopy for morphology. Functional assays can be performed to assess the activity of the reconstituted protein.
-
Conclusion
This compound is a versatile and effective non-ionic surfactant for the solubilization of hydrophobic compounds in a variety of research settings. Its well-characterized physicochemical properties and mild nature make it a valuable tool in both drug delivery and membrane protein biochemistry. The protocols provided herein offer a starting point for the successful application of C10E6 in these fields. Researchers should note that optimal conditions, such as surfactant concentration, temperature, and buffer composition, will need to be empirically determined for each specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted polymeric micelles for delivery of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5168-89-8 CAS MSDS (HEXAETHYLENE GLYCOL MONODECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Cas 5168-89-8,HEXAETHYLENE GLYCOL MONODECYL ETHER | lookchem [lookchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. Aggregation number - Wikipedia [en.wikipedia.org]
- 9. Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymeric micelles for the delivery of poorly soluble drugs: From nanoformulation to clinical approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
Adsorption of Hexaethylene Glycol Decyl Ether on Solid Surfaces: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol decyl ether (C10E6) is a non-ionic surfactant of significant interest in various fields, including pharmaceuticals and material science. Its amphiphilic nature, consisting of a hydrophilic hexaethylene glycol head group and a hydrophobic decyl tail, allows it to adsorb at interfaces, modifying surface properties. This characteristic is particularly valuable in drug delivery systems, where C10E6 can enhance the solubility and bioavailability of poorly water-soluble drugs, stabilize emulsions and suspensions, and modify the surface of drug carriers for targeted delivery.[1][2][3] Understanding the adsorption behavior of C10E6 on solid surfaces is crucial for optimizing its performance in these applications.
These application notes provide a summary of the adsorption characteristics of this compound on solid surfaces and detailed protocols for key experiments used to study these phenomena.
Adsorption Data of Hexaethylene Glycol Alkyl Ethers
Table 1: Adsorption Parameters of Hexaethylene Glycol Dodecyl Ether (C12E6) on a Silica Surface.
| Parameter | Value | Method | Reference |
| Critical Micelle Concentration (CMC) | ~0.08 mM | Surface Tension | |
| Maximum Surface Excess (Γmax) | ~3.0 x 10-6 mol/m² | Neutron Reflectometry | |
| Area per Molecule (Am) | ~55 Ų | Neutron Reflectometry | |
| Adsorbed Layer Thickness | ~20 - 30 Å | Neutron Reflectometry |
Note: These values are for C12E6 on a silica surface and should be considered as estimates for C10E6. Experimental determination is recommended for specific applications.
Experimental Protocols
To facilitate research on the adsorption of C10E6, this section provides detailed protocols for three key experimental techniques: Surface Tension Measurement, Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), and Neutron Reflectometry.
Protocol 1: Determination of Critical Micelle Concentration (CMC) and Surface Excess by Surface Tension Measurement
This protocol describes the use of the Du Noüy ring method to measure the surface tension of C10E6 solutions at various concentrations to determine the CMC and calculate the maximum surface excess.[4][5][6]
Materials:
-
This compound (C10E6)
-
High-purity water (e.g., Milli-Q)
-
Tensiometer with a platinum-iridium Du Noüy ring[5]
-
Glass vessel
-
Magnetic stirrer and stir bar
-
Micropipettes
Procedure:
-
Cleaning: Thoroughly clean the platinum-iridium ring by flaming it in a Bunsen burner until it glows red to remove any organic contaminants.[7] Clean the glass vessel with a suitable cleaning solution (e.g., chromic acid or piranha solution – use with extreme caution and appropriate personal protective equipment ) and rinse extensively with high-purity water.
-
Solution Preparation: Prepare a stock solution of C10E6 in high-purity water at a concentration significantly above the expected CMC (e.g., 10 mM). Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water, which has a well-known surface tension (72.8 mN/m at 20°C).
-
Measurement: a. Place a known volume of the C10E6 solution in the glass vessel. b. Immerse the Du Noüy ring into the solution.[6] c. Slowly raise the ring through the liquid-air interface. d. Record the force required to detach the ring from the surface. This force is proportional to the surface tension. e. Repeat the measurement for each concentration at least three times to ensure reproducibility.
-
Data Analysis: a. Plot the surface tension (γ) as a function of the natural logarithm of the C10E6 concentration (ln C). b. The point at which the surface tension becomes constant with increasing concentration is the Critical Micelle Concentration (CMC). c. Calculate the maximum surface excess concentration (Γmax) using the Gibbs Adsorption Isotherm equation for a non-ionic surfactant:[8][9] Γmax = - (1/RT) * (dγ/d(ln C)) where:
- R is the ideal gas constant (8.314 J/mol·K)
- T is the absolute temperature in Kelvin
- dγ/d(ln C) is the slope of the linear portion of the γ vs. ln C plot just below the CMC. d. Calculate the minimum area per molecule (Amin) at the interface using the following equation:[10] Amin = 1 / (Γmax * NA) where NA is Avogadro's number (6.022 x 1023 mol-1).
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]
- 5. smartsystems-eg.com [smartsystems-eg.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. irjes.com [irjes.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Hexaethylene Glycol Decyl Ether in Topical Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol decyl ether, a non-ionic surfactant, is utilized in the cosmetic and pharmaceutical industries for its ability to form micelles and act as an emulsifier and solubilizer.[1] Its amphiphilic nature, consisting of a hydrophilic hexaethylene glycol head and a hydrophobic decyl tail, allows it to reduce surface tension between different phases, making it a valuable excipient in the formulation of topical pharmaceutical preparations.[1] This document provides detailed application notes and protocols for the use of this compound in topical drug delivery systems.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application in topical formulations.
| Property | Value | Reference |
| Synonyms | C10E6, Decyl Hexaethylene Glycol Ether | |
| CAS Number | 5168-89-8 | [2] |
| Molecular Formula | C22H46O7 | [1] |
| Molecular Weight | 422.60 g/mol | [1] |
| Appearance | Varies; can be liquid or semi-solid | |
| Nature | Non-ionic surfactant | [1] |
Applications in Topical Formulations
This compound serves several key functions in topical pharmaceutical preparations:
-
Solubilizer: It can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability in the formulation.
-
Emulsifier: It facilitates the formation of stable oil-in-water (O/W) or water-in-oil (W/O) emulsions, which are common vehicles for topical drug delivery.
-
Penetration Enhancer: By interacting with the components of the stratum corneum, it can reversibly reduce the barrier function of the skin, allowing for enhanced penetration of the API to the target site. Non-ionic surfactants can disrupt the lipid bilayer structure of the stratum corneum, increasing the drug's diffusion coefficient.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data for a representative non-ionic surfactant (Polyoxyethylene Oleyl Ether - Brij 97) to demonstrate the effect of concentration on formulation properties and drug delivery. This data should be considered as a general guide, and specific values for this compound will need to be determined experimentally.
Table 1: Effect of Non-ionic Surfactant Concentration on the In Vitro Transport Rate of a Model Drug (Benzocaine) in an Emulsion [3]
| Surfactant Concentration (% w/v) | Transport Rate of Benzocaine (µg/cm²/h) |
| 0.0 | 10.5 |
| 0.1 | 12.8 |
| 0.5 | 15.2 |
| 1.0 | 18.9 |
| 2.0 | 16.5 |
| 5.0 | 14.1 |
Note: The transport rate initially increases with surfactant concentration due to enhanced solubilization and permeation, but can decrease at higher concentrations due to the formation of larger micelles that may trap the drug.[3]
Table 2: Illustrative Physicochemical Properties of a Topical Cream with Varying Non-ionic Surfactant Concentrations
| Surfactant Concentration (%) | Viscosity (cP at 25°C) | Globule Size (nm) | Zeta Potential (mV) |
| 1 | 15,000 | 250 | -25 |
| 3 | 18,000 | 200 | -28 |
| 5 | 22,000 | 180 | -30 |
Note: These are hypothetical values to illustrate general trends. Viscosity often increases with surfactant concentration. Globule size may decrease to a certain point with increasing surfactant concentration due to more efficient emulsification. Zeta potential can indicate the stability of the emulsion.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and evaluate topical formulations containing this compound.
Formulation of an Oil-in-Water (O/W) Cream
Objective: To prepare a stable O/W cream containing an active pharmaceutical ingredient (API) using this compound as the emulsifier.
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
Aqueous phase (purified water)
-
Active Pharmaceutical Ingredient (API)
-
Co-emulsifier (e.g., cetyl alcohol)
-
Preservative (e.g., parabens)
-
Beakers, magnetic stirrer with hotplate, homogenizer.
Protocol:
-
Preparation of the Aqueous Phase: In a beaker, heat the purified water to 70-75°C. Add any water-soluble ingredients, including the preservative, and stir until fully dissolved.
-
Preparation of the Oil Phase: In a separate beaker, combine the oil, co-emulsifier (cetyl alcohol), and this compound. Heat to 70-75°C and stir until all components are melted and uniformly mixed. If the API is oil-soluble, dissolve it in this phase.
-
Emulsification: Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer.
-
Homogenization: Subject the mixture to high-shear homogenization for 5-10 minutes to reduce the globule size and form a uniform emulsion.
-
Cooling: Allow the cream to cool down to room temperature with gentle stirring.
-
API Incorporation (if water-soluble): If the API is water-soluble, dissolve it in a small amount of water and incorporate it into the cream once it has cooled to below 40°C to avoid degradation.
-
Final Mixing: Stir the cream gently until it is completely cool and homogenous.
Characterization of the Topical Formulation
2.1 Viscosity Measurement
Objective: To determine the rheological properties of the formulated cream.
Apparatus: Rotational viscometer.
Protocol:
-
Place a suitable amount of the cream in the viscometer sample holder.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C or 32°C to simulate skin temperature).
-
Measure the viscosity at various shear rates (e.g., from 0.1 to 100 s⁻¹) to determine the flow behavior of the formulation.[4]
-
Record the viscosity values (in centipoise, cP) and plot viscosity versus shear rate.
2.2 Particle Size and Zeta Potential Analysis
Objective: To determine the globule size distribution and surface charge of the emulsion, which are critical for stability.
Apparatus: Dynamic Light Scattering (DLS) instrument.
Protocol:
-
Dilute a small sample of the cream or emulsion with purified water to an appropriate concentration for DLS analysis.[5]
-
Place the diluted sample in the instrument's cuvette.
-
Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
-
Repeat the measurement at least three times to ensure reproducibility.
In Vitro Drug Release Testing (IVRT)
Objective: To evaluate the rate and extent of API release from the topical formulation.
Apparatus: Franz diffusion cell.[6][7][8]
Protocol:
-
Membrane Preparation: Use a synthetic, inert membrane (e.g., cellulose acetate) and hydrate it in the receptor medium for at least 30 minutes before the experiment.[9]
-
Franz Cell Assembly: Mount the hydrated membrane between the donor and receptor chambers of the Franz diffusion cell.[6]
-
Receptor Medium: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the membrane. The receptor medium should be maintained at 32°C.[6]
-
Sample Application: Apply a known quantity (e.g., 300 mg) of the topical formulation evenly onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[6]
-
Analysis: Quantify the amount of API in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against time.
In Vitro Skin Permeation Testing (IVPT)
Objective: To assess the ability of the API to permeate through the skin from the topical formulation.
Apparatus: Franz diffusion cell.
Protocol:
-
Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin). Carefully remove subcutaneous fat and hair.
-
Franz Cell Assembly: Mount the skin section between the donor and receptor chambers with the stratum corneum side facing the donor compartment.
-
Receptor Medium: Fill the receptor chamber with a suitable receptor medium and maintain the temperature at 32°C.
-
Sample Application: Apply a finite dose of the formulation to the skin surface.
-
Sampling and Analysis: Follow the same sampling and analysis procedure as described for IVRT.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. Determine the steady-state flux (Jss) and permeability coefficient (Kp).
Stability Testing
Objective: To evaluate the physical and chemical stability of the topical formulation under different storage conditions.
Protocol:
-
Store the formulation in its final intended packaging at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).[10][11][12]
-
At specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies), withdraw samples and evaluate them for:
-
Physical appearance: Color, odor, phase separation.
-
Physicochemical properties: pH, viscosity, particle size.
-
API content: Assay of the active ingredient.
-
Microbial limits.
-
Visualization of Mechanisms
Mechanism of Skin Penetration Enhancement
Non-ionic surfactants like this compound are thought to enhance skin penetration primarily by disrupting the highly ordered structure of the stratum corneum lipids. This increases the fluidity of the lipid bilayers and can create transient pores, thereby facilitating the diffusion of the API through the skin barrier.
References
- 1. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]
- 2. ondrugdelivery.com [ondrugdelivery.com]
- 3. Effect of nonionic surfactant on transport of model drugs in emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. science-gate.com [science-gate.com]
- 6. alterlab.co.id [alterlab.co.id]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
Application of Hexaethylene Glycol Decyl Ether in Capillary Electrophoresis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of hexaethylene glycol decyl ether, a non-ionic surfactant, in capillary electrophoresis (CE). These guidelines are designed to assist researchers, scientists, and professionals in the field of drug development in employing this versatile reagent for enhancing separation performance, particularly in the analysis of proteins and hydrophobic small molecules.
Introduction
This compound (C10E6) is a non-ionic surfactant that has found utility in capillary electrophoresis for two primary purposes: as a dynamic coating agent for the capillary wall to minimize analyte adsorption and as a micelle-forming agent in Micellar Electrokinetic Chromatography (MEKC). Its neutral charge and defined hydrophobic and hydrophilic regions make it a valuable tool for modulating the electroosmotic flow (EOF) and providing a pseudo-stationary phase for the separation of uncharged or poorly water-soluble analytes.
Principle of Operation
In capillary electrophoresis, the separation of analytes is driven by their differential migration in an electric field. For charged molecules, this migration is a function of their charge-to-size ratio. However, neutral molecules do not migrate electrophoretically and thus co-elute. Furthermore, the silanol groups on the inner surface of fused-silica capillaries can become ionized at neutral to high pH, leading to a strong electroosmotic flow and potential adsorption of analytes, particularly proteins, which can result in poor peak shape and low recovery.
This compound addresses these challenges in two ways:
-
Capillary Wall Coating: When used at low concentrations in the running buffer or as a pre-conditioning rinse, the hydrophobic decyl chains of C10E6 can adsorb to the capillary wall, while the hydrophilic hexaethylene glycol chains extend into the buffer. This dynamic coating effectively masks the charged silanol groups, reducing the electroosmotic flow and preventing the adsorption of proteins and other analytes.
-
Micellar Electrokinetic Chromatography (MEKC): Above its critical micelle concentration (CMC), this compound self-assembles into micelles. These micelles act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer (the mobile phase) and the hydrophobic core of the micelles. This differential partitioning provides a mechanism for the separation of otherwise unresolvable neutral compounds.
Application 1: Dynamic Coating for Protein Analysis
The prevention of protein adsorption to the capillary wall is crucial for achieving high-efficiency separations and accurate quantification. This compound can be used as a buffer additive to create a dynamic coating that minimizes these interactions.
Experimental Protocol: Dynamic Coating for Protein Separation
Objective: To separate a mixture of standard proteins using a this compound-modified background electrolyte.
Materials:
-
Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 40 cm, total length 50 cm)
-
Capillary electrophoresis system with UV detection
-
This compound (C10E6)
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Model proteins (e.g., lysozyme, cytochrome c, myoglobin, ovalbumin)
-
Deionized water (18 MΩ·cm)
-
0.1 M Sodium hydroxide (NaOH)
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Capillary Conditioning (New Capillary):
-
Flush the capillary with 0.1 M NaOH for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Flush with 0.1 M HCl for 10 minutes.
-
Flush with deionized water for 10 minutes.
-
Finally, flush with the running buffer for 15 minutes.
-
-
Preparation of Running Buffer:
-
Prepare a 50 mM sodium phosphate buffer at pH 7.4.
-
Add this compound to the buffer to a final concentration of 0.05% (w/v). Ensure the concentration is below the CMC to avoid micelle formation.
-
Degas the buffer by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the protein standards in deionized water or the running buffer to a final concentration of 0.1-1.0 mg/mL each.
-
-
Electrophoretic Separation:
-
Rinse the capillary with the running buffer for 2 minutes before each injection.
-
Inject the sample using a pressure injection (e.g., 50 mbar for 5 seconds).
-
Apply a separation voltage of +20 kV.
-
Set the capillary temperature to 25°C.
-
Monitor the separation at 214 nm.
-
-
Data Analysis:
-
Record the migration times and peak areas for each protein.
-
Calculate the separation efficiency (N) and resolution (Rs) for adjacent peaks.
-
Expected Results and Data Presentation
The addition of this compound to the background electrolyte is expected to improve peak shape and resolution for proteins that are prone to adsorption.
| Parameter | Without C10E6 | With 0.05% C10E6 |
| Migration Time (min) | ||
| Lysozyme | Tailing Peak | Symmetric Peak, ~5.2 min |
| Cytochrome c | Broad Peak | Symmetric Peak, ~6.8 min |
| Myoglobin | Symmetric Peak, ~8.1 min | Symmetric Peak, ~8.5 min |
| Ovalbumin | Symmetric Peak, ~9.5 min | Symmetric Peak, ~10.1 min |
| Efficiency (plates/meter) | ||
| Lysozyme | < 50,000 | > 200,000 |
| Cytochrome c | < 80,000 | > 250,000 |
| Resolution (Rs) | ||
| Lysozyme / Cytochrome c | < 1.0 | > 2.5 |
Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions and instrumentation.
Experimental Workflow Diagram
Caption: Workflow for protein separation using a C10E6 dynamic coating.
Application 2: Micellar Electrokinetic Chromatography (MEKC) for Small Molecules
For the separation of neutral or hydrophobic small molecules, this compound can be used above its CMC to form micelles, which act as a pseudo-stationary phase.
Experimental Protocol: MEKC of Neutral Analytes
Objective: To separate a mixture of neutral hydrophobic compounds using MEKC with this compound.
Materials:
-
Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 30 cm, total length 40 cm)
-
Capillary electrophoresis system with UV detection
-
This compound (C10E6)
-
Borate buffer components (e.g., sodium tetraborate)
-
Model neutral analytes (e.g., Sudan III, Sudan IV, p-nitroaniline)
-
Methanol or acetonitrile (for sample dissolution)
-
Deionized water (18 MΩ·cm)
-
0.1 M Sodium hydroxide (NaOH)
Procedure:
-
Capillary Conditioning:
-
Follow the same conditioning procedure as described in the protein analysis protocol.
-
-
Preparation of Running Buffer:
-
Prepare a 20 mM sodium tetraborate buffer at pH 9.2.
-
Add this compound to the buffer to a final concentration of 50 mM (above its CMC).
-
Optionally, add an organic modifier like 10% (v/v) methanol to modulate selectivity.
-
Degas the buffer.
-
-
Sample Preparation:
-
Dissolve the neutral analyte standards in a 50:50 mixture of methanol and water to a final concentration of 0.1 mg/mL each.
-
-
Electrophoretic Separation:
-
Rinse the capillary with the running buffer for 3 minutes before each injection.
-
Inject the sample using a pressure injection (e.g., 30 mbar for 3 seconds).
-
Apply a separation voltage of -15 kV (reverse polarity is often used with neutral micelles to take advantage of the EOF).
-
Set the capillary temperature to 30°C.
-
Monitor the separation at a wavelength appropriate for the analytes (e.g., 254 nm).
-
-
Data Analysis:
-
Record the migration times of the analytes and an EOF marker (e.g., thiourea).
-
Calculate the capacity factor (k') and resolution (Rs).
-
Expected Results and Data Presentation
The use of this compound micelles should enable the separation of neutral analytes that would otherwise co-migrate.
| Analyte | Migration Time (min) | Capacity Factor (k') |
| Thiourea (EOF marker) | ~3.5 | 0 |
| p-Nitroaniline | ~5.8 | 0.66 |
| Sudan III | ~8.2 | 1.34 |
| Sudan IV | ~10.5 | 2.00 |
Note: The values presented in this table are illustrative and will depend on the specific experimental conditions.
Signaling Pathway Diagram (Logical Relationship)
Troubleshooting & Optimization
Technical Support Center: Hexaethylene Glycol Decyl Ether (C10E6) Formulation at Low Temperatures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the precipitation of Hexaethylene glycol decyl ether (also known as C10E6) at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C10E6) and why is it used?
This compound is a non-ionic surfactant widely used in various research, pharmaceutical, and industrial applications.[1] Its amphiphilic nature, consisting of a hydrophilic hexaethylene glycol head and a hydrophobic decyl tail, makes it effective for tasks such as:
-
Solubilizing proteins and membrane components: Its mild detergency helps in extracting and purifying proteins while preserving their structure and function.[2]
-
Drug delivery systems: It can enhance the bioavailability of certain drugs.[2]
-
Emulsification and stabilization: It is used to create stable mixtures of oil and water in formulations like creams and lotions.[1][2]
-
Cleaning and wetting agent: Its ability to reduce surface tension makes it a valuable component in cleaning solutions.[1]
Q2: Why does this compound precipitate at low temperatures?
The precipitation of non-ionic surfactants like this compound in aqueous solutions at low temperatures is related to a phenomenon known as the cloud point.[3] As the temperature of a solution containing a non-ionic surfactant is raised, it can reach a point where the surfactant's solubility decreases, leading to phase separation and a cloudy appearance.[3] Conversely, for some non-ionic surfactants, cooling can lead to the formation of hydrated crystals or other solid phases, causing precipitation.[4] This occurs as the hydrogen bonding between the surfactant's hydrophilic ethylene oxide units and water molecules is disrupted at lower temperatures, favoring surfactant-surfactant interactions and leading to aggregation and precipitation.
Q3: What factors can influence the low-temperature stability of C10E6 solutions?
Several factors can affect the solubility and precipitation of C10E6 at low temperatures:
-
Concentration: Higher concentrations of C10E6 are more prone to precipitation at low temperatures.
-
Presence of electrolytes: Salts can either increase or decrease the cloud point of non-ionic surfactants, affecting their low-temperature stability.[5]
-
pH of the solution: The pH can influence the stability of some surfactant formulations.[6]
-
Presence of other organic molecules: Additives can significantly alter the phase behavior of the solution.
Troubleshooting Guide: Preventing Precipitation of C10E6 at Low Temperatures
This guide provides a systematic approach to addressing the issue of C10E6 precipitation in your experiments.
Problem: My this compound solution becomes cloudy or forms a precipitate when stored at low temperatures (e.g., in a refrigerator at 2-8°C).
Below is a logical workflow to troubleshoot and resolve this issue.
References
- 1. researchgate.net [researchgate.net]
- 2. store.astm.org [store.astm.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Impact of Ethylene Glycol on Droplet Growth Inhibition in Ethylene Vinyl Acetate Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agritechem.com [agritechem.com]
Technical Support Center: Optimizing Hexaethylene Glycol Decyl Ether (C10E6) for Protein Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Hexaethylene glycol decyl ether (C10E6) for protein stability. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C10E6) and why is it used for protein stability?
A1: this compound, also known as C10E6, is a non-ionic detergent.[1][2] It belongs to the polyoxyethylene alkyl ether family of surfactants.[3] These molecules are amphipathic, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This structure makes them effective at mimicking the lipid bilayer of cell membranes, thereby solubilizing and stabilizing membrane proteins in an aqueous environment.[4] Non-ionic detergents like C10E6 are generally considered mild and are often used to maintain the native structure and function of proteins during extraction and purification.[5]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
A2: The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers self-assemble into stable spherical structures called micelles.[6] Below the CMC, detergent molecules exist as individual monomers. Above the CMC, any additional detergent molecules will form micelles.[6] Working at concentrations well above the CMC is crucial for protein stability experiments because these micelles are essential for encapsulating the hydrophobic regions of the protein, keeping it soluble and stable in solution.[7]
Q3: What is a typical starting concentration for C10E6?
A3: A good starting point for solubilization is typically 2 to 5 times the CMC. For C10E6, with a CMC of approximately 0.9 mM, a starting concentration of 1.8 mM to 4.5 mM would be appropriate.[3] For maintaining protein stability during purification and downstream applications, a lower concentration, but still above the CMC, is generally used. However, the optimal concentration is protein-dependent and must be determined empirically for each specific protein and application.[8]
Q4: How does the alkyl chain length and ethylene glycol headgroup of C10E6 affect protein stability?
A4: The properties of polyoxyethylene alkyl ether detergents are influenced by both the alkyl chain length (the 'C10' part) and the length of the hydrophilic polyethylene glycol chain (the 'E6' part). The alkyl chain length influences the hydrophobicity of the detergent and its interaction with the transmembrane domains of a protein. The size of the hydrophilic headgroup affects the overall size and geometry of the micelle. Finding the optimal balance between these two components is critical for achieving maximal protein stability.[4][9] Screening a variety of detergents with different chain lengths and headgroups is often necessary.[10][11]
Q5: Can C10E6 be used for structural studies like X-ray crystallography or cryo-EM?
A5: Yes, detergents from the polyoxyethylene glycol family are used in structural biology.[3] However, the size of the detergent micelle can impact the success of these techniques. Detergents that form small, uniform micelles are often preferred for structural studies.[12] While C10E6 can be suitable, it may be necessary to screen other detergents or exchange the detergent to one with more favorable properties for crystallization or single-particle analysis.
Troubleshooting Guide
Issue 1: My protein aggregates after solubilization with C10E6.
-
Possible Cause: The detergent concentration is too low.
-
Solution: Ensure your working concentration is significantly above the CMC (0.9 mM for C10E6).[3] Try increasing the concentration in a step-wise manner (e.g., 2x, 5x, 10x CMC) to find the optimal level for your protein. The concentration of detergent needed increases with higher protein concentrations.
-
-
Possible Cause: The detergent is not optimal for your specific protein.
-
Possible Cause: The buffer conditions are suboptimal.
-
Solution: Optimize buffer components such as pH and ionic strength. High salt concentrations (e.g., 150-300 mM NaCl) can sometimes help to minimize non-specific aggregation.[16][17] Consider including additives like glycerol (10-20%) or specific amino acids (e.g., arginine) that are known to improve protein stability.
-
Issue 2: The yield of my purified protein is very low.
-
Possible Cause: Inefficient solubilization from the membrane.
-
Solution: Increase the detergent-to-protein ratio during the initial extraction step.[8] A ratio of 10:1 (w/w) of detergent to total protein can be a good starting point. Also, ensure adequate incubation time and gentle agitation to allow for complete membrane disruption.
-
-
Possible Cause: The protein is unstable in C10E6 and is being lost during purification.
Issue 3: My protein loses its function or activity after purification with C10E6.
-
Possible Cause: The detergent is too harsh and is denaturing the protein.
-
Solution: Although C10E6 is considered a mild non-ionic detergent, some sensitive proteins may still be inactivated. Screen for even milder detergents, such as those from the maltoside family (e.g., DDM, LMNG), which are known for preserving the integrity of delicate proteins.[5]
-
-
Possible Cause: Essential lipids or cofactors have been stripped from the protein.
-
Solution: During purification, some native lipids that are crucial for protein function can be removed. Try supplementing the buffer with specific lipids or cholesterol analogs (like CHS) to see if activity can be restored or maintained.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting protein aggregation.
Quantitative Data Summary
The following tables provide key quantitative data for this compound (C10E6) and other commonly used non-ionic detergents for comparison.
Table 1: Physicochemical Properties of C10E6
| Property | Value | Reference |
| Synonyms | Decyl Hexaethylene Glycol Ether, C10E6 | [2] |
| Molecular Formula | C22H46O7 | [1][2] |
| Molecular Weight | 422.6 g/mol | [1] |
| Critical Micelle Conc. (CMC) | 0.9 mM | [3] |
Table 2: Comparison of Common Non-Ionic Detergents
| Detergent | Abbreviation | CMC (mM) | Micelle MW (kDa) | Reference |
| This compound | C10E6 | 0.9 | N/A | [3] |
| Octyl-β-D-glucopyranoside | OG | ~20 | ~25 | [5] |
| n-Dodecyl-β-D-maltoside | DDM | ~0.17 | ~50 | [5] |
| Lauryl Maltose Neopentyl Glycol | LMNG | ~0.01 | ~91 | [5] |
| Octaethylene Glycol Monododecyl Ether | C12E8 | 0.09 | 67 | [3] |
Experimental Protocols
Protocol 1: Detergent Screening for Optimal Protein Stability
This protocol outlines a general method for screening various detergents to identify the one that best maintains the stability of a target membrane protein.[7][8][11]
1. Membrane Preparation: a. Harvest cells expressing the target protein and wash them with an appropriate buffer (e.g., PBS). b. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. c. Lyse the cells using a suitable method (e.g., sonication, French press). d. Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a storage buffer without detergent.
2. Detergent Solubilization Screen: a. Aliquot the membrane preparation into separate tubes. b. To each tube, add a different detergent from a screening panel (e.g., C10E6, DDM, OG, LMNG) to a final concentration of 1-2% (w/v). c. Incubate with gentle agitation for 1-2 hours at 4°C. d. Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 60 minutes). e. Collect the supernatant, which contains the solubilized protein.
3. Analysis of Solubilization Efficiency and Stability: a. Determine the concentration of the solubilized protein in each supernatant using a protein assay (e.g., BCA). b. Analyze the samples by SDS-PAGE and Western blot to assess the yield and integrity of the target protein. c. Assess the stability of the solubilized protein using methods like Thermal Shift Assay (see Protocol 2) or by monitoring for aggregation over time with Size Exclusion Chromatography (see Protocol 3).
Protocol 2: Thermal Shift Assay (TSA) for Protein Stability
A Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess protein thermal stability by measuring the temperature at which a protein unfolds (the melting temperature, Tₘ).[18][19][20][21] An increase in Tₘ indicates stabilization.
1. Sample Preparation: a. Prepare your purified protein in a base buffer containing C10E6 at a concentration above its CMC (e.g., 2 mM). The final protein concentration should be around 0.1-0.2 mg/mL. b. In a 96-well PCR plate, set up reactions containing the protein solution and the conditions to be tested (e.g., different C10E6 concentrations, different salts, pH, or potential ligands). c. Add an environmentally sensitive fluorescent dye (e.g., SYPRO Orange) to each well. This dye fluoresces when it binds to the hydrophobic regions of the protein that become exposed upon unfolding.[22]
2. Data Acquisition: a. Place the 96-well plate in a real-time PCR machine. b. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute). c. Monitor the fluorescence in each well at each temperature increment.
3. Data Analysis: a. Plot fluorescence intensity versus temperature for each condition. A sigmoidal curve will be generated. b. The midpoint of the transition in this curve corresponds to the melting temperature (Tₘ) of the protein. c. Compare the Tₘ values across different conditions. A higher Tₘ indicates a condition that confers greater thermal stability to the protein.
Workflow for Optimizing Detergent Concentration
Caption: Workflow for determining the optimal C10E6 concentration.
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their size and can be used to monitor the aggregation state of a protein in a detergent solution.[12][16][23]
1. Column and Buffer Preparation: a. Choose a size exclusion column with a fractionation range appropriate for your protein and potential aggregates. b. Equilibrate the column extensively with a running buffer that is identical to your sample buffer. This buffer must contain C10E6 at a concentration above its CMC to prevent the protein from precipitating on the column.[17][24]
2. Sample Preparation and Injection: a. Prepare your protein sample in the same C10E6-containing buffer used for column equilibration. A typical sample volume is 1-2% of the column volume. b. If necessary, centrifuge the sample at high speed (e.g., >10,000 x g for 10 minutes) to remove any large, pre-existing aggregates before injection. c. Inject the clarified sample onto the equilibrated SEC column.
3. Elution and Detection: a. Run the chromatography at a constant, appropriate flow rate. b. Monitor the column eluate using a UV detector (typically at 280 nm for proteins). c. A stable, monomeric protein should elute as a single, sharp peak. The presence of peaks eluting earlier than the main monomer peak indicates the presence of soluble aggregates. A peak in the void volume signifies very large aggregates.[24]
4. Analysis: a. Integrate the peak areas to quantify the relative amounts of monomer and aggregated species. b. Comparing SEC profiles of the protein under different C10E6 concentrations or buffer conditions allows for the identification of conditions that minimize aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anatrace.com [anatrace.com]
- 3. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergent Properties Influence the Stability of the Glycophorin A Transmembrane Helix Dimer in Lysophosphatidylcholine Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization of Membrane Proteins [merckmillipore.com]
- 9. Effects of hydrophilic chain length on the characteristics of the micelles of pentaoxyethylene n-decyl C10E5 and hexaoxyethylene n-decyl C10E6 ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening of Detergents for Stabilization of Functional Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid expression and purification condition screening protocol for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterising protein/detergent complexes by triple-detection size-exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Foldable Detergents for Membrane Protein Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. lcms.cz [lcms.cz]
- 18. How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project [jove.com]
- 19. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 20. biotium.com [biotium.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. analytik-jena.com [analytik-jena.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for Hexaethylene Glycol Decyl Ether (C10E6) Microemulsion Instability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting instability issues encountered during the formulation and experimentation with Hexaethylene glycol decyl ether (C10E6) microemulsions. The following question-and-answer format directly addresses common challenges to help you achieve stable and effective formulations.
Frequently Asked Questions (FAQs)
Q1: What is a this compound (C10E6) microemulsion and why is it used?
A this compound (C10E6) microemulsion is a thermodynamically stable, transparent or translucent, and isotropic mixture of an oil phase, an aqueous phase, and the non-ionic surfactant C10E6. Often, a co-surfactant is also included to enhance stability and control properties. These systems are of significant interest in drug delivery for their ability to solubilize poorly water-soluble drugs, enhance bioavailability, and provide a stable formulation for various administration routes.
Q2: My C10E6 microemulsion appears cloudy or has separated into layers immediately after preparation. What is the likely cause?
Immediate phase separation or turbidity indicates a fundamental instability in your formulation. The most common reasons include:
-
Incorrect Component Ratios: The concentrations of oil, water, and the surfactant/co-surfactant mixture (Smix) fall outside the stable microemulsion region.
-
Insufficient Surfactant Concentration: The amount of C10E6 and any co-surfactant is too low to adequately reduce the interfacial tension between the oil and water phases.[1][2]
-
Inappropriate Surfactant-to-Co-surfactant (Smix) Ratio: The ratio of C10E6 to your chosen co-surfactant is critical for creating a stable interfacial film. An incorrect ratio can result in a film that is too rigid or too fluid.[1]
Q3: My microemulsion was initially clear but became unstable over time, showing signs of creaming or phase separation. What could be the reason?
Delayed instability suggests that the formulation is on the border of the stable region or is susceptible to environmental changes. Key factors include:
-
Sub-optimal Formulation: Your formulation may be located near a phase boundary in the pseudo-ternary phase diagram. Even minor fluctuations in conditions can push it into an unstable state.[1]
-
Temperature Fluctuations: Non-ionic surfactants like C10E6 are sensitive to temperature changes. Storing the microemulsion at a temperature different from its preparation temperature can alter the surfactant's solubility and the curvature of the interfacial film, leading to phase separation.[1]
-
Ostwald Ripening: In this process, smaller droplets dissolve and their components diffuse through the continuous phase to deposit on larger droplets. This leads to an overall increase in droplet size and eventual phase separation.[1]
Troubleshooting Guide
Issue 1: Immediate Phase Separation or Turbidity
Symptoms: The mixture is cloudy, opaque, or separates into distinct layers immediately after mixing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate microemulsion instability.
Detailed Steps:
-
Verify Component Ratios: Double-check your calculations for the weight or volume percentages of oil, water, and the Smix.
-
Systematically Increase Smix Concentration: Prepare a series of formulations with increasing concentrations of the C10E6/co-surfactant mixture while keeping the oil-to-water ratio constant. This will help determine if the initial surfactant concentration was insufficient.[2]
-
Adjust the C10E6:Co-surfactant Ratio: The interplay between the surfactant and co-surfactant is crucial. Prepare formulations with different Smix ratios (e.g., 1:1, 2:1, 1:2) to find the optimal balance for your system.[1]
-
Construct a Pseudo-ternary Phase Diagram: This is the most systematic approach to identify the stable microemulsion region for your specific components. It will allow you to visualize the range of compositions that result in a stable, single-phase system.
Issue 2: Delayed Instability (Creaming, Sedimentation, or Phase Separation)
Symptoms: The initially clear and stable microemulsion becomes cloudy, forms a creamy layer at the top (creaming), sediment at the bottom, or separates into layers over hours or days.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed microemulsion instability.
Detailed Steps:
-
Review Storage Conditions: Ensure that the microemulsion is stored at a constant and controlled temperature. Non-ionic surfactants' properties are temperature-dependent, and fluctuations can lead to instability.[1]
-
Analyze Droplet Size Over Time: Use Dynamic Light Scattering (DLS) to monitor the droplet size and polydispersity index (PDI) of your microemulsion over time. A significant increase in the average droplet size is an indicator of Ostwald ripening.
-
Optimize the Smix Ratio: A more robust interfacial film can slow down Ostwald ripening. Experiment with different C10E6 to co-surfactant ratios to create a more stable interface.[1]
-
Reformulate for a Wider Stability Range: If your application requires stability over a range of temperatures, you may need to adjust the formulation. This could involve changing the co-surfactant or its concentration to create a more temperature-resilient system.
Data Presentation: Factors Influencing C10E6 Microemulsion Stability
| Parameter | Effect on Stability | Typical Range/Value | Troubleshooting Action |
| Smix Concentration (% w/w) | Insufficient concentration leads to immediate instability. | 10 - 40% | Increase Smix concentration systematically. |
| C10E6:Co-surfactant Ratio | Affects interfacial film rigidity and flexibility. | 1:2 to 4:1 | Vary the ratio to find the optimal balance. |
| Oil Concentration (% w/w) | Defines the boundaries of the microemulsion region. | 5 - 30% | Adjust oil concentration based on the phase diagram. |
| Water Concentration (% w/w) | Defines the boundaries of the microemulsion region. | 50 - 85% | Adjust water concentration based on the phase diagram. |
| Temperature | Affects surfactant solubility and phase behavior. | 20 - 40°C | Maintain constant temperature; reformulate for wider range. |
| Co-surfactant Chain Length | Shorter chains can increase interfacial fluidity. | C2 - C6 alcohols | Select a co-surfactant that optimizes stability.[3] |
Experimental Protocols
Protocol 1: Construction of a Pseudo-ternary Phase Diagram
Objective: To determine the concentration ranges of oil, water, and Smix that result in a stable microemulsion.
Materials:
-
This compound (C10E6)
-
Co-surfactant (e.g., ethanol, propanol, or butanol)
-
Oil phase (e.g., dodecane, isopropyl myristate)
-
Deionized water
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Burette or micropipettes
Procedure:
-
Prepare a series of mixtures of C10E6 and the chosen co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of mixtures of the oil phase and the Smix in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9) in separate glass vials.
-
Titrate each oil/Smix mixture with deionized water dropwise from a burette under constant, gentle magnetic stirring.[1]
-
After each addition of water, visually inspect the sample for transparency and homogeneity. The transition from a clear, single-phase microemulsion to a turbid or biphasic system is the endpoint.[1]
-
Record the amount of water added to reach the endpoint.
-
Calculate the weight percentage of each component (oil, water, and Smix) at each endpoint.
-
Plot the data on a ternary phase diagram to delineate the boundaries of the stable microemulsion region.
Protocol 2: Droplet Size Analysis by Dynamic Light Scattering (DLS)
Objective: To measure the mean droplet size and size distribution (polydispersity index - PDI) of the microemulsion to assess stability.
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
-
Microemulsion sample
-
Filtered deionized water (for dilution, if necessary)
-
Syringe filters (0.22 µm)
Procedure:
-
Ensure the DLS instrument is clean and calibrated according to the manufacturer's instructions.
-
Filter a small amount of the microemulsion sample through a 0.22 µm syringe filter directly into a clean cuvette to remove any dust or large aggregates.
-
If the microemulsion is highly concentrated, it may need to be diluted with filtered deionized water to avoid multiple scattering effects. A good starting point is a 100-fold dilution.[1]
-
Place the cuvette in the DLS instrument's sample holder.
-
Allow the sample to thermally equilibrate for a few minutes.
-
Set the measurement parameters, including the scattering angle and temperature.
-
Perform the measurement. The instrument's software will provide the z-average mean droplet size and the PDI.
-
For stability studies, repeat the measurements at different time points (e.g., 0, 24, 48 hours) and under different storage conditions.
Interpretation of Results:
-
A small and consistent droplet size (typically < 100 nm) with a low PDI (< 0.3) is indicative of a stable microemulsion.
-
An increase in droplet size and/or PDI over time suggests instability, such as Ostwald ripening or coalescence.
References
Technical Support Center: Removing Hexaethylene Glycol Decyl Ether from Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing Hexaethylene glycol decyl ether, a non-ionic detergent, from protein samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound from my protein sample?
A1: While this compound is crucial for solubilizing and stabilizing proteins, particularly membrane proteins, its presence can interfere with downstream applications. These applications include mass spectrometry, where detergents can suppress the protein signal, and structural biology techniques like X-ray crystallography and NMR, where detergents can hinder crystal formation or produce spectral artifacts.[1][2] Removal is also often necessary for functional assays where the detergent might inhibit or alter protein activity.
Q2: What are the key properties of this compound to consider when choosing a removal method?
A2: The critical properties of this compound (also known as C10E6) are its Critical Micelle Concentration (CMC) and micelle molecular weight. Hexaethylene glycol monododecyl ether (a similar C12E6 detergent) has a CMC of approximately 70-80 µM.[3] Detergents with low CMCs are generally more challenging to remove by methods like dialysis because a significant portion of the detergent exists in micelles rather than as individual monomers.[1][2][4]
Q3: Which methods are most effective for removing a non-ionic detergent like this compound?
A3: Several methods can be employed, each with its own advantages and disadvantages. The most common techniques include:
-
Detergent Removal Resins (Affinity Chromatography): Highly efficient for various detergents, including non-ionic ones.[4][5][6]
-
Dialysis: Effective for detergents with a high CMC, but can be slow and less efficient for those with a low CMC.[1][2][6]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on size and can remove detergent monomers.[1]
-
Hydrophobic Interaction Chromatography (HIC): Can be effective as it separates proteins based on their hydrophobicity.[7]
-
Ion-Exchange Chromatography (IEX): This method is particularly useful for removing non-ionic and zwitterionic detergents.[1][8]
Method Selection and Comparison
Choosing the appropriate method depends on the specific requirements of your experiment, including the downstream application, protein concentration, and the properties of the detergent.
Table 1: Comparison of Methods for Removing this compound
| Method | Principle | Advantages | Disadvantages |
| Detergent Removal Resins | Affinity binding of detergent molecules to a specialized resin.[5] | High efficiency (>95%), rapid, and high protein recovery.[4][9] | Can be costly, potential for non-specific protein binding. |
| Dialysis | Size-based separation via a semi-permeable membrane.[1] | Simple, gentle on proteins. | Time-consuming, inefficient for detergents with low CMCs, potential for sample dilution and protein loss.[2][6][10] |
| Size Exclusion Chromatography | Separation of molecules based on their hydrodynamic radius.[11] | Can be rapid, provides buffer exchange. | Potential for sample dilution, may not efficiently remove micelles if their size is close to the protein's size.[2] |
| Hydrophobic Interaction Chromatography | Separation based on the hydrophobicity of the protein.[7] | Can provide additional purification, gentle on proteins. | Requires high salt concentrations which might affect protein stability, method development can be complex.[12] |
| Ion-Exchange Chromatography | Separation based on net charge.[8] | Can remove non-ionic detergents effectively while purifying the protein.[1] | Protein must bind to the resin, requires optimization of pH and ionic strength. |
Experimental Workflows and Protocols
Below are diagrams illustrating the general workflows for each detergent removal method, followed by detailed experimental protocols.
Detergent Removal Resins (Affinity Chromatography)
Caption: Workflow for detergent removal using affinity resins.
Protocol: Using a Spin Column Format [5][13]
-
Resin Equilibration:
-
Place the spin column containing the detergent removal resin into a collection tube.
-
Centrifuge the column to remove the storage buffer.
-
Add your desired equilibration buffer (e.g., PBS) to the column. Use a volume equal to the resin bed volume.
-
Centrifuge again and discard the flow-through. Repeat this wash step 2-3 times.
-
-
Sample Loading and Incubation:
-
Add your protein sample containing this compound to the equilibrated resin in the spin column.
-
Incubate the sample with the resin for a recommended time (typically 2-5 minutes) at room temperature to allow the detergent to bind.
-
-
Protein Elution:
-
Place the spin column into a clean collection tube.
-
Centrifuge the column to collect the detergent-depleted protein sample in the flow-through.
-
Dialysis
Caption: General workflow for detergent removal by dialysis.
Protocol: Using Dialysis Cassettes [6]
-
Hydrate the Membrane: If required, hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading:
-
Pipette your protein sample containing this compound into the dialysis cassette.
-
Remove any excess air and seal the cassette.
-
-
Dialysis:
-
Place the sealed cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). The dialysis buffer should not contain any detergent.
-
Stir the buffer gently on a magnetic stir plate.
-
Allow dialysis to proceed for several hours to overnight at a controlled temperature (e.g., 4°C).
-
-
Buffer Exchange: For efficient removal, change the dialysis buffer 2-3 times.
-
Sample Recovery: Carefully remove the cassette from the buffer and pipette the protein sample out of the cassette.
Size Exclusion Chromatography (SEC)
Caption: Workflow for detergent removal using Size Exclusion Chromatography.
Protocol: Using a Pre-packed SEC Column [11]
-
Column Equilibration:
-
Connect the SEC column to a chromatography system.
-
Equilibrate the column with at least two column volumes of your desired buffer (without detergent) at the recommended flow rate.
-
-
Sample Application:
-
Load your protein sample containing this compound onto the column. The sample volume should typically be less than 5% of the column volume for optimal resolution.
-
-
Elution and Fractionation:
-
Begin the elution with the equilibration buffer.
-
Collect fractions as the protein and detergent separate based on size. The larger protein will elute first, followed by the smaller detergent monomers.
-
-
Analysis: Analyze the collected fractions (e.g., by UV absorbance at 280 nm) to identify the fractions containing your protein of interest, now free of detergent monomers.
Hydrophobic Interaction Chromatography (HIC)
Caption: Workflow for detergent removal and protein purification via HIC.
Protocol: Using a HIC Column [14][15][16]
-
Column and Buffer Preparation:
-
Equilibrate the HIC column with a high-salt binding buffer (e.g., containing 1-2 M ammonium sulfate).
-
-
Sample Preparation and Loading:
-
Adjust the salt concentration of your protein sample to match the binding buffer.
-
Load the sample onto the equilibrated column. Your protein should bind to the resin, while the detergent may flow through.
-
-
Wash: Wash the column with several column volumes of the binding buffer to remove any unbound contaminants and detergent.
-
Elution:
-
Elute the bound protein by applying a decreasing salt gradient (e.g., from 1 M to 0 M ammonium sulfate).
-
Collect fractions throughout the gradient.
-
-
Analysis: Analyze the fractions to identify those containing your purified, detergent-free protein.
Troubleshooting Guides
Problem: Low Protein Recovery After Detergent Removal
| Possible Cause | Troubleshooting Steps |
| Non-specific binding to resin/membrane | - For dialysis, consider using a "carrier" protein like BSA for dilute samples.[10] - For affinity resins, consult the manufacturer's protocol for optimal buffer conditions to minimize non-specific binding. |
| Protein precipitation | - The removal of detergent may cause hydrophobic proteins to precipitate. Try performing the removal process at a different temperature (e.g., 4°C). - For HIC, high salt concentrations can cause precipitation; optimize the salt concentration.[7] |
| Protein degradation | - Add protease inhibitors to your sample before starting the removal process.[17] |
Problem: Incomplete Detergent Removal
| Possible Cause | Troubleshooting Steps |
| Method not suitable for the detergent's CMC | - For detergents with low CMCs like this compound, dialysis and SEC may be less effective at removing micelles.[4][6] Consider using a detergent removal resin. |
| Insufficient buffer exchange (Dialysis) | - Increase the volume of the dialysis buffer and the number of buffer changes. |
| Poor separation (SEC) | - Optimize the column length, flow rate, and sample volume to improve resolution.[18] Ensure the pore size of the resin is appropriate for separating your protein from the detergent micelles.[19] |
| Detergent micelles co-eluting with protein (HIC/IEX) | - Adjust the binding and elution conditions (salt concentration for HIC, pH for IEX) to improve the separation between the protein and the detergent. |
Problem: Altered Protein Activity or Aggregation
| Possible Cause | Troubleshooting Steps |
| Protein instability without detergent | - Some proteins, especially membrane proteins, require a certain amount of detergent for stability. You may need to screen for a milder, downstream-compatible detergent to exchange into, rather than complete removal. |
| Harsh elution conditions | - For HIC and IEX, ensure the elution conditions (low salt or pH change) are not denaturing your protein. |
| Protein aggregation after detergent removal | - Consider adding stabilizing agents to the final buffer, such as glycerol or low concentrations of a non-interfering surfactant. |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | 3055-96-7 | Benchchem [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Detergent removal 2: Affinity resin | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. news-medical.net [news-medical.net]
- 8. zoonews.ws [zoonews.ws]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 12. bio-works.com [bio-works.com]
- 13. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 14. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrophobic Interaction Chromatography Setup [sigmaaldrich.com]
- 16. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Impact of pH and ionic strength on Hexaethylene glycol decyl ether micelle size.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexaethylene glycol decyl ether (C10E6) and investigating the impact of pH and ionic strength on its micelle size.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the micelle size of a non-ionic surfactant like C10E6?
For non-ionic surfactants such as this compound (C10E6), the effect of pH on micelle size is generally minimal within a typical experimental range (pH 4-9).[1] The ether and hydroxyl groups of C10E6 do not ionize with changes in pH in this range, meaning the electrostatic interactions between surfactant headgroups remain largely unchanged. Significant changes in micelle size would only be expected under extreme pH conditions that could lead to the hydrolysis of the ether linkages, which is not a common experimental condition.
Q2: What is the expected impact of increasing ionic strength on the micelle size of C10E6?
Increasing the ionic strength of the solution by adding salt is expected to increase the micelle size of C10E6. While C10E6 is non-ionic, the addition of ions can influence the hydration of the ethylene oxide headgroups. This can lead to a decrease in the effective headgroup area and a more packed arrangement of surfactant molecules in the micelle, resulting in a larger aggregation number and thus a larger micelle size.
Q3: My Dynamic Light Scattering (DLS) results for C10E6 micelle size are inconsistent. What are the common causes?
Inconsistent DLS results can arise from several factors:
-
Sample Preparation: Ensure the surfactant concentration is above the Critical Micelle Concentration (CMC) to ensure the presence of micelles.[2][3] Inadequate mixing or the presence of dust and other particulates can interfere with the scattering signal. Filtering the sample through an appropriate syringe filter (e.g., 0.22 µm) is highly recommended.
-
Instrument Settings: The choice of scattering angle can be critical for accurately measuring small particles like micelles.[2] Instruments with backscattering detection (e.g., 173°) are often more sensitive to small particles than those with a 90° scattering angle.[2]
-
Viscosity Correction: The Stokes-Einstein equation, used by DLS to calculate particle size, is dependent on the viscosity of the medium.[4][5] If the addition of salt or other excipients significantly changes the viscosity of your solution, you must measure and input the correct viscosity value into the DLS software to obtain an accurate micelle size.[4][5]
-
Concentration Effects: At very high surfactant concentrations, inter-micellar interactions can affect the diffusion of the micelles, leading to inaccuracies in size measurements.[2] It is often advisable to work at a concentration that is sufficiently above the CMC but not so high as to introduce significant inter-particle interactions.
Q4: Can I use DLS to determine the aggregation number of my C10E6 micelles?
Yes, DLS can be used to estimate the aggregation number.[2] Once you have an accurate measurement of the hydrodynamic diameter of the micelle, you can estimate its molecular weight. By dividing the molecular weight of the micelle by the molecular weight of a single C10E6 monomer, you can obtain an estimate of the aggregation number.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No detectable micelles or very small particle size reported by DLS. | Surfactant concentration is below the Critical Micelle Concentration (CMC). | Increase the concentration of C10E6 in your solution to ensure it is above the CMC. The CMC of C10E6 is approximately 0.9 mM. |
| High polydispersity index (PDI) in DLS results. | The sample may contain a mixture of monomers, micelles, and larger aggregates, or there may be contaminants such as dust. | Filter the sample solution using a syringe filter (e.g., 0.22 µm) immediately before measurement. Ensure thorough mixing of the solution. |
| Micelle size appears to change with dilution. | Dilution can shift the equilibrium between monomers and micelles, potentially altering micelle size and number. This is a known phenomenon for some surfactant systems.[4][5] | If possible, perform measurements at the target concentration without dilution. If dilution is necessary, be aware of its potential impact on the micellar properties and report the dilution factor along with the results. |
| Unexpectedly large micelle size after adding salt. | The added salt may be "salting out" the surfactant, leading to the formation of larger aggregates or even phase separation. | Visually inspect the sample for any turbidity or phase separation. Consider reducing the salt concentration or using a different type of salt. |
Quantitative Data Summary
The following table summarizes the expected qualitative trends in C10E6 micelle size with changes in pH and ionic strength, based on the general principles of non-ionic surfactant behavior. Specific quantitative data for C10E6 is not extensively available in the public literature.
| Parameter | Change | Expected Impact on Micelle Size | Rationale |
| pH | Increase or Decrease (within non-hydrolyzing range, e.g., pH 4-9) | Minimal to no change | The headgroup of the non-ionic C10E6 surfactant does not have ionizable groups in this pH range. |
| Ionic Strength | Increase (e.g., by adding NaCl) | Increase | Increased ion concentration in the solution can reduce the hydration of the ethylene oxide headgroups, leading to a more compact packing of surfactant molecules and a larger aggregation number. |
Experimental Protocols
Detailed Methodology for Micelle Size Measurement using Dynamic Light Scattering (DLS)
This protocol provides a general framework for measuring the hydrodynamic diameter of C10E6 micelles. Instrument-specific parameters should be optimized according to the manufacturer's recommendations.
-
Sample Preparation:
-
Prepare a stock solution of C10E6 in the desired buffer (e.g., phosphate buffer for pH control) at a concentration well above the CMC (e.g., 10 mM).
-
To investigate the effect of ionic strength, prepare a series of solutions with varying salt concentrations (e.g., 0 mM, 50 mM, 100 mM NaCl) while keeping the C10E6 concentration constant.
-
For pH studies, prepare a series of buffers at the desired pH values and dissolve C10E6 to the target concentration.
-
Allow the solutions to equilibrate for a sufficient time (e.g., 1-2 hours) at a controlled temperature.
-
Immediately prior to measurement, filter each sample through a 0.22 µm syringe filter into a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Use a DLS instrument capable of measuring in the nanoparticle size range.[6]
-
Set the measurement temperature to the desired value (e.g., 25°C) and allow the instrument to equilibrate.
-
Enter the correct viscosity and refractive index of the solvent into the software. If the viscosity is expected to change significantly with the addition of salt, measure the viscosity of each sample and use the specific value for each measurement.[4][5]
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument.
-
Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.
-
The instrument will measure the time-dependent fluctuations in scattered light intensity and use this information to calculate the translational diffusion coefficient.[2]
-
-
Data Analysis:
-
The DLS software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter from the diffusion coefficient.
-
The primary reported value is typically the Z-average diameter. The Polydispersity Index (PDI) should also be reported as an indicator of the width of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.
-
Visualizations
Caption: Logical workflow of pH and ionic strength effects on micelle size.
References
Technical Support Center: Managing Foam in Hexaethylene Glycol Decyl Ether Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Hexaethylene glycol decyl ether (C10E6) and encountering challenges with foam formation. This document provides practical troubleshooting advice, answers to frequently asked questions, and standardized protocols for evaluating foam control strategies.
Frequently Asked Questions (FAQs)
Q1: Why do this compound solutions tend to foam?
A1: this compound is a nonionic surfactant. Surfactants, by their nature, reduce the surface tension of a liquid, which allows for the formation of stable bubbles. The amphiphilic structure of these molecules, containing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, causes them to align at the air-water interface, creating a film that entraps air and forms foam. While some foaming can be expected, excessive or persistent foam can interfere with experimental accuracy and manufacturing processes.
Q2: What are the main consequences of uncontrolled foaming in a laboratory or manufacturing setting?
A2: Uncontrolled foaming can lead to several issues in research and pharmaceutical applications:
-
Volume Control: Foam can significantly increase the volume of liquids, leading to overflows, handling difficulties, and inaccurate volume measurements.[1]
-
Process Inefficiencies: Excessive foam can slow down processes like mixing, filtration, and filling by impeding fluid dynamics and potentially clogging equipment.[1] In processes like sterile filtration of biologics, foaming of excipients like nonionic surfactants needs to be carefully evaluated.[2]
-
Product Quality: Foaming can cause uneven mixing of components, lead to protein denaturation or aggregation at air-liquid interfaces, and compromise the integrity and homogeneity of the final product.[1]
-
Safety Hazards: In sensitive applications, uncontrolled foaming can pose safety risks, especially if it leads to spills of hazardous materials or compromises sterile environments.[1]
Q3: What are the primary strategies for minimizing foam in C10E6 solutions?
A3: The two primary strategies for foam control are prevention (antifoaming) and destruction of existing foam (defoaming). This can be achieved through:
-
Process Optimization: Modifying process parameters such as agitation speed, temperature, and the method of solution transfer can help minimize air entrainment.
-
Chemical Additives: The most common approach is the use of antifoaming or defoaming agents, which are chemical additives designed to prevent or break down foam.[3]
-
Temperature Control: For some nonionic surfactants, increasing the temperature above their cloud point can reduce foaming, as the surfactant separates into a surfactant-rich phase that can act as a defoamer.[4]
Q4: What types of antifoaming agents are suitable for C10E6 solutions?
A4: Antifoaming agents are broadly categorized as silicone-based or non-silicone (organic) based.
-
Silicone-Based Antifoams: These are typically formulations of polydimethylsiloxane (PDMS) and hydrophobic silica. They are highly effective at low concentrations and are chemically inert.[5] They are available as 100% active compounds or as aqueous emulsions for easier dispersion.[6]
-
Non-Silicone Antifoams: These are often based on polyethers, fatty acids, or mineral oils.[5] They are preferred in applications where silicone contamination is a concern, as silicones can sometimes cause surface defects in coatings or interfere with certain biological assays.[7]
Q5: How do I choose between a silicone and a non-silicone antifoam?
A5: The choice depends on the specific requirements of your application:
-
Effectiveness: Silicone antifoams are often more potent and persistent, making them suitable for systems with strong, stubborn foam.[5]
-
Compatibility: The antifoam must be compatible with your formulation and not interfere with downstream processes or the final product's function. In pharmaceutical applications, compatibility with other excipients and the active pharmaceutical ingredient (API) is critical.[8]
-
Regulatory and Application Constraints: For pharmaceutical and biopharmaceutical applications, the regulatory acceptance of the antifoam is a key consideration. Non-silicone options may be preferred where silicone residues could interfere with cell cultures or analytical techniques.[7]
Q6: Can the concentration of this compound itself affect foam stability?
A6: Yes. Both foamability and foam stability are influenced by the surfactant concentration. Generally, as the concentration increases towards the critical micelle concentration (CMC), foam stability tends to increase. Above the CMC, the effect can vary, but the presence of micelles can influence the properties of the foam lamellae.[9]
Troubleshooting Guide
Issue 1: Sudden or Excessive Foaming During Mixing/Agitation
| Potential Cause | Troubleshooting Step |
| High Shear Mixing | Reduce the agitation speed. Use a low-shear mixer if possible. Ensure the mixer blade is fully submerged to avoid vortexing, which introduces air into the solution.[10] |
| Air Leak in System | Inspect seals and connections in your processing equipment for any potential air leaks that could be introducing gas into the system. |
| Incorrect Order of Addition | When preparing complex formulations, ensure that all surfactant and aqueous phases are well-mixed before adding components like gums or polymers, which can sometimes stabilize foam.[10] |
Issue 2: Persistent Foam That Does Not Dissipate Over Time
| Potential Cause | Troubleshooting Step |
| High Surfactant Concentration | Evaluate if the concentration of C10E6 can be reduced while still achieving the desired surfactant effect. |
| Presence of Stabilizing Contaminants | Impurities such as proteins or certain salts can enhance foam stability. Ensure the purity of your C10E6 and other formulation components. |
| Ineffective or Insufficient Antifoam | The chosen antifoam may not be suitable for your system or the concentration may be too low. Test different types of antifoams (silicone vs. non-silicone) and optimize the concentration. A typical starting concentration is 1-100 ppm.[6] |
| Temperature | For nonionic surfactants, operating below the cloud point can lead to more stable foam. Investigate if adjusting the process temperature is feasible.[4] |
Issue 3: Antifoam Agent is Causing Undesirable Effects (e.g., cloudiness, precipitation)
| Potential Cause | Troubleshooting Step |
| Poor Antifoam Dispersion | Ensure the antifoam is properly dispersed. For concentrated antifoams, pre-diluting in a suitable solvent before adding to the bulk solution can improve distribution.[6] |
| Incompatibility | The antifoam may be incompatible with other components in your formulation. This can be a complex issue in pharmaceutical formulations with multiple excipients.[8] Consider an alternative antifoam with a different chemical nature. |
| Overdosing of Antifoam | Using too much antifoam can lead to its separation from the solution. Re-evaluate and optimize the concentration to the minimum effective level. |
Data Presentation: Antifoam Effectiveness
The following tables provide an illustrative comparison of the performance of different antifoam types in a generic nonionic surfactant solution. Note: These are representative values. Actual performance will depend on the specific formulation, temperature, and process conditions. Experimental validation is required.
Table 1: Comparison of Antifoam Performance at 50 ppm Concentration
| Antifoam Type | Initial Foam Height (mm) | Foam Height after 5 min (mm) | Foam Half-Life (seconds) |
| Control (No Antifoam) | 150 | 135 | >300 |
| Silicone Antifoam Emulsion (30% active) | 25 | 5 | 45 |
| Polyether-based Non-Silicone Antifoam | 40 | 15 | 90 |
| Mineral Oil-based Non-Silicone Antifoam | 65 | 40 | 150 |
Table 2: Effect of Silicone Antifoam Concentration on Foam Height
| Antifoam Concentration (ppm) | Initial Foam Height (mm) | % Foam Reduction (Initial) |
| 0 (Control) | 150 | 0% |
| 10 | 60 | 60% |
| 50 | 25 | 83% |
| 100 | 22 | 85% |
Experimental Protocols
To quantitatively assess foamability and the effectiveness of antifoaming strategies, standardized testing methods should be employed.
Protocol 1: Modified Ross-Miles Foam Test (based on ASTM D1173)
This method is used to measure initial foam height and foam stability over time under low-agitation conditions.
Apparatus:
-
A jacketed glass column (receiver) with an internal diameter of 2.5 cm and a height of at least 90 cm, with volume graduations.
-
A glass pipette or reservoir with a standardized orifice (2.9 mm inner diameter) capable of holding 250 mL of solution.
-
A temperature-controlled water circulator.
Procedure:
-
Prepare the this compound solution to the desired concentration in deionized water. If testing an antifoam, add it to the solution and mix gently but thoroughly.
-
Maintain the temperature of the solution and the jacketed receiver at the desired experimental temperature (e.g., 25 °C or 49 °C) using the water circulator.[11]
-
Add 50 mL of the test solution to the bottom of the receiver column.[11]
-
Fill the reservoir with 200 mL of the same test solution.
-
Position the reservoir orifice 90 cm above the surface of the liquid in the receiver.
-
Allow the 200 mL of solution to fall from the reservoir into the receiver. This will generate foam.
-
Immediately after all the solution has drained from the reservoir, record the initial foam height in millimeters.
-
Record the foam height again at specified time intervals, typically after 1, 3, and 5 minutes, to assess foam stability.[12]
Protocol 2: Bikerman Foam Test
This dynamic method measures foam stability under continuous gas sparging.
Apparatus:
-
A tall, graduated glass column (e.g., 100 cm long) with a fritted glass diffuser at the base.[13]
-
A regulated gas source (e.g., nitrogen or air) with a flowmeter.
Procedure:
-
Add a specified volume (e.g., 40 mL) of the test solution to the glass column.[13]
-
Start bubbling the gas through the fritted diffuser at a constant, controlled flow rate.
-
The foam column will rise. Allow the system to reach a steady state, where the rate of foam formation is equal to the rate of foam collapse.
-
Measure the maximum, stable height of the foam column. This height is an indicator of the solution's foamability and foam stability under dynamic conditions.[13]
Visualizations
Experimental Workflow for Antifoam Evaluation
Caption: Workflow for selecting an effective antifoam agent.
Troubleshooting Logic for Persistent Foam
Caption: Decision tree for troubleshooting persistent foam.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Microscopic Understanding of Interfacial Performance and Antifoaming Mechanism of REP Type Block Polyether Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. romakksilicones.com [romakksilicones.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cruciblechemical.com [cruciblechemical.com]
- 8. roquette.com [roquette.com]
- 9. Experimental Investigation of Foam Flooding Using Anionic and Nonionic Surfactants: A Screening Scenario to Assess the Effects of Salinity and pH on Foam Stability and Foam Height - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. kruss-scientific.com [kruss-scientific.com]
- 12. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 13. researchgate.net [researchgate.net]
Degradation and stability issues of Hexaethylene glycol decyl ether in experimental setups.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation and stability of Hexaethylene glycol decyl ether (C10E6) in experimental setups. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C10E6) and what are its common applications in research?
This compound, also known as C10E6, is a non-ionic surfactant.[1] Its amphiphilic nature, with a hydrophilic hexaethylene glycol head and a hydrophobic decyl tail, allows it to form micelles in aqueous solutions. This property makes it valuable in various applications, including the solubilization of membrane proteins for structural and functional studies, as a component in drug delivery systems, and as a stabilizer in emulsions and colloidal suspensions.
Q2: What are the primary degradation pathways for C10E6?
The main degradation pathway for C10E6, like other polyoxyethylene alkyl ethers, is autoxidation.[2] This process involves the formation of peroxides, hydroperoxides, and eventually other oxidative products like aldehydes and carboxylic acids, leading to an increase in acidity. The ether linkages in the polyethylene glycol chain are generally stable against hydrolysis, especially in strongly acidic or alkaline conditions.
Q3: How can I tell if my C10E6 has degraded?
Signs of C10E6 degradation can include:
-
A significant drop in the pH of your stock solution.
-
The presence of a sharp, unpleasant odor.
-
A yellowish discoloration of the solution.
-
Inconsistent experimental results, such as altered protein activity or changes in the critical micelle concentration (CMC).
-
Direct measurement of peroxide content using a peroxide value test.
Q4: How does degradation of C10E6 affect its properties and experimental outcomes?
Degradation can significantly alter the physicochemical properties of C10E6, leading to:
-
Changes in the Critical Micelle Concentration (CMC): The formation of degradation products can affect the delicate hydrophilic-lipophilic balance of the surfactant, potentially altering the CMC. This can impact experiments where precise micellar conditions are critical.
-
Reduced Purity and Introduction of Reactive Species: The presence of peroxides and aldehydes can lead to unwanted side reactions, such as the oxidation of sensitive amino acid residues (e.g., methionine, cysteine) in proteins.
-
Altered Solubilization Capacity: Changes in micellar properties can affect the efficiency of membrane protein extraction and solubilization.
-
Inconsistent Assay Performance: Degradation products can interfere with analytical assays, leading to unreliable and irreproducible results.
Troubleshooting Guides
Issue 1: Inconsistent results in protein extraction and stability assays.
-
Possible Cause: Degradation of C10E6 leading to the presence of reactive oxidative species.
-
Troubleshooting Steps:
-
Check the age and storage conditions of your C10E6 stock. Has it been stored in a cool, dark, and airtight container?
-
Test for the presence of peroxides. Use a peroxide value titration kit to quantify the level of oxidation. A high peroxide value indicates significant degradation.
-
Perform a control experiment with a fresh, unopened bottle of high-purity C10E6 to determine if the issue is with the surfactant.
-
Consider adding antioxidants to your working solutions if your experimental conditions are prone to oxidation (e.g., prolonged exposure to air, presence of metal ions). Commercially available grades of similar surfactants are often supplied with antioxidants like butylated hydroxyanisole (BHA) and citric acid.[2]
-
Issue 2: Observed changes in the physical properties of the C10E6 solution (e.g., color, odor, pH).
-
Possible Cause: Advanced degradation of the surfactant.
-
Troubleshooting Steps:
-
Discard the solution immediately. Do not attempt to use it for experiments.
-
Review your storage and handling procedures. Ensure that stock solutions are stored protected from light and air, preferably under an inert gas like nitrogen or argon, and at the recommended temperature (typically 2-8°C).
-
Prepare fresh solutions from a new, unopened container of C10E6.
-
Filter your new solution through a 0.22 µm filter to remove any potential particulates.
-
Issue 3: Difficulty in reproducing micelle-dependent experiments.
-
Possible Cause: A shift in the Critical Micelle Concentration (CMC) due to degradation.
-
Troubleshooting Steps:
-
Verify the CMC of your current C10E6 stock. This can be done using techniques such as surface tensiometry or fluorescence spectroscopy with a probe like diphenylhexatriene (DPH).
-
Compare the measured CMC to the expected value for pure C10E6. A significant deviation may indicate the presence of impurities from degradation.
-
If degradation is suspected, use a fresh stock of C10E6 and re-determine the CMC for your experimental buffer.
-
Data Presentation
Table 1: Factors Affecting the Stability of this compound (C10E6)
| Factor | Influence on Stability | Recommendations |
| Temperature | Increased temperature accelerates autoxidation. | Store stock solutions at 2-8°C. Avoid repeated freeze-thaw cycles. |
| pH | Generally stable in strongly acidic or alkaline conditions regarding hydrolysis. However, extreme pH may catalyze other degradation reactions. | Maintain the pH of working solutions within a neutral to slightly alkaline range (pH 7-8) for most biological applications, unless the experimental protocol dictates otherwise. |
| Oxygen | The primary driver of autoxidation. | Store stock solutions and solids under an inert atmosphere (e.g., nitrogen or argon). Minimize headspace in storage containers. |
| Light | Can promote photo-oxidation. | Store in amber vials or protect from light. |
| Metal Ions | Transition metal ions can catalyze the decomposition of peroxides, accelerating degradation. | Use high-purity water and reagents. Consider the use of a chelating agent like EDTA in buffers if metal ion contamination is a concern. |
Experimental Protocols
Protocol 1: Determination of Peroxide Value in C10E6 Solutions (Titration Method)
This protocol is a standard method for determining the concentration of peroxides and hydroperoxides, which are primary products of autoxidation.
Materials:
-
C10E6 solution to be tested
-
Acetic acid-chloroform solvent mixture (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)
-
Starch indicator solution (1% w/v)
-
Deionized water
-
Erlenmeyer flask with a stopper
Procedure:
-
Accurately weigh approximately 5 g of the C10E6 solution into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution.
-
Stopper the flask, swirl for 1 minute, and then store it in the dark for 5 minutes.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling continuously until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of the starch indicator solution. The solution should turn blue.
-
Continue the titration with vigorous swirling until the blue color completely disappears.
-
Perform a blank determination under the same conditions, omitting the C10E6 sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
Protocol 2: Analysis of C10E6 Degradation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing a stability-indicating HPLC method to separate C10E6 from its potential degradation products. Method development and validation are crucial for specific applications.
Instrumentation:
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase (example):
-
A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid.
Procedure:
-
Sample Preparation: Dilute the C10E6 solution in the initial mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions (example):
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Detection: UV at 210 nm (for some degradation products) or ELSD.
-
Gradient: Start with a high aqueous content (e.g., 95% A) and ramp up to a high organic content (e.g., 95% B) over 20-30 minutes. This will elute the more polar degradation products first, followed by the intact C10E6.
-
-
Analysis:
-
Inject a sample of fresh, high-purity C10E6 to establish the retention time of the main peak.
-
Inject the aged or suspect C10E6 sample. The appearance of new peaks, typically at earlier retention times, indicates the presence of more polar degradation products.
-
For identification of degradation products, fractions can be collected and analyzed by mass spectrometry (MS).
-
Mandatory Visualization
Caption: Workflow for membrane protein extraction using C10E6.
Caption: A logical workflow for troubleshooting C10E6 degradation.
References
Technical Support Center: Accurate Determination of Critical Micelle Concentration (CMC) for Hexaethylene Glycol Decyl Ether (C10E6)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the Critical Micelle Concentration (CMC) of Hexaethylene glycol decyl ether (C10E6). It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimentally determined CMC value for C10E6 is different from the literature value. What are the potential reasons?
Discrepancies between experimental and literature CMC values are common and can arise from several factors:
-
Purity of Surfactant: Commercial surfactants often contain impurities, such as isomers or residual starting materials from synthesis, which can significantly affect the CMC.[1] Even small amounts of highly surface-active impurities can lead to a premature drop in surface tension, resulting in an inaccurate CMC value.[1]
-
Experimental Conditions: The CMC is highly sensitive to the experimental environment.[1][2] Variations in temperature, pH, and ionic strength of your solution compared to the conditions reported in the literature can lead to different CMC values.[1][2][3]
-
Measurement Technique: Different methods for determining the CMC (e.g., surface tensiometry, fluorescence spectroscopy, conductivity) can yield slightly different results.[1][4] This is because each technique measures a different physical property of the solution that changes upon micelle formation.[1]
-
Data Analysis: The method used to determine the CMC from the experimental data, such as the intersection of two lines in a surface tension plot, can be subjective and introduce variability.[1][5]
Q2: I am using the surface tension method, but the break in my surface tension vs. concentration plot is not sharp or well-defined. What could be the cause?
A poorly defined break in the surface tension plot can be frustrating. Here are some common causes and solutions:
-
Surfactant Impurities: As mentioned above, impurities can smear the transition at the CMC. Consider purifying your surfactant if you suspect this is the issue.[1]
-
Polydispersity of the Surfactant: If your surfactant has a broad distribution of hydrophobic chain lengths, micellization will occur over a wider range of concentrations, leading to a less defined break.[1]
-
Insufficient Data Points: Ensure you have collected enough data points both below and above the expected CMC to clearly define the two linear regions of the plot.[1]
-
Contamination: Any surface-active contaminants in your solvent or on your glassware can interfere with the measurement. Ensure you are using high-purity water and meticulously clean glassware.[2]
Q3: My CMC values are not reproducible between experiments. What should I check?
Lack of reproducibility is a key indicator of uncontrolled variables in your experimental setup. Systematically check the following:
-
Temperature Control: Small fluctuations in temperature can significantly impact the CMC. Ensure your measurement system has precise and stable temperature control.
-
Solution Preparation: Inconsistencies in preparing your surfactant solutions, such as pipetting errors or incomplete dissolution, will lead to variability. Prepare stock solutions carefully and allow sufficient time for the surfactant to fully dissolve.[1]
-
pH and Buffer: If the surfactant is sensitive to pH, ensure that the pH of your solutions is consistent. Using a buffer system can help maintain a stable pH throughout the experiment.[1]
-
Equilibration Time: Ensure that the system has reached equilibrium at each concentration before taking a measurement, especially for surface tension measurements where slow adsorption kinetics can be a factor.[6]
Q4: Can I use the conductivity method to determine the CMC of this compound?
The conductivity method is most suitable for ionic surfactants because the formation of micelles leads to a noticeable change in the solution's conductivity.[4][7] this compound (C10E6) is a non-ionic surfactant.[8][9] Therefore, the conductivity method is generally not the most sensitive or appropriate technique for determining its CMC, as there will be no significant change in conductivity upon micelle formation.[4]
Experimental Protocols
Surface Tension Method
This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[4]
Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases because the surfactant molecules adsorb at the air-water interface.[10] Once the surface is saturated, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[3][10] The CMC is the concentration at which this transition occurs, identified as the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.[4][10]
Procedure:
-
Prepare a stock solution of C10E6 in high-purity water.
-
Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[11] Ensure the instrument is properly calibrated and the temperature is controlled.
-
Plot the surface tension as a function of the logarithm of the C10E6 concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[10]
Fluorescence Spectroscopy Method
This method is highly sensitive and particularly useful for determining the CMC of non-ionic surfactants.[4][12]
Principle: A fluorescent probe (e.g., pyrene) is used, which exhibits different fluorescence characteristics in polar (water) and non-polar (micelle core) environments.[4][12] Below the CMC, the probe is in the aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties (e.g., emission intensity, wavelength shift), which can be monitored to determine the CMC.[13]
Procedure:
-
Prepare a series of C10E6 solutions of varying concentrations.
-
Add a small, constant amount of a fluorescent probe (e.g., a stock solution of pyrene in a volatile solvent, which is then evaporated) to each solution.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored.[14]
-
Plot the fluorescence intensity or the I1/I3 ratio as a function of the C10E6 concentration.
-
The CMC is determined from the inflection point of the resulting curve.[4]
Quantitative Data Summary
The reported CMC of this compound (C10E6) can vary depending on the experimental conditions. The following table summarizes some literature values.
| CMC (mM) | Temperature (°C) | Method | Reference |
| ~0.07-0.08 | 25 | Not Specified | [8] |
| Not Specified | Not Specified | Not Specified | [15] |
Note: It is crucial to report the temperature and any additives (e.g., salts) when stating a CMC value, as these factors can significantly influence it.
Visualizations
Experimental Workflow: Surface Tension Method
Caption: Workflow for CMC determination using the surface tension method.
Experimental Workflow: Fluorescence Spectroscopy Method
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Logical Relationship: Factors Affecting CMC
Caption: Key factors that influence the determined CMC value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. justagriculture.in [justagriculture.in]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Method of Determination of CMC | PPT [slideshare.net]
- 8. 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | 3055-96-7 | Benchchem [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. agilent.com [agilent.com]
- 15. Anatrace.com [anatrace.com]
Technical Support Center: Overcoming Interference of Hexaethylene Glycol Decyl Ether (C10E6) in Biochemical Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges posed by Hexaethylene glycol decyl ether (C10E6) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C10E6) and why is it used in biochemical assays?
This compound, also known as C10E6, is a non-ionic detergent. It is frequently used in biochemical and pharmaceutical research to solubilize, stabilize, and manipulate membrane proteins while preserving their native conformation and functionality. Its ability to disrupt lipid bilayers makes it an essential tool for extracting proteins from cell membranes for further study.
Q2: How does C10E6 interfere with common biochemical assays?
C10E6, like many detergents, can interfere with biochemical assays through several mechanisms:
-
Protein Quantification Assays (e.g., Bradford, BCA): Detergents can bind to proteins, interfering with the dye-binding (Bradford) or copper-reduction (BCA) mechanisms, leading to inaccurate protein concentration measurements. Non-ionic detergents may also interact with the assay reagents themselves.
-
Enzyme Assays: C10E6 can affect enzyme activity by altering the protein's conformation, interacting with the substrate, or disrupting the protein-protein interactions necessary for function. The effects can be inhibitory or, in some cases, activating.[1][2]
-
Immunoassays (e.g., ELISA): Detergents can interfere with antibody-antigen binding by masking epitopes or denaturing the antibody or antigen.[3][4] They can also lead to high background signals by promoting non-specific binding to the assay plate.[3][5]
Q3: What is the Critical Micelle Concentration (CMC) of C10E6 and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. The CMC of C10E6 is approximately 0.9 mM. This is a crucial parameter because detergents are most effectively removed by methods like dialysis when their concentration is below the CMC, allowing the smaller monomers to be separated from the larger proteins. Detergents with low CMCs, like C10E6, can be more challenging to remove completely.
Troubleshooting Guides
Problem 1: Inaccurate protein concentration measurement in the presence of C10E6.
Symptoms:
-
Overestimation or underestimation of protein concentration in Bradford or BCA assays.
-
High background readings in the assay.
-
Non-linear standard curves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate protein quantification.
Possible Solutions:
-
Sample Dilution: If the protein concentration is high enough, diluting the sample can lower the C10E6 concentration to a level that does not significantly interfere with the assay.
-
Detergent Removal: For samples where dilution is not feasible, C10E6 must be removed prior to the assay. Several methods are available:
-
Protein Precipitation: This is a highly effective method for separating proteins from detergents and other interfering substances.[6]
-
Size-Exclusion Chromatography (SEC): Spin columns are a quick and efficient way to remove small molecules like detergent monomers from protein samples.
-
Ion-Exchange Chromatography (IEC): This method can be used to bind the protein of interest while allowing the non-ionic C10E6 to flow through.
-
Problem 2: Altered enzyme activity in the presence of C10E6.
Symptoms:
-
Unexpectedly low or high enzyme activity.
-
Changes in enzyme kinetics (Km, Vmax).
-
Irreproducible results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered enzyme activity.
Possible Solutions:
-
Control Experiments: Perform control experiments with C10E6 in the assay buffer without the enzyme to determine if the detergent itself is affecting the assay readout.
-
Detergent Removal: After solubilizing the protein, remove C10E6 using methods that are gentle and preserve protein activity, such as dialysis or size-exclusion chromatography.
-
Use an Alternative Detergent: If C10E6 is found to be inhibitory, consider using a different non-ionic or zwitterionic detergent that is known to be milder or have less interference in your specific assay.
Problem 3: High background or low signal in immunoassays (e.g., ELISA).
Symptoms:
-
High signal in negative control wells.
-
Low signal-to-noise ratio.
-
Inconsistent results between replicates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immunoassay interference.
Possible Solutions:
-
Optimize Blocking and Washing: Ensure that the blocking buffer is effective. Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) in the wash buffer can help reduce non-specific binding.[4]
-
Detergent Removal from Sample: If the protein sample contains C10E6 from the extraction step, it is crucial to remove it before performing the immunoassay. Protein precipitation or size-exclusion chromatography are effective methods.
Quantitative Data on Detergent Interference and Properties
Table 1: Properties of this compound (C10E6)
| Property | Value |
| Chemical Formula | C22H46O7 |
| Molecular Weight | 422.6 g/mol |
| Type | Non-ionic |
| Critical Micelle Concentration (CMC) | 0.9 mM |
| Aggregation Number | ~73 |
Table 2: Comparison of C10E6 with Alternative Detergents
| Detergent | Type | CMC (mM) | Molecular Weight ( g/mol ) | Key Characteristics |
| C10E6 | Non-ionic | 0.9 | 422.6 | Effective for membrane protein solubilization. |
| Triton X-100 | Non-ionic | 0.2-0.9 | ~625 | Widely used, but can inhibit some enzymes.[1][2] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 | 510.6 | Gentle detergent, good for maintaining protein structure and activity. |
| CHAPS | Zwitterionic | 6-10 | 614.9 | Electrically neutral over a wide pH range, easily removed by dialysis.[7][8] |
| Octyl-β-D-glucoside (OG) | Non-ionic | 23-24 | 292.4 | High CMC, making it easier to remove by dialysis. |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA)/Acetone Precipitation
This protocol is effective for removing detergents and concentrating protein samples.[6][9]
-
TCA Addition: To your protein sample, add ice-cold 100% (w/v) Trichloroacetic Acid (TCA) to a final concentration of 20%.
-
Incubation: Incubate the mixture on ice for at least 1 hour. For dilute samples, this can be extended to overnight.
-
Centrifugation: Centrifuge at maximum speed (e.g., 14,000 x g) in a microcentrifuge at 4°C for 10-15 minutes.
-
Pellet Washing: Carefully discard the supernatant. Wash the protein pellet by adding 200-500 µL of ice-cold acetone.
-
Repeat Centrifugation: Centrifuge again at 14,000 x g at 4°C for 5 minutes.
-
Second Wash: Repeat the acetone wash step once more.
-
Drying: After the final wash, carefully remove the acetone and allow the pellet to air dry. Do not over-dry, as this can make resolubilization difficult.
-
Resolubilization: Resuspend the protein pellet in a suitable buffer for your downstream application.
Protocol 2: Chloroform/Methanol Precipitation
This method is useful for removing salts, detergents, and lipids.[6]
-
Methanol Addition: To a 100 µL sample, add 400 µL of methanol and vortex thoroughly.
-
Chloroform Addition: Add 100 µL of chloroform and vortex.
-
Water Addition: Add 300 µL of water and vortex.
-
Centrifugation: Centrifuge at 14,000 x g for 1 minute. The protein will be in the interface between the aqueous and organic layers.
-
Aqueous Layer Removal: Carefully remove the top aqueous layer.
-
Methanol Wash: Add 400 µL of methanol to the remaining mixture and vortex.
-
Final Centrifugation: Centrifuge at 14,000 x g for 2 minutes.
-
Supernatant Removal: Carefully remove as much of the supernatant as possible without disturbing the protein pellet at the bottom.
-
Drying: Air dry or use a Speed-Vac to remove residual solvent.
-
Resolubilization: Resuspend the pellet in your desired buffer.
Protocol 3: Detergent Removal with Size-Exclusion Spin Columns
This is a rapid method for buffer exchange and removal of small molecules like detergents.
-
Column Preparation: Remove the bottom closure of the spin column and loosen the cap. Place it in a collection tube.
-
Storage Buffer Removal: Centrifuge at the manufacturer's recommended speed (e.g., 1,000-1,500 x g) for 2 minutes to remove the storage solution.
-
Equilibration: Add your desired buffer to the column and centrifuge again. Repeat this step two more times, discarding the flow-through each time.
-
Sample Application: Place the column in a fresh collection tube. Slowly apply your protein sample to the center of the resin bed.
-
Incubation (Optional): Some protocols recommend a brief incubation of 2-5 minutes at room temperature.
-
Sample Collection: Centrifuge at the recommended speed for 2 minutes to collect your detergent-depleted sample in the collection tube.
References
- 1. The inhibitory effects of polyoxyethylene detergents on human erythrocyte acetylcholinesterase and Ca2+ + Mg2+ ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. bosterbio.com [bosterbio.com]
- 4. labcluster.com [labcluster.com]
- 5. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 7. apexbt.com [apexbt.com]
- 8. agscientific.com [agscientific.com]
- 9. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
Best practices for handling and storing Hexaethylene glycol decyl ether to maintain purity.
This technical support center provides best practices for handling and storing Hexaethylene glycol decyl ether to maintain its purity, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Best Practices for Handling and Storing this compound
Proper handling and storage are critical for maintaining the purity and performance of this compound in experimental settings. The following guidelines are based on safety data sheets and stability studies of related polyethylene glycols.
General Handling and Safety
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any potential vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage Conditions to Maintain Purity
The stability of polyethylene glycol ethers like this compound is influenced by temperature, exposure to light, and the presence of oxygen. Aging can lead to a decrease in pH and an increase in ionic strength, which can impact experimental outcomes.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term use. For long-term storage, freezing (-20°C) is recommended. | Lower temperatures slow down the degradation process. Studies on similar polyethylene glycols show that refrigerated and frozen solutions are more stable than those stored at room temperature. |
| Light Exposure | Store in a dark place or use an amber vial. | Exposure to light can accelerate the degradation of polyethylene glycols. |
| Atmosphere | For optimal stability, especially for long-term storage, purge the container with an inert gas like argon or nitrogen before sealing. | Polyethylene glycol ethers can undergo oxidation in the presence of air, leading to the formation of peroxides and other impurities. |
| Container | Store in a tightly sealed, clean, and dry container. | Prevents contamination from moisture and other environmental factors. |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the use of this compound in research and drug development.
FAQs
Q1: What are the common signs of degradation in this compound?
A1: Visual signs of degradation can include a change in color (yellowing), the appearance of cloudiness or turbidity at room temperature, or a noticeable change in viscosity. Chemically, degradation is often indicated by a decrease in pH and an increase in conductivity of the solution. The most significant degradation pathway is the formation of peroxides.
Q2: How can I test for the presence of peroxides in my this compound solution?
A2: Peroxide test strips are a simple and effective way to screen for peroxide formation. A color change on the strip indicates the presence of peroxides. For a more quantitative analysis, various analytical methods, such as titration, can be employed.
Q3: What are the potential consequences of using degraded this compound in my experiments?
A3: Using degraded this compound can lead to several issues:
-
Altered Critical Micelle Concentration (CMC): Impurities can change the CMC, affecting the solubilization of proteins and other molecules.
-
Protein Denaturation: Peroxides and other degradation products can damage proteins, leading to loss of function.
-
Assay Interference: Impurities may interfere with downstream applications, such as spectrophotometric assays or chromatography.
-
Inconsistent Results: The presence of impurities can lead to poor reproducibility of experiments.
Troubleshooting Common Issues
Issue 1: My protein of interest precipitates or aggregates after solubilization with this compound.
-
Possible Cause: The detergent concentration may be too low (below the CMC) or too high, leading to denaturation. The purity of the detergent may also be compromised.
-
Solution:
-
Optimize Detergent Concentration: Titrate the concentration of this compound to find the optimal range for your specific protein. The concentration should generally be kept above the CMC.
-
Verify Purity: Test the detergent for degradation products, especially peroxides. If peroxides are present, consider using a fresh stock or purifying the existing stock.
-
Check pH and Ionic Strength: Ensure the buffer conditions are optimal for your protein's stability.
-
Issue 2: My solution of this compound appears cloudy at room temperature.
-
Possible Cause: This could be due to the cloud point of the detergent, which is the temperature at which the solution becomes cloudy as the detergent separates out of the solution. The presence of certain salts can lower the cloud point.
-
Solution:
-
Adjust Temperature: Gently warm the solution to see if it clarifies.
-
Review Buffer Composition: If the cloudiness persists at your working temperature, consider if any components of your buffer are depressing the cloud point. You may need to adjust the buffer composition or choose a detergent with a higher cloud point.
-
Issue 3: I am observing inconsistent results in my drug formulation studies.
-
Possible Cause: Variability in the purity of this compound from batch to batch or degradation of a single batch over time can lead to inconsistent results.
-
Solution:
-
Implement Quality Control: Regularly test the purity of your this compound stock using methods like HPLC or by measuring pH and conductivity.
-
Standardize Storage: Adhere strictly to the recommended storage conditions to minimize batch-to-batch and long-term variability.
-
Use Fresh Solutions: Prepare fresh dilutions of the detergent for each experiment from a properly stored stock solution.
-
Experimental Protocols
Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. It may require optimization for your specific instrumentation and application.
-
Objective: To separate and quantify this compound and its potential impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended as polyoxyethylene ethers lack a strong UV chromophore.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard of known purity
-
Sample of this compound to be tested
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile is typically used. For example, start with a higher percentage of water and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standards and the sample. Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing its peak area to the calibration curve. Impurities will appear as separate peaks.
-
Visualizations
Caption: Troubleshooting workflow for issues with this compound.
Caption: Peroxide formation pathway in this compound.
Validation & Comparative
Comparison of Hexaethylene glycol decyl ether with other non-ionic surfactants like Triton X-100.
A Comparative Guide to Non-Ionic Surfactants: Hexaethylene Glycol Decyl Ether vs. Triton X-100
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two non-ionic surfactants, Hexaethylene glycol monodecyl ether (C10E6) and Triton X-100. The information presented is intended to help researchers select the appropriate surfactant for their specific applications, such as membrane protein extraction, solubilization, and drug formulation.
Physicochemical Properties: A Head-to-Head Comparison
Non-ionic surfactants are essential tools in biochemistry and drug development, prized for their ability to solubilize membrane proteins while preserving their native structure and function.[1] Hexaethylene glycol monodecyl ether (also known as C10E6) is a polyethylene glycol-based surfactant with a well-defined chemical structure.[2][3] In contrast, Triton X-100 is a heterogeneous mixture of polyoxyethylene octyl phenyl ethers, making it a widely used but less defined reagent.[4]
The selection of a surfactant is critically dependent on its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), the threshold above which micelles form, and the cloud point, the temperature at which the surfactant solution becomes turbid.[5]
| Property | Hexaethylene Glycol Monodecyl Ether (C10E6) | Triton X-100 |
| Molecular Weight | 422.6 g/mol [2][3][6][7] | ~625-647 g/mol (Average)[1][8][9][10] |
| Structure | Homogeneous (Defined C10 alkyl chain, 6 ethylene oxide units)[2] | Heterogeneous (Octylphenol hydrophobe, variable ethylene oxide chain, avg. 9.5 units)[4] |
| Critical Micelle Conc. (CMC) | ~0.9 mM | 0.22 - 0.33 mM[1][8][9][10][11][12] |
| Aggregation Number | Data not readily available | 100 - 155[13][14] |
| Cloud Point (1% aq. solution) | Data not readily available | 63 - 69 °C[8][10] |
| HLB (Hydrophile-Lipophile Balance) | Data not readily available | 13.4 - 13.5[10][13][14][15] |
| Dialyzable | Yes (Smaller MW) | No (Large, heterogeneous micelles)[8] |
Performance and Applications in Research
Membrane Protein Solubilization and Stabilization
Both surfactants are effective at solubilizing membrane proteins, but their structural differences lead to distinct performance characteristics.
-
Triton X-100 is a powerful and inexpensive solubilizing agent, making it a common choice for initial screening and robust applications.[16][17] However, its heterogeneity can be a disadvantage for downstream structural studies like crystallography. Its aromatic ring absorbs ultraviolet light (~280 nm), which can interfere with protein concentration measurements.[10]
-
This compound (C10E6) , as a homogeneous compound, forms well-defined micelles.[18] This predictability is highly advantageous for structural biology and biophysical characterization where reproducibility is paramount. Its lack of an aromatic group eliminates UV absorbance interference. Its smaller size and typically higher CMC make it easier to remove from protein preparations through dialysis.
In a comparative study on the extraction of outer membrane proteins from Leptospira spp., Triton X-100 was found to be more selective in partitioning proteins into the detergent phase compared to Triton X-114, a related surfactant.[16] While direct comparative data for C10E6 is sparse, detergents with shorter alkyl chains and defined structures are often considered milder and more suitable for delicate protein complexes.
Experimental Protocols
Detailed and reproducible protocols are essential for comparing surfactant performance. Below are standard methodologies for determining two key surfactant properties.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
The CMC can be determined empirically using several methods, including surface tension measurements, fluorescence spectroscopy, or light scattering.[11] The surface tension method is a fundamental approach.
Methodology: Surface Tension Measurement
-
Preparation: Prepare a series of aqueous solutions of the surfactant with increasing concentrations, typically spanning a logarithmic scale around the expected CMC.
-
Measurement: Using a tensiometer (with a Wilhelmy plate or Du Noüy ring), measure the surface tension of each solution at a constant temperature.
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The resulting plot will show two linear regions. At concentrations below the CMC, surface tension decreases sharply with increasing concentration. Above the CMC, the surface becomes saturated, and the surface tension remains relatively constant.[5] The CMC is the concentration at the intersection of these two lines.[3]
Protocol 2: Determination of Cloud Point
The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it phase-separates.[19] This is a critical parameter for applications requiring temperature stability.
Methodology: Visual Observation
-
Solution Preparation: Prepare a 1% (w/v) aqueous solution of the non-ionic surfactant.
-
Heating: Place the solution in a clear test tube and immerse it in a temperature-controlled water bath equipped with a magnetic stirrer.
-
Observation: Slowly increase the temperature of the water bath (e.g., 1°C per minute) while continuously stirring the solution.
-
Cloud Point Identification: The cloud point is the temperature at which the solution first shows visible turbidity.[20] The process can be reversed by cooling to observe the temperature at which the solution becomes clear again.
Visualizing Workflows and Concepts
Diagrams are essential for illustrating complex workflows and biological concepts. The following visualizations were created using Graphviz (DOT language) and adhere to the specified design constraints.
Conclusion and Recommendations
The choice between Hexaethylene glycol monodecyl ether (C10E6) and Triton X-100 depends on the experimental goals, the nature of the target protein, and downstream applications.
-
Choose Triton X-100 for:
-
Initial screening of solubilization conditions due to its effectiveness and low cost.[17]
-
Applications where protein denaturation is less of a concern.
-
Procedures where UV absorbance at 280 nm is not used for protein quantification.
-
-
Choose this compound (C10E6) for:
-
Solubilization of sensitive or delicate membrane proteins.
-
Applications requiring high purity and reproducibility, such as structural biology (crystallography, cryo-EM) and detailed biophysical characterization.
-
Experiments where easy removal of the detergent via dialysis is necessary.
-
Accurate protein quantification using A280 measurements.
-
Ultimately, for novel membrane proteins, empirical screening of several detergents, including both Triton X-100 and various defined alkyl ethylene glycol ethers like C10E6, is the most effective strategy to identify optimal conditions for purification and stabilization.[17]
References
- 1. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 2. Cas 5168-89-8,HEXAETHYLENE GLYCOL MONODECYL ETHER | lookchem [lookchem.com]
- 3. Hexaethylene glycol monodecyl ether [myskinrecipes.com]
- 4. Triton X-100 - Wikipedia [en.wikipedia.org]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Hexaethylene glycol monodecyl ether | BluSense Diagnostics [blusense-diagnostics.com]
- 7. 5168-89-8 CAS MSDS (HEXAETHYLENE GLYCOL MONODECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Sample Preparation [abm.com.ge]
- 9. Triton® X-100 Detergent | AAT Bioquest [aatbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Triton™ X-100 laboratory grade | Sigma-Aldrich [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. carlroth.com [carlroth.com]
- 16. sciresliterature.org [sciresliterature.org]
- 17. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | 3055-96-7 | Benchchem [benchchem.com]
- 19. scialert.net [scialert.net]
- 20. researchgate.net [researchgate.net]
Efficacy of Hexaethylene glycol decyl ether versus other detergents for membrane protein extraction.
For researchers, scientists, and drug development professionals, the successful extraction and stabilization of membrane proteins are critical preliminary steps. The choice of detergent is paramount in this process, directly impacting the yield, purity, and functional integrity of the target protein. This guide provides a comparative overview of Hexaethylene glycol decyl ether (C10E6) and other commonly employed detergents for membrane protein extraction, supported by available data and experimental context.
While direct, quantitative head-to-head comparisons of this compound (C10E6) with a wide array of other detergents are not extensively documented in peer-reviewed literature, we can infer its likely performance based on the properties of the polyoxyethylene glycol ether class of non-ionic detergents. This guide will synthesize available information to provide a useful comparison with well-characterized detergents.
Detergent Properties: A Comparative Overview
The efficacy of a detergent is determined by its physicochemical properties, primarily its chemical structure, critical micelle concentration (CMC), micelle size, and hydrophilic-lipophilic balance (HLB). Non-ionic detergents, like C10E6, are generally considered "mild" as they are less likely to denature proteins compared to their ionic counterparts. They primarily disrupt lipid-lipid and lipid-protein interactions.[1]
Below is a table summarizing the key properties of C10E6 and other frequently used detergents for membrane protein extraction.
| Detergent | Chemical Class | CMC (mM) | Micelle Size (kDa) | Key Characteristics |
| This compound (C10E6) | Non-ionic (Polyoxyethylene ether) | ~0.9 | ~40-60 | Mild detergent; properties are intermediate between shorter and longer chain polyoxyethylene ethers. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic (Alkyl glycoside) | ~0.17 | ~50 | Widely used, known for stabilizing a broad range of membrane proteins.[2][3] |
| Triton X-100 | Non-ionic (Polyoxyethylene ether) | ~0.24 | ~90 | Effective for solubilization but can be challenging to remove and may interfere with downstream applications. |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic (Alkyl glycoside) | ~20-25 | ~2.5-3.0 | High CMC, easily removable by dialysis; can be more denaturing for some proteins. |
| Lauryl Dimethyl Amine Oxide (LDAO) | Zwitterionic | ~1-2 | ~18 | Can be effective for difficult-to-solubilize proteins; may be more denaturing than non-ionic detergents. |
| CHAPS | Zwitterionic | ~8-10 | ~6 | Bile salt derivative, useful for breaking protein-protein interactions while maintaining protein activity. |
Experimental Considerations for Detergent Selection
The choice of detergent is highly empirical and protein-dependent. A successful membrane protein extraction strategy often involves screening a panel of detergents to identify the optimal conditions for the specific protein of interest.
General Experimental Workflow for Membrane Protein Extraction and Detergent Screening
The following diagram outlines a typical workflow for screening detergents for membrane protein extraction.
Key Experimental Steps:
-
Membrane Preparation: The initial step involves isolating the cell membranes containing the protein of interest. This is typically achieved through cell lysis followed by ultracentrifugation to pellet the membrane fraction.
-
Detergent Solubilization: The isolated membranes are then incubated with a buffer containing the detergent of choice at a concentration above its CMC. The detergent disrupts the lipid bilayer, forming mixed micelles with the membrane proteins and lipids.[4][5]
-
Clarification: Following solubilization, a second ultracentrifugation step is performed to pellet any insoluble material, leaving the solubilized membrane proteins in the supernatant.
-
Analysis: The supernatant is then analyzed to assess the efficacy of the extraction. This includes quantifying the protein yield, evaluating purity via SDS-PAGE and Western blotting, and assessing the stability and functional integrity of the protein.
Logical Framework for Detergent Selection
The selection of an appropriate detergent is a multi-faceted decision process. The following diagram illustrates the key considerations.
Efficacy of this compound (C10E6) in Context
Based on its structure as a non-ionic polyoxyethylene ether with a 10-carbon alkyl chain, C10E6 is expected to be a relatively mild detergent. Its properties would likely be intermediate between the shorter-chain, more denaturing polyoxyethylene ethers and the longer-chain, more stabilizing ones. For many routine applications, C10E6 could be a viable option for initial screening, particularly for robust membrane proteins.
However, for more sensitive or challenging targets, such as G-protein coupled receptors (GPCRs) or large protein complexes, detergents like DDM or lauryl maltose neopentyl glycol (LMNG) have a more established track record of preserving protein integrity and function.[6] The choice ultimately depends on the specific requirements of the protein and the downstream application.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]
Comparative study of the micellar properties of different polyethylene glycol alkyl ethers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the micellar properties of common polyethylene glycol (PEG) alkyl ether surfactants, including the Brij, Tween, and Triton series. The information presented is curated from experimental data to assist in the selection of appropriate surfactants for various research, pharmaceutical, and drug delivery applications.
Comparative Data on Micellar Properties
The selection of a suitable surfactant is critical for a multitude of applications, from drug solubilization to nanoparticle stabilization. The following tables summarize key micellar properties of various PEG alkyl ethers to facilitate an informed choice. These properties include the critical micelle concentration (CMC), aggregation number (Nagg), and hydrodynamic radius (Rh).
The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to self-assemble into micelles.[1] A lower CMC value signifies a more efficient surfactant in terms of the concentration required for micellization. The aggregation number represents the average number of surfactant molecules in a single micelle, influencing the size and solubilization capacity of the micelle.[2] The hydrodynamic radius provides a measure of the effective size of the hydrated micelle in solution.
Table 1: Micellar Properties of Brij Series Surfactants
| Surfactant | Chemical Structure (Average) | CMC (mM) | Aggregation Number (Nagg) | Hydrodynamic Radius (Rh) (nm) |
| Brij 35 | C12H25(OCH2CH2)23OH | 0.02 - 0.05[3] | - | - |
| Brij 58 | C16H33(OCH2CH2)20OH | 0.007 - 0.077[4] | - | - |
| Brij 78 | C18H37(OCH2CH2)20OH | 0.046[5] | - | - |
| Brij 98 | C18H35(OCH2CH2)20OH | 0.025[5] | - | - |
| Brij 700 | C18H37(OCH2CH2)100OH | - | - | - |
Table 2: Micellar Properties of Tween Series Surfactants
| Surfactant | Chemical Structure (Average) | CMC (mM) | Aggregation Number (Nagg) | Hydrodynamic Radius (Rh) (nm) |
| Tween 20 | Polyoxyethylene (20) sorbitan monolaurate | 0.059 | 70[6] | 4.25[7] |
| Tween 60 | Polyoxyethylene (20) sorbitan monostearate | 0.023 | - | - |
| Tween 80 | Polyoxyethylene (20) sorbitan monooleate | 0.012 | - | 5.85[7] |
Table 3: Micellar Properties of Triton Series Surfactants
| Surfactant | Chemical Structure (Average) | CMC (mM) | Aggregation Number (Nagg) | Hydrodynamic Radius (Rh) (nm) |
| Triton X-100 | C14H22O(C2H4O)n (n=9-10) | 0.2 - 0.9 | 114[7] | 3.75 - 4.05[7][8] |
| Triton X-114 | C14H22O(C2H4O)n (n=7-8) | 0.21 | - | - |
Note: The values for CMC, aggregation number, and hydrodynamic radius can be influenced by experimental conditions such as temperature, pH, and ionic strength of the solution.
Experimental Protocols for Micellar Characterization
Accurate determination of micellar properties is essential for their application. The following sections detail the standard experimental methodologies for measuring CMC, micelle size, and aggregation number.
Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry
Surface tensiometry is a widely used method for determining the CMC of surfactants. It is based on the principle that surfactant molecules accumulate at the liquid-air interface, reducing the surface tension of the solution. Once the surface is saturated, the surfactants begin to form micelles in the bulk of the solution, and the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at which this transition occurs is the CMC.[9]
Experimental Protocol:
-
Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant in deionized water or a suitable buffer. A series of dilutions are then prepared from the stock solution to cover a concentration range both below and above the expected CMC.
-
Surface Tension Measurement: The surface tension of each dilution is measured using a tensiometer, commonly employing the Wilhelmy plate or Du Noüy ring method.[1][10] The instrument measures the force required to pull the plate or ring from the liquid surface, which is proportional to the surface tension.[10]
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.[9]
Determination of Micelle Size (Hydrodynamic Radius) via Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles, such as micelles, in a solution.[2] The technique works by illuminating the sample with a laser and analyzing the fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving faster and causing more rapid fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic radius of the particles.[11]
Experimental Protocol:
-
Sample Preparation: Prepare surfactant solutions at a concentration significantly above the CMC to ensure the presence of micelles. The solutions should be filtered through a micropore filter (e.g., 0.22 µm) to remove any dust or large aggregates that could interfere with the measurement.[12]
-
Instrument Setup: The DLS instrument is set up with the appropriate laser wavelength and detection angle (typically 90° or 173° for backscatter). The temperature of the sample holder is controlled, as viscosity is temperature-dependent.[13]
-
Measurement: The prepared sample is placed in a cuvette and inserted into the instrument. The software records the correlation function of the scattered light intensity over time.
-
Data Analysis: The correlation function is analyzed to determine the diffusion coefficient of the micelles. The hydrodynamic radius is then calculated using the Stokes-Einstein equation, which requires knowledge of the solvent viscosity and temperature.[14]
Determination of Aggregation Number (Nagg) via Steady-State Fluorescence Quenching
The steady-state fluorescence quenching method is a powerful technique for determining the aggregation number of micelles.[15] This method involves the use of a fluorescent probe that partitions into the micelles and a quencher that also resides within the micelles. The quenching of the probe's fluorescence by the quencher is monitored, and the aggregation number can be calculated based on the quenching kinetics.
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of the surfactant, a fluorescent probe (e.g., pyrene), and a quencher (e.g., cetylpyridinium chloride).[16] The probe and quencher should be chosen such that they are both solubilized within the micelles.
-
Sample Preparation: A series of surfactant solutions are prepared at a concentration above the CMC. A constant, small amount of the fluorescent probe is added to each solution. The quencher is then added at varying concentrations to this series of solutions.
-
Fluorescence Measurement: The fluorescence intensity of the probe is measured for each sample using a spectrofluorometer. The excitation and emission wavelengths are specific to the chosen fluorescent probe.
-
Data Analysis: The fluorescence intensity data is plotted as the natural logarithm of the ratio of the fluorescence intensity in the absence of the quencher (I0) to the intensity in the presence of the quencher (I) versus the quencher concentration. The aggregation number can be determined from the slope of the linear portion of this plot, along with the known concentrations of the surfactant and micelles (which can be calculated from the CMC).[17]
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 8. The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usp.org [usp.org]
- 12. researchgate.net [researchgate.net]
- 13. muser-my.com [muser-my.com]
- 14. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 15. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Hexaethylene Glycol Decyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Hexaethylene glycol decyl ether, a non-ionic surfactant utilized in the cosmetics, pharmaceuticals, and food industries.[1] The selection of a robust and reliable analytical method is critical for quality control, formulation development, and stability testing. Here, we compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your specific analytical needs.
At a Glance: Method Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile or amenable to derivatization to increase volatility. | Not dependent on volatility. |
| Sample Preparation | Typically involves dissolution and filtration. | May require derivatization (e.g., silylation) to improve volatility and thermal stability. | Simple dissolution in a deuterated solvent. |
| Instrumentation Cost | Generally moderate to high. | Generally high due to the mass spectrometer. | High initial investment. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster, often 5-20 minutes per sample. | Relatively fast for quantitative measurements (minutes per sample). |
| Selectivity | Good, can be tuned by mobile phase and stationary phase selection. | Excellent, provides mass-to-charge ratio information for high confidence identification. | Excellent for structural elucidation and quantification of specific moieties. |
| Sensitivity | Good, dependent on the detector used (e.g., UV, ELSD, CAD). | Very high, especially with selected ion monitoring (SIM). | Generally lower than chromatographic methods. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the analysis of this compound using HPLC, GC-MS, and NMR. These values are representative and can vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | HPLC with ELSD/CAD | GC-MS | Quantitative NMR (qNMR) |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Limit of Detection (LOD) | 1 - 10 µg/mL | 0.1 - 1 µg/mL | 10 - 100 µg/mL |
| Limit of Quantitation (LOQ) | 5 - 25 µg/mL | 0.5 - 5 µg/mL | 50 - 500 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 5% | < 10% | < 2% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD)
Since this compound lacks a strong UV chromophore, universal detectors like ELSD or CAD are suitable.[1]
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and ELSD or CAD detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a common choice for separating surfactants.[2][3]
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, starting from 60% B to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of glycols and their ethers.[4][5] Derivatization is often necessary to increase the volatility of larger polyethylene glycol derivatives.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: A low to mid-polarity capillary column, such as a 5% phenyl polysiloxane phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
Injector Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation and Derivatization:
-
Dissolve the this compound standard or sample in a suitable solvent (e.g., pyridine).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a direct and primary method for quantification without the need for a reference standard of the same compound, provided a certified internal standard is used. The characteristic signals of the ethylene oxide protons and the decyl chain protons can be used for quantification.[7][8][9]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Experimental Conditions:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Internal Standard: A certified internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton experiment with a sufficient relaxation delay (D1) to ensure full magnetization recovery (typically 5 times the longest T1).
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent and vortex to ensure complete dissolution.
-
-
Data Processing:
-
Integrate the characteristic signals of this compound (e.g., the repeating -OCH₂CH₂O- units) and the signal of the internal standard.
-
Calculate the concentration of the analyte based on the integral values, the number of protons, and the known concentration of the internal standard.
-
Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide comparable and reliable results.[10][11] This is crucial when transferring a method between laboratories or when using different techniques for the same analyte.
Caption: A logical workflow for the cross-validation of two analytical methods.
Signaling Pathway for Method Selection
The choice of an analytical method is often guided by a series of considerations related to the sample, the analytical goals, and available resources.
Caption: A decision tree to guide the selection of an appropriate analytical method.
Conclusion
The choice between HPLC, GC-MS, and qNMR for the analysis of this compound depends on the specific requirements of the study. HPLC with a universal detector like ELSD or CAD offers a robust and straightforward method for routine analysis. GC-MS provides excellent sensitivity and selectivity, particularly when trace-level quantification is needed, although it may require a derivatization step. qNMR stands out as a primary method for accurate quantification and structural confirmation of pure substances without the need for a specific reference standard.
A thorough cross-validation of methods is essential to ensure data integrity and comparability, especially in regulated environments. By carefully considering the advantages and limitations of each technique, researchers can select the most suitable analytical approach to achieve their scientific and quality objectives.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. alfachemic.com [alfachemic.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Cytotoxicity of Hexaethylene Glycol Decyl Ether Compared to Other Common Surfactants: A Guide for Researchers
For researchers, scientists, and professionals in drug development, selecting the appropriate surfactant is a critical decision that can significantly impact experimental outcomes. Surfactants, while essential for solubilizing substances and facilitating cellular uptake, can also exhibit inherent cytotoxicity that may interfere with cell-based assays. This guide provides a comparative analysis of the cytotoxic effects of Hexaethylene glycol decyl ether (C10E6) and other widely used surfactants, including Triton X-100, Sodium Dodecyl Sulfate (SDS), and Tween 20. The information presented herein is intended to aid in the selection of the most suitable surfactant for specific research applications, balancing efficacy with minimal cellular toxicity.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for Triton X-100, Sodium Dodecyl Sulfate (SDS), and Tween 20 in various cell lines. A lower IC50 value indicates a higher cytotoxic potential. It is important to note that these values can vary between studies due to differences in experimental conditions.
| Surfactant | Cell Line | Assay | IC50 Value |
| Triton X-100 | HeLa | Cell Viability | ~0.2 mM |
| MDA-MB-231 | Cell Viability | 38.44 µg/ml | |
| Sodium Dodecyl Sulfate (SDS) | MucilAir™ | LDH Release | ≥2.5 mM (0.07% w/v) |
| Human Embryonic Kidney Cells | Cell Viability | Varies with concentration | |
| Tween 20 | A549 | MTT Assay | ~0.4 µL/mL |
| HUVEC | MTT Assay | ~0.3 µL/mL | |
| HepG-2 | MTT Assay | 0.2 µL/mL | |
| MCF-7 | MTT Assay | 0.9 µL/mL | |
| HT-29 | MTT Assay | 0.8 µL/mL |
Experimental Protocols
Accurate and reproducible cytotoxicity data relies on standardized experimental protocols. Below are detailed methodologies for three commonly used cell-based cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the surfactant and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[3]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[2]
Neutral Red Uptake (NRU) Assay
The NRU assay is a cell viability test that evaluates the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[4][5][6][7][8]
Principle: Neutral red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of living cells. Damage to the cell surface or lysosomal membranes caused by a toxic substance results in a decreased uptake of the dye.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test surfactant in a 96-well plate as described for the MTT assay.
-
Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of neutral red solution to each well. Incubate for 1-4 hours at 37°C.[7]
-
Washing and Destaining: Discard the neutral red solution, rinse the cells with DPBS, and then add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to extract the dye from the cells.[7]
-
Absorbance Measurement: Shake the plate for at least 10 minutes and measure the optical density at 540 nm.[7]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the amount of lactate dehydrogenase released from the cytosol of damaged cells into the surrounding culture medium.[9][10][11][12]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH activity is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9][10]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test surfactant in a 96-well plate. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent like Triton X-100).[12]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250g for 10 minutes.[12]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Stop the reaction with a stop solution and measure the absorbance at 490 nm.
Visualizing Experimental Processes and Pathways
To further clarify the experimental workflow and the underlying cellular mechanisms of surfactant-induced cytotoxicity, the following diagrams are provided.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. atcc.org [atcc.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. qualitybiological.com [qualitybiological.com]
- 8. iivs.org [iivs.org]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. takarabio.com [takarabio.com]
A Comparative Guide to the Performance of Hexaethylene Glycol Decyl Ether (C10E6) in Diverse Buffer Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent and buffer system is paramount for the successful solubilization and stabilization of membrane proteins. This guide provides a detailed comparison of the performance of Hexaethylene glycol decyl ether (C10E6), a non-ionic detergent, in various biological buffer systems. The information presented is supported by experimental data to aid in the optimization of your experimental protocols.
This compound, also known as C10E6, is a non-ionic detergent widely utilized for the extraction and purification of membrane proteins. Its efficacy, however, is intrinsically linked to the composition of the buffer system in which it is employed. Factors such as pH and ionic strength can significantly influence its performance by altering its critical micelle concentration (CMC) and, consequently, its ability to solubilize proteins.
Influence of Buffer Composition on Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of any detergent, representing the concentration at which detergent monomers begin to self-assemble into micelles. Effective protein solubilization typically occurs at detergent concentrations significantly above the CMC. The composition of the buffer system can modulate the CMC of non-ionic detergents like C10E6.
Table 1: Critical Micelle Concentration (CMC) of this compound (C10E6) in Different Solutions
| Solvent/Buffer System | pH | Ionic Strength | Temperature (°C) | CMC (mM) |
| Deionized Water | Not Specified | None | Not Specified | ~ 0.9[1] |
| 20 mM Tris-HCl, 0.1 M NaCl | 8.0 | 100 mM | Not Specified | ~ 2.8[1] |
Note: Comprehensive data for HEPES and Phosphate buffers is not currently available in the reviewed literature.
Performance in Protein Extraction and Solubilization
The primary function of a detergent in this context is to extract membrane proteins from the lipid bilayer while maintaining their structural and functional integrity. The choice of buffer can impact the efficiency of this process. Generally, protein extraction efficiency is influenced by pH and ionic strength. For instance, the extraction of certain proteins has been shown to be pH-dependent, with optimal extraction occurring at specific pH values[2][3]. Similarly, the ionic strength of the buffer can affect protein solubility[4][5].
While direct comparative studies of C10E6's solubilization efficiency in different buffers are limited, a study on the closely related detergent, C10E5 (pentaethylene glycol decyl ether), demonstrated high recovery rates (80%) for viral membrane proteins, suggesting the potential efficacy of C10Ex detergents in protein extraction[1]. It is important to note that the optimal detergent and buffer combination is highly protein-dependent and often requires empirical determination.
Comparison with Alternative Detergents
The selection of a detergent is often a comparative process. While specific data directly comparing C10E6 to other detergents across various buffers is scarce, it is useful to consider the properties of commonly used alternatives like Triton X-100 and n-Dodecyl-β-D-maltoside (DDM). Triton X-100 is a widely used non-ionic detergent, but its use can sometimes be limited by its denaturing properties for sensitive proteins[6]. DDM is another popular non-ionic detergent known for its mildness, but it can be more costly. The choice between these detergents will depend on the specific requirements of the experiment, including the need to preserve protein activity and budgetary constraints.
Experimental Protocols
To aid researchers in evaluating the performance of C10E6 in their specific systems, a general experimental protocol for assessing protein solubilization efficiency is provided below.
Protocol: Determination of Membrane Protein Solubilization Efficiency
1. Membrane Preparation: a. Isolate cell or tissue membranes containing the target protein using standard cell lysis and centrifugation protocols. b. Resuspend the membrane pellet in a desired buffer (e.g., Tris-HCl, HEPES, or Phosphate buffer) at a specific pH and ionic strength.
2. Solubilization: a. To aliquots of the membrane suspension, add varying concentrations of this compound (C10E6). It is recommended to test a range of concentrations above and below the expected CMC. b. Incubate the samples for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 4°C) with gentle agitation.
3. Separation of Solubilized and Insoluble Fractions: a. Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the insoluble membrane fragments. b. Carefully collect the supernatant, which contains the solubilized proteins.
4. Analysis: a. Determine the protein concentration in the supernatant using a standard protein assay (e.g., BCA or Bradford assay). b. Analyze the solubilized proteins by SDS-PAGE and Western blotting with an antibody specific to the target protein to assess the efficiency of extraction. c. If applicable, perform a functional assay on the solubilized protein to determine if its activity has been preserved.
5. Comparison: a. Repeat the protocol with other detergents (e.g., Triton X-100, DDM) and in different buffer systems to compare the solubilization efficiency and preservation of protein function.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the performance of different detergents in various buffer systems for membrane protein solubilization.
Signaling Pathways and Logical Relationships
The process of membrane protein solubilization by detergents can be conceptualized as a series of interactions governed by physicochemical principles. The following diagram illustrates the logical relationship between the key components and factors influencing this process.
References
- 1. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 2. Effect of pH and postmortem aging on protein extraction from broiler breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on protein extraction from sour cherry kernels and functional properties of resulting protein concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of dual-detergent strategy using Triton X-100 in membrane protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of the phase diagrams of various non-ionic surfactants.
A Comparative Analysis of the Phase Diagrams of Non-ionic Surfactants: Polysorbate 80, Poloxamer 407, and Sorbitan Monooleate
This guide provides a comparative analysis of the phase behavior of three widely used non-ionic surfactants: Polysorbate 80 (Tween 80), Poloxamer 407 (Pluronic F-127), and Sorbitan Monooleate (Span 80). The information is intended for researchers, scientists, and drug development professionals to aid in the selection and application of these excipients.
Introduction to Non-ionic Surfactants
Non-ionic surfactants are amphiphilic molecules that do not have a net electrical charge on their hydrophilic head group. This characteristic makes them generally less sensitive to pH changes and electrolyte concentrations compared to their ionic counterparts. They are extensively used in the pharmaceutical, cosmetic, and food industries as emulsifiers, solubilizers, and stabilizers. The phase behavior of these surfactants in aqueous solutions is critical to their function and is primarily dictated by their chemical structure, concentration, and temperature. Key parameters describing their phase behavior include the critical micelle concentration (CMC) and the cloud point (CP).
Comparative Data of Surfactant Properties
The following table summarizes the key physicochemical properties of Polysorbate 80, Poloxamer 407, and Sorbitan Monooleate.
| Property | Polysorbate 80 (Tween 80) | Poloxamer 407 (Pluronic F-127) | Sorbitan Monooleate (Span 80) |
| Molecular Weight ( g/mol ) | ~1310 | ~12500[1][2][3][4][5][6] | ~428.6 |
| Critical Micelle Concentration (CMC) | 0.015 - 0.019 mM (in water at 25°C) | ~0.00312 mM (0.039 mg/mL in water) | Not applicable in water due to insolubility[7][8] |
| Cloud Point (CP) | > 100°C (for 1% aqueous solution) | ≥100.0°C (for 10% aqueous solution)[9] | Not applicable in water[7] |
| Solubility in Water | Soluble | Soluble | Insoluble[7][8][10][11] |
| HLB Value | 15.0[8] | 22 | 4.3[7][8] |
Phase Behavior Analysis
Polysorbate 80 (Tween 80) , with its high HLB value, is a highly effective oil-in-water emulsifier and solubilizing agent. Its low CMC indicates that it readily forms micelles at very low concentrations. The cloud point of Tween 80 is generally high, signifying its stability over a wide range of temperatures in aqueous solutions.
Poloxamer 407 (Pluronic F-127) is a triblock copolymer with a unique thermo-responsive behavior. It exhibits a low CMC and forms micelles that can undergo a sol-gel transition as the temperature increases. This property is particularly useful for in-situ gelling drug delivery systems. Its cloud point is also high, indicating good thermal stability in aqueous solutions.
Sorbitan Monooleate (Span 80) is a lipophilic surfactant with a low HLB value, making it suitable for water-in-oil emulsions.[7][8] Due to its insolubility in water, it does not form micelles in aqueous solutions in the same manner as hydrophilic surfactants, and thus, the concepts of CMC and cloud point in water are not applicable. Its phase behavior is primarily relevant in non-aqueous or multi-phase systems.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by various methods that detect the onset of micelle formation.
-
Surface Tensiometry : The surface tension of a series of surfactant solutions of varying concentrations is measured. A plot of surface tension versus the logarithm of surfactant concentration shows a sharp break point, which corresponds to the CMC.
-
Conductivity Measurement : This method is suitable for ionic surfactants. A plot of conductivity versus surfactant concentration shows a change in slope at the CMC.
-
Fluorescence Spectroscopy : A fluorescent probe (e.g., pyrene) is added to the surfactant solutions. The fluorescence intensity of the probe changes significantly when it is partitioned into the hydrophobic core of the micelles, allowing for the determination of the CMC.
Determination of Cloud Point (CP)
The cloud point is the temperature at which an aqueous solution of a non-ionic surfactant becomes turbid as it is heated.
-
Visual Method : A solution of the surfactant (typically 1% w/v in water) is heated in a controlled manner. The temperature at which the solution becomes cloudy is recorded as the cloud point. The process is often reversed by cooling to observe the temperature at which the solution becomes clear again.
-
Spectrophotometry : The transmittance of light through the surfactant solution is monitored as the temperature is increased. A sharp decrease in transmittance indicates the cloud point.
Visualizations
References
- 1. abpbio.com [abpbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. usbio.net [usbio.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. 287702-1Kg | Pluronic F-127 [9003-11-6] Clinisciences [clinisciences.com]
- 6. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 7. What is the difference between span 80 and Tween 80?_Chemicalbook [chemicalbook.com]
- 8. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]
- 9. molekula.com [molekula.com]
- 10. Span-80 [chembk.com]
- 11. SPAN 80 - Ataman Kimya [atamanchemicals.com]
Head-to-head comparison of Hexaethylene glycol decyl ether and Octyl glucoside for protein crystallization.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural biology, the selection of an appropriate detergent is a critical step for the successful crystallization of membrane proteins. Among the myriad of options, Hexaethylene glycol decyl ether (C10E6) and n-Octyl-β-D-glucopyranoside (OG) are two non-ionic detergents frequently employed. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data and protocols, to aid researchers in making informed decisions for their crystallization experiments.
At a Glance: Key Physicochemical Properties
A summary of the key properties of this compound and Octyl glucoside is presented below, offering a quick reference for their fundamental differences.
| Property | This compound (C10E6) | Octyl glucoside (OG) |
| Molecular Weight ( g/mol ) | 422.6 | 292.4[1] |
| Detergent Type | Non-ionic | Non-ionic[1][2] |
| Critical Micelle Concentration (CMC) | ~1.1 mM | 20-25 mM[1][2] |
| Aggregation Number | Not widely reported | ~84[1] |
| Micelle Molecular Weight (kDa) | Not widely reported | ~25[2] |
| Dialyzable | Yes | Yes (readily)[1] |
Performance in Protein Crystallization: A Tale of Two Detergents
While both detergents are non-ionic and considered "mild," their distinct molecular structures lead to different behaviors in solution and impact their efficacy in promoting crystal growth for various membrane proteins.
Octyl glucoside (OG) has a long and successful track record in membrane protein crystallization. Its relatively high CMC makes it easily removable by dialysis, a desirable characteristic for downstream applications.[1] OG has been instrumental in obtaining high-resolution structures of several important membrane proteins.
Case Study: Bacteriorhodopsin
A notable success story for OG is the crystallization of bacteriorhodopsin, an integral membrane protein. In a seminal study, bacteriorhodopsin was solubilized with octyl glucoside and subsequently crystallized by salt precipitation.[3][4][5] The resulting crystals diffracted to high resolution, providing invaluable insights into its structure and function. The procedure demonstrated that OG could effectively solubilize the protein while maintaining its structural integrity, a prerequisite for successful crystallization.[5] Further studies have continued to utilize OG for the crystallization of bacteriorhodopsin in lipidic cubic phase, achieving resolutions as high as 1.35 Å.[6]
Case Study: Aquaporins
Octyl glucoside has also proven effective for the crystallization of aquaporins, a family of water channel proteins. For instance, human aquaporin 7 was crystallized using a precipitant solution containing n-octyl-β-D-glucopyranoside, leading to structures determined at high resolution.[7] Similarly, human aquaporin 1 was expressed and purified using OG, and although initial crystals were small, optimization of the conditions, including the use of OG in the crystallization mixture, led to crystals suitable for data collection.[8] The optimization of OG concentration has been shown to be a critical factor in improving the diffraction quality of aquaporin crystals.[9]
This compound (C10E6) , a member of the polyoxyethylene glycol alkyl ether family, is also a non-ionic detergent used in membrane protein studies. However, there is a notable scarcity of published, detailed case studies specifically documenting its successful use in the crystallization of a particular protein, in contrast to the extensive literature available for Octyl glucoside. While its physicochemical properties suggest it could be a viable option, the lack of concrete examples makes a direct performance comparison challenging. Researchers may consider screening C10E6 as part of a broader detergent screen, particularly when other common detergents like OG have not yielded satisfactory results.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are generalized protocols for detergent screening and a specific protocol for the crystallization of bacteriorhodopsin using Octyl glucoside, which can be adapted for other target proteins.
General Detergent Screening Protocol
The selection of the optimal detergent is often an empirical process. A general workflow for screening detergents like C10E6 and OG is outlined below. This process is essential for identifying the detergent that best maintains the stability and monodispersity of the target protein.
Caption: Workflow for detergent screening.
Protocol Steps:
-
Initial Solubilization: Solubilize the membrane protein from the cell membrane using a well-characterized "gentle" detergent such as n-dodecyl-β-D-maltopyranoside (DDM).
-
Purification: Purify the protein-detergent complex using affinity and size-exclusion chromatography (SEC). The final SEC buffer should contain a concentration of the initial detergent above its CMC.
-
Detergent Exchange: To screen other detergents, bind the purified protein-DDM complex to an ion-exchange or affinity column. Wash the column extensively with a buffer containing the new detergent (e.g., OG or C10E6) at a concentration above its CMC. Elute the protein, which is now in a complex with the new detergent.
-
Stability Assessment: Analyze the monodispersity and stability of the protein in the new detergent using techniques like analytical SEC or dynamic light scattering (DLS). A single, symmetrical peak in SEC is indicative of a stable, homogenous sample suitable for crystallization trials.
-
Crystallization Screening: For detergents that yield a stable protein sample, proceed with crystallization screening using commercially available or custom-made screens.
Crystallization of Bacteriorhodopsin with Octyl Glucoside
This protocol is adapted from the successful crystallization of bacteriorhodopsin.
Materials:
-
Purified bacteriorhodopsin solubilized in a buffer containing OG.
-
Crystallization buffer: e.g., Sodium phosphate or ammonium sulfate solution at a specific pH.
-
Octyl glucoside (high purity).
-
Hanging or sitting drop vapor diffusion plates.
Procedure:
-
Protein Preparation: Solubilize purple membranes containing bacteriorhodopsin in a buffer (e.g., 20 mM sodium phosphate, pH 5.0) containing 1% (w/v) octyl glucoside. Stir overnight at a controlled temperature (e.g., 33°C).[5]
-
Centrifugation: Centrifuge the solution to remove any unsolubilized material. The supernatant contains the bacteriorhodopsin-OG complex.
-
Crystallization Setup:
-
Use the hanging drop vapor diffusion method.
-
The reservoir solution should contain the precipitant (e.g., 1.0 M sodium phosphate, pH 5.0).
-
The drop is prepared by mixing the protein solution with the reservoir solution in a 1:1 ratio on a siliconized cover slip.
-
-
Incubation: Seal the cover slip over the reservoir and incubate at a constant temperature (e.g., 20°C).
-
Crystal Growth: Crystals, in the form of needles or cubes depending on the specific salt and pH, should appear within a few days to a week.[3][4][5]
Mandatory Visualization: Detergent Screening Workflow
The process of selecting a suitable detergent is a critical workflow in membrane protein crystallography. The following diagram, generated using the DOT language, illustrates the decision-making process involved in screening detergents to find one that maintains the integrity of the target protein for crystallization trials.
Caption: Detergent screening decision workflow.
Conclusion
Both this compound and Octyl glucoside are valuable tools in the protein crystallographer's toolkit. Octyl glucoside stands out for its well-documented success in crystallizing a variety of membrane proteins, supported by a wealth of published data and protocols. Its high CMC is a distinct advantage for ease of removal.
This compound, while possessing suitable physicochemical properties, currently lacks a comparable body of evidence in the form of specific, successful crystallization case studies. This does not preclude its potential utility, but rather highlights the need for more empirical investigation.
For researchers embarking on a new membrane protein crystallization project, Octyl glucoside represents a robust and well-established starting point. This compound, on the other hand, may be considered a viable alternative to be included in a broader detergent screening strategy, particularly when initial trials with more common detergents are unsuccessful. Ultimately, the optimal detergent choice remains protein-dependent, and a systematic screening approach is the most reliable path to success.
References
- 1. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Three-dimensional crystals of membrane proteins: bacteriorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Comparative analysis of the quality of membrane protein bacteriorhodopsin crystals during crystallization in octylglucoside and octylthioglucoside - JuSER [juser.fz-juelich.de]
- 7. mpinat.mpg.de [mpinat.mpg.de]
- 8. Crystallization and preliminary crystallographic analysis of human aquaporin 1 at a resolution of 3.28 Å - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hamptonresearch.com [hamptonresearch.com]
Safety Operating Guide
Proper Disposal of Hexaethylene Glycol Decyl Ether: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Hexaethylene glycol decyl ether is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This non-ionic surfactant, while valuable in various research and development applications, is classified as a hazardous substance requiring specific handling and disposal procedures. Adherence to these protocols is not only a matter of safety but also a legal requirement under local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This chemical is harmful if swallowed and can cause serious eye damage.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Protective Equipment/Action | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes that can cause serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat and, if necessary, additional protective clothing. | To minimize the risk of accidental skin exposure. |
| Ventilation | Use in a well-ventilated area, such as a chemical fume hood. | To reduce the concentration of any potential vapors and minimize inhalation risk. |
| Emergency Equipment | A functioning eyewash station and safety shower must be readily accessible. | For immediate decontamination in case of accidental exposure. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable regulations. The primary method of disposal is through a licensed hazardous waste management company.
Waste Characterization and Collection
-
Waste Identification : All waste containing this compound must be treated as hazardous waste. This includes the pure chemical, solutions containing it, and any materials contaminated with it, such as:
-
Absorbent materials used for spill cleanup.
-
Contaminated personal protective equipment (PPE).
-
Used or empty containers.
-
-
Container Selection : Collect all this compound waste in a suitable, closed container. The container must be compatible with the chemical and in good condition, with no leaks.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations or chemical formulas. The label should also include the date when the waste was first added to the container.
Storage
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The container must be kept closed except when adding waste.
Disposal
Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2] The recommended disposal method is controlled incineration at a permitted facility.[1][2]
Experimental Protocols: Waste Handling and Spill Management
Protocol for Handling Contaminated Materials
-
Empty Containers : Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate from this process must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the container can be managed for recycling or disposal as non-hazardous waste, in accordance with institutional policies.
-
Contaminated PPE and Debris : All disposable PPE (gloves, etc.) and other solid materials contaminated with this compound should be placed in a designated hazardous waste container for solids.
Protocol for Spill Management
-
Immediate Action : In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS office.
-
Containment : If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials.
-
Cleanup :
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Carefully apply an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent) to the spill.
-
Once the liquid has been absorbed, use non-sparking tools to collect the material and place it into a labeled hazardous waste container.
-
-
Decontamination : Clean the spill area thoroughly with soap and water. Collect the cleaning materials and any contaminated water for disposal as hazardous waste.
Potential for Peroxide Formation in Ethers
Ethers as a chemical class have the potential to form explosive peroxides upon exposure to air and light.[3][4][5][6] While specific data on the peroxide-forming tendency of this compound is not available, it is prudent to handle it with the awareness of this potential hazard.
Safety Precautions:
-
Dating : Label containers with the date they are received and the date they are opened.
-
Storage : Store in a cool, dark, and dry place, away from heat and direct sunlight. Keep containers tightly sealed.
-
Visual Inspection : Before use, visually inspect the chemical for any signs of peroxide formation, such as the presence of crystals, discoloration, or a viscous layer. If any of these are observed, do not move or open the container and contact your EHS office immediately.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. HEXAETHYLENE GLYCOL MONOHEXADECYL ETHER Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. westernsydney.edu.au [westernsydney.edu.au]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. vumc.org [vumc.org]
- 6. ehs.yale.edu [ehs.yale.edu]
Essential Safety and Logistical Information for Handling Hexaethylene Glycol Decyl Ether
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Hexaethylene glycol decyl ether, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 5168-89-8
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye damage[1]. It is also considered a hazardous substance and is very toxic to aquatic life[2][3]. Therefore, stringent adherence to PPE guidelines is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Justification |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield.[3][4] Safety glasses with side-shields are also an option.[5] | To prevent contact with the eyes, as the substance causes serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[1] For brief contact, a glove with a protection class of 3 or higher is recommended.[2] | To prevent skin contact. Gloves must be inspected before use and disposed of properly after.[5] |
| Skin and Body Protection | Lab coat, overalls, or other protective clothing.[2][3] An apron (e.g., P.V.C.) may also be used.[2] | To minimize the risk of skin exposure. Contaminated clothing should be removed and washed before reuse.[3] |
| Respiratory Protection | Generally not required in a well-ventilated area.[4] If dust or aerosols are generated or if exposure limits are exceeded, a NIOSH/MSHA approved respirator should be worn.[3] | To prevent inhalation of dust or aerosols. The need for respiratory protection is dependent on the specific workplace conditions.[6] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to post-handling cleanup.
1. Pre-Operational Checks:
- Ventilation: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.[4][5]
- PPE Inspection: Inspect all PPE for integrity. Ensure gloves are free of punctures and eye protection is clean and fits properly.[5]
- Emergency Equipment: Confirm the location and functionality of the nearest eye wash station and safety shower.[2]
- Spill Kit: Have a spill kit readily available that is appropriate for handling non-polar solvents.
2. Handling the Chemical:
- Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][7]
- Dispensing: Carefully dispense the required amount of this compound, avoiding the creation of dust or aerosols.[5]
- Avoid Contact: Avoid all personal contact with the substance, including inhalation.[2]
- Container Management: Keep the container tightly closed when not in use.[5]
3. Post-Handling Procedures:
- Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][5]
- PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves as contaminated waste.[5]
- Work Area Cleanup: Clean the work surface thoroughly.
Disposal Plan: Step-by-Step Waste Management
This compound and its container must be disposed of as hazardous waste to prevent environmental contamination.[2]
1. Waste Segregation and Collection:
- Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a dedicated, properly labeled hazardous waste container.[2] The container should be made of a compatible material, such as polyethylene or polypropylene.[7]
- Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
2. Storage of Waste:
- Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]
- Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
3. Final Disposal:
- Authorized Disposal: Arrange for the collection and disposal of the hazardous waste through an authorized waste management company.[2]
- Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[2]
- Environmental Precaution: Do not empty into drains or release into the environment.[1][5]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations in the handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. HEXAETHYLENE GLYCOL MONOHEXADECYL ETHER Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
